molecular formula C9H7BrN2 B12499293 6-Bromoisoquinolin-4-amine

6-Bromoisoquinolin-4-amine

Cat. No.: B12499293
M. Wt: 223.07 g/mol
InChI Key: ZRXXCJIONMLCPS-UHFFFAOYSA-N
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Description

6-Bromoisoquinolin-4-amine is a useful research compound. Its molecular formula is C9H7BrN2 and its molecular weight is 223.07 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H7BrN2

Molecular Weight

223.07 g/mol

IUPAC Name

6-bromoisoquinolin-4-amine

InChI

InChI=1S/C9H7BrN2/c10-7-2-1-6-4-12-5-9(11)8(6)3-7/h1-5H,11H2

InChI Key

ZRXXCJIONMLCPS-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CN=CC(=C2C=C1Br)N

Origin of Product

United States

Foundational & Exploratory

synthesis of 6-Bromoisoquinolin-4-amine starting materials

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical synthesis of 6-Bromoisoquinolin-4-amine , a critical scaffold in the development of Rho-associated protein kinase (ROCK) inhibitors (e.g., Fasudil analogs) and other ATP-competitive kinase inhibitors.

The synthesis challenges lie in regioselectivity : distinguishing the C4 position (hetero-ring) from the C6 position (benzo-ring) during functionalization. This guide prioritizes a robust, scalable route involving the Pomeranz-Fritsch cyclization followed by regioselective bromination and nucleophilic substitution .

Executive Summary & Retrosynthetic Logic

The target molecule, this compound, features a bifunctional core: a nucleophilic amine at C4 (for amide coupling or H-bonding) and an electrophilic bromide at C6 (for Suzuki/Buchwald cross-coupling).

Retrosynthetic Disconnection:

  • C4-N Disconnection: The amine is installed via nucleophilic displacement of a C4-bromide.

  • C4-Br Disconnection: The C4-bromide is introduced via electrophilic substitution on the pre-formed isoquinoline core.

  • Ring Construction: The 6-bromoisoquinoline core is assembled from 4-bromobenzaldehyde via the Pomeranz-Fritsch reaction.

Pathway Visualization

SynthesisPathway SM1 4-Bromobenzaldehyde Imine Schiff Base Intermediate SM1->Imine Condensation SM2 Aminoacetaldehyde dimethyl acetal SM2->Imine Core 6-Bromoisoquinoline Imine->Core Acid Cyclization (Pomeranz-Fritsch) Dibromo 4,6-Dibromoisoquinoline Core->Dibromo Regioselective Bromination (Br2, Nitrobenzene) Target This compound Dibromo->Target Selective Amination (NH3, Cu cat.)

Caption: Three-stage linear synthesis targeting the C4-amine installation while preserving the C6-bromide handle.

Step-by-Step Experimental Protocols

Stage 1: Synthesis of 6-Bromoisoquinoline (The Pomeranz-Fritsch Cyclization)

The Pomeranz-Fritsch reaction is the industry standard for accessing substituted isoquinolines. It involves the formation of a Schiff base followed by acid-mediated cyclization.

Reaction Scheme: 4-Br-Ph-CHO + H2N-CH2-CH(OMe)2 → Imine → [H2SO4] → 6-Bromoisoquinoline

Protocol:

  • Imine Formation:

    • Charge a reactor with 4-bromobenzaldehyde (1.0 equiv) and aminoacetaldehyde dimethyl acetal (1.05 equiv) in toluene.

    • Reflux under a Dean-Stark trap for 4–6 hours until water evolution ceases.

    • Concentrate the solution to yield the crude imine (oil). Note: The imine is hydrolytically unstable; proceed immediately.

  • Cyclization:

    • Add the crude imine dropwise to concentrated sulfuric acid (H₂SO₄) at 0–5°C. Caution: Highly exothermic.

    • Heat the mixture to 100°C for 1 hour.

    • Cool to 0°C and quench onto crushed ice/NH₄OH (adjust to pH 9).

    • Extract with dichloromethane (DCM).

  • Purification (Critical):

    • The cyclization yields a mixture of 6-bromoisoquinoline (major) and 8-bromoisoquinoline (minor, ~15-20%).

    • Separation: Recrystallize from hexane/ethyl acetate or perform column chromatography (SiO₂, 0-20% EtOAc/Hexane). The 6-isomer typically elutes second or crystallizes preferentially.

Key Data Point:

Parameter Specification
Yield 40–50% (post-separation)
Appearance Off-white solid

| 1H NMR (CDCl3) | δ 9.2 (s, H1), 8.5 (d, H3), 7.9 (d, H8), 7.6 (s, H5) |

Stage 2: Regioselective Bromination at C4

Direct bromination of isoquinoline is highly condition-dependent. In acidic media (e.g., H₂SO₄/Ag₂SO₄), bromination favors the benzene ring (C5/C8). However, brominating the hydrochloride salt in nitrobenzene or using vapor-phase bromination directs substitution to the C4 position of the pyridine ring.

Mechanism: Addition-elimination mechanism on the protonated hetero-ring.

Protocol:

  • Salt Formation: Dissolve 6-bromoisoquinoline in Et₂O and add HCl/dioxane to precipitate the hydrochloride salt. Dry thoroughly.

  • Bromination:

    • Suspend 6-bromoisoquinoline·HCl (1.0 equiv) in nitrobenzene (3.0 vol).

    • Heat to 180°C (oil bath).

    • Add Bromine (Br₂) (1.2 equiv) dropwise over 2 hours. Ventilation: HBr gas evolution.

    • Stir at 180°C for an additional 2 hours.

  • Workup:

    • Cool to room temperature.[1] Dilute with Et₂O (precipitates the product salt).

    • Filter the solid and wash with Et₂O to remove nitrobenzene.

    • Suspend solid in water, basify with NaOH (1M), and extract with DCM.

  • Product: 4,6-Dibromoisoquinoline .

Why this works: The protonated nitrogen deactivates the pyridine ring towards electrophilic attack less than the benzene ring is deactivated by the inductive effect of the salt formation, but the mechanism at 180°C likely proceeds via a radical or addition-elimination pathway specific to C4.

Stage 3: Selective Amination (Differentiation of C4 vs. C6)

The final step requires differentiating two bromine atoms. The C4-bromide is attached to the pyridine ring (heteroaryl), making it significantly more susceptible to nucleophilic aromatic substitution (SₙAr) or copper-catalyzed ammonolysis than the C6-bromide (aryl).

Protocol (Copper-Catalyzed Ammonolysis):

  • Setup: Load a high-pressure autoclave (Hastelloy or Teflon-lined) with:

    • 4,6-Dibromoisoquinoline (1.0 equiv)

    • CuSO₄[2]·5H₂O (0.1 equiv)

    • Conc. NH₄OH (28% aqueous ammonia, 10 vol)

  • Reaction:

    • Seal and heat to 130–140°C for 12–16 hours.

    • Note: Higher temperatures (>160°C) may risk displacing the C6-bromide.

  • Workup:

    • Cool and vent ammonia.

    • Extract the aqueous suspension with Ethyl Acetate (x3).

    • Wash organics with brine, dry over Na₂SO₄.

  • Purification:

    • Recrystallize from Ethanol or Toluene.

    • Target: this compound.

Alternative (Buchwald-Hartwig): If autoclave facilities are unavailable, use Pd₂dba₃ / BINAP with LiHMDS (Lithium hexamethyldisilazide) as the ammonia surrogate. The oxidative addition of Pd(0) is faster at the electron-deficient C4 position than at the electron-rich C6 position.

Analytical Profile & Quality Control

NMR Characterization (DMSO-d₆):

  • C1-H: Singlet at ~8.8 ppm (Deshielded by N).

  • C3-H: Singlet at ~7.8 ppm.

  • Amine (NH₂): Broad singlet at ~6.0–6.5 ppm (Exchangeable with D₂O).

  • C5-H: Doublet (coupling with C6-Br is not possible, but coupling with C7/C8 is relevant). Note the "peri-effect" shift.

Impurity Markers:

  • 8-Bromo isomer: Carried over from Step 1. Check for split peaks in the aromatic region.

  • 4,6-Diamino: Result of over-amination. Check MS for [M+H]+ ~238.

  • 5-Bromo isomer: Result of incorrect bromination conditions in Step 2.

References

  • Pomeranz-Fritsch Cyclization: Gensler, W. J.[3] Organic Reactions1951 , 6, 191. (Classic review of isoquinoline synthesis).

  • Regioselective Bromination: Jansen, M., et al. "The Preparation of 4-Bromoisoquinoline." Journal of the American Chemical Society1942 , 64(4), 783. Link

  • Amination of 4-Haloisoquinolines: Bergstrom, F. W., & Rodda, J. H. "The Preparation of 4-Aminoisoquinoline." Journal of the American Chemical Society1940 , 62(11), 3030–3032. Link

  • ROCK Inhibitor Context: "Isoquinoline Derivatives as ROCK Inhibitors." Journal of Medicinal Chemistry2008, 51(21), 6642. (Contextualizes the 6-bromo-4-amino scaffold).
  • Patent Methodology: US Patent 9,840,468 B1. "Methods for the preparation of 6-aminoisoquinoline." (Provides industrial context for handling nitro/amino isoquinoline intermediates). Link

Sources

A Predictive Analysis of the Biological Potential of 6-Bromoisoquinolin-4-amine: A Privileged Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: While direct experimental data on the biological activity of 6-Bromoisoquinolin-4-amine is not extensively documented in publicly accessible literature, its structural motifs are hallmarks of potent, biologically active molecules. This technical guide provides a predictive analysis of its potential therapeutic applications, grounded in the established pharmacology of its core components: the isoquinoline nucleus, the 4-amino group, and the 6-bromo substituent. We deconstruct the molecule to forecast its likely molecular targets, with a primary focus on protein kinases, and propose comprehensive synthetic and experimental workflows for its validation. This document is intended to serve as a roadmap for researchers and drug development professionals, offering a hypothesis-driven framework to unlock the therapeutic potential of this promising chemical entity.

The Isoquinoline Nucleus: A Cornerstone of Medicinal Chemistry

The isoquinoline scaffold is a "privileged structure" in drug discovery, a molecular framework that is capable of binding to multiple, diverse biological targets. Its rigid, bicyclic aromatic nature provides a defined three-dimensional orientation for substituent groups, facilitating precise interactions with protein binding pockets. Derivatives of this core have demonstrated a vast range of biological activities, including antitumor, antimicrobial, anti-inflammatory, and anti-HIV effects[1]. The inherent versatility of the isoquinoline ring system makes any novel, uncharacterized derivative, such as this compound, a compelling subject for investigation.

Structural Deconstruction and Pharmacophoric Prediction

To understand the potential of this compound, we must analyze the contribution of each of its key functional groups.

  • The 4-Amino Group: This is arguably the most critical feature for predicting its primary mechanism of action. In numerous heterocyclic kinase inhibitors, an amino group at this position acts as a "hinge-binder"[2]. It forms crucial hydrogen bonds with the backbone amide residues of the hinge region in the ATP-binding pocket of protein kinases, a fundamental interaction for potent and selective inhibition[2][3].

  • The Isoquinoline Core: This bicyclic system serves as the foundational scaffold. The nitrogen atom at position 2 acts as a hydrogen bond acceptor, while the aromatic rings can engage in π-stacking and hydrophobic interactions within the target protein.

  • The 6-Bromo Substituent: The bromine atom at the 6-position significantly influences the molecule's properties.

    • Electronic Effects: As an electron-withdrawing group, it modulates the electronics of the entire ring system, which can fine-tune binding affinity.

    • Steric and Hydrophobic Interactions: It can occupy a specific hydrophobic sub-pocket within a target's binding site, potentially enhancing selectivity.

    • A Synthetic Handle: Critically, the bromine atom is a versatile synthetic handle for further chemical modification through cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the rapid generation of a library of analogues to explore the structure-activity relationship (SAR) and optimize potency, selectivity, and pharmacokinetic properties.

Primary Hypothesis: A Scaffold for Kinase Inhibition

Based on the presence of the 4-amino-isoquinoline core, the most compelling hypothesis is that this compound functions as a protein kinase inhibitor. The 4-anilino-quin(az)oline scaffold is a well-established hinge binder that can be tailored to achieve varying degrees of selectivity across the human kinome[2]. FDA-approved drugs such as gefitinib and erlotinib, which are 4-anilinoquinazoline derivatives, validate this approach for cancer therapy[4][5].

Predicted Mechanism of Action

We predict that this compound will act as an ATP-competitive inhibitor. The 4-amino group is positioned to form one or more hydrogen bonds with the kinase hinge region, while the isoquinoline rings occupy the adenine-binding pocket.

cluster_Kinase Kinase ATP Binding Pocket cluster_Inhibitor This compound hinge Hinge Region (Backbone Amides) adenine_pocket Adenine Pocket (Hydrophobic) solvent_front Solvent Front mol Isoquinoline Core mol->adenine_pocket Hydrophobic & π-Stacking Interactions amino 4-Amino Group amino->hinge Hydrogen Bonds (Key Interaction) bromo 6-Bromo Group bromo->solvent_front Vector for Modification

Caption: Predicted binding mode of this compound in a kinase ATP pocket.

Proposed Synthetic and Experimental Validation Roadmap

To move from prediction to validation, a systematic approach is required. The following sections outline a plausible synthetic route and a comprehensive workflow to characterize the biological activity of this compound.

Proposed Synthesis Protocol

A robust synthesis is the first critical step. While a direct, one-pot synthesis is not reported, a logical multi-step approach can be devised based on established organometallic and heterocyclic chemistry principles. The key transformation is the amination of a suitable precursor, such as 4-chloro-6-bromoisoquinoline.

Proposed Synthetic Workflow start 6-Bromoisoquinoline step1 Step 1: Halogenation (e.g., POCl₃ or NBS) start->step1 intermediate 4-Halo-6-bromoisoquinoline (e.g., 4-Chloro-6-bromoisoquinoline) step1->intermediate step2 Step 2: Amination (Nucleophilic Aromatic Substitution) intermediate->step2 product This compound step2->product reagents Ammonia Source (e.g., NH₄OH, BocNH₂ + Pd catalyst) reagents->step2 purify Purification & Characterization (Chromatography, NMR, HRMS) product->purify

Caption: A plausible synthetic route to this compound.

Detailed Protocol:

  • Synthesis of 6-Bromoisoquinoline: This starting material can be prepared via methods such as the Pomeranz–Fritsch reaction or from N-(4-bromobenzyl)-2,2-dimethoxyethanamine with methanesulfonyl chloride[6].

  • Halogenation at the 4-Position: The 6-bromoisoquinoline intermediate can be converted to a 4-halo derivative. For instance, conversion to the N-oxide followed by treatment with a halogenating agent like POCl₃ can yield 4-chloro-6-bromoisoquinoline, analogous to the synthesis of 6-bromo-4-chloroquinoline[7].

  • Amination: The final step involves a nucleophilic aromatic substitution (SNAr) reaction. The 4-chloro-6-bromoisoquinoline can be reacted with a source of ammonia, such as aqueous ammonia under pressure and heat, potentially with a copper catalyst, a method used for related substrates[8][9]. Alternatively, modern palladium-catalyzed Buchwald-Hartwig amination using a protected amine source followed by deprotection offers a milder route.

  • Purification and Characterization: The final product must be purified, typically by column chromatography or recrystallization, and its structure confirmed unequivocally by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Biological Evaluation Workflow

Once synthesized and purified, the compound's biological activity must be assessed. The following workflow provides a self-validating system, starting with broad screening and progressing to specific target validation.

Experimental Validation Workflow start Pure this compound screen Phase 1: Broad Screening start->screen kinome Kinome-Wide Panel Screen (e.g., KINOMEscan) screen->kinome Identify Kinase Hits cell_viability Cell Viability Assays (MTT/MTS on Cancer Cell Panel) screen->cell_viability Identify Active Cell Lines validate Phase 2: Hit Validation kinome->validate cell_viability->validate ic50 IC₅₀ Determination Assays (Biochemical & Cellular) validate->ic50 target_engagement Cellular Target Engagement (e.g., Western Blot for Downstream Signaling) validate->target_engagement moa Phase 3: Mechanism of Action ic50->moa target_engagement->moa docking Molecular Docking & Computational Studies moa->docking sar SAR Studies via Analogue Synthesis (Utilizing 6-Bromo Handle) moa->sar

Caption: A phased approach to validate the biological activity of this compound.

Experimental Details:

  • Phase 1: Broad Screening:

    • Kinase Panel Screen: The compound should be submitted to a broad, competitive binding assay screen (e.g., a 400+ kinase panel). This is the most efficient method to empirically identify its primary kinase targets and assess its selectivity profile.

    • Antiproliferative Assays: Concurrently, the compound should be tested for its ability to inhibit the growth of a diverse panel of human cancer cell lines (e.g., lung, breast, colon) using an MTT or similar cell viability assay. This provides a phenotypic readout of its potential anticancer activity[4].

  • Phase 2: Hit Validation:

    • IC₅₀ Determination: For any promising hits from the kinase panel, dose-response biochemical assays must be performed to determine the half-maximal inhibitory concentration (IC₅₀), a key measure of potency.

    • Cellular Target Engagement: If the compound shows activity against a specific cell line, it is crucial to confirm that it engages its putative kinase target within the cell. This can be achieved by Western blotting to measure the phosphorylation status of the kinase's direct downstream substrates. A reduction in substrate phosphorylation upon treatment would validate target engagement.

  • Phase 3: Mechanism of Action & SAR:

    • Molecular Modeling: In silico docking of this compound into the crystal structure of a validated kinase hit can provide structural insights into its binding mode and guide the design of more potent analogues.

    • Structure-Activity Relationship (SAR) Studies: The 6-bromo position should be exploited to synthesize a focused library of derivatives. This exploration is key to optimizing the compound into a lead candidate with improved potency, selectivity, and drug-like properties.

Predicted Activity Profile and Future Outlook

Based on the structural analysis, a predicted activity profile for this compound can be summarized.

Predicted Target ClassRationaleKey Structural FeaturePotential Therapeutic Area
Protein Kinases Strong precedent from 4-aminoquinoline/quinazoline scaffolds.4-Amino Group (Hinge-Binding)Oncology, Inflammatory Diseases
Microbial Targets Bromo-indole and quinazoline derivatives show antimicrobial effects.Isoquinoline Core, Bromo GroupInfectious Diseases[10][11]
Inflammatory Mediators Quinazolinone derivatives have demonstrated anti-inflammatory activity.Isoquinoline CoreAutoimmune/Inflammatory Disorders

This compound stands as a molecule of high potential at the intersection of established pharmacophores. While it remains uncharacterized, a logical, evidence-based prediction points strongly towards its utility as a kinase inhibitor scaffold. Its straightforward, modular structure, featuring a validated hinge-binding element and a versatile synthetic handle, makes it an ideal starting point for a medicinal chemistry campaign. The synthetic and experimental workflows detailed in this guide provide a clear and actionable path for researchers to systematically investigate this compound, validate its predicted biological activity, and potentially develop a novel class of therapeutic agents.

References

  • MySkinRecipes. 4-Bromoisoquinolin-6-amine. MySkinRecipes. Available from: [Link]

  • Wang, W., et al. Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press. Available from: [Link]

  • 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. (2024). NIH. Available from: [Link]

  • 6-Bromo-N-(3-(difluoromethyl)phenyl)quinolin-4-amine. (2020). MDPI. Available from: [Link]

  • 6-Bromoindolglyoxylamido derivatives as antimicrobial agents and antibiotic enhancers. (2019). Bioorganic & Medicinal Chemistry. Available from: [Link]

  • Chemical synthesis method of 6-bromo-1,2,3,4-tetrahydroisoquinolyl-1-formic acid. (2014). Google Patents.
  • A kind of preparation method of the bromo- 4- chloroquinoline of 6-. (2017). Google Patents.
  • Synthesis method of 4-aminoisoquinoline-8-methyl formate. (2015). Google Patents.
  • Methods for the preparation of 6-aminoisoquinoline. (2017). Google Patents.
  • 4-Aminoquinoline: a comprehensive review of synthetic strategies. (2023). Frontiers in Chemistry. Available from: [Link]

  • A Selective Synthesis of 4-Bromoisoquinoline and 4-Bromoisquinolone. (2014). ResearchGate. Available from: [Link]

  • Isoquinoline, 5-bromo-8-nitro. (n.d.). Organic Syntheses Procedure. Available from: [Link]

  • Osarodion, O. P. (2021). Fusion and Anti–inflammatory Activity of 6-bromo-2-(o-aminophenyl)-3-amino-Quinazolin-4(3H)-one. SCIREA Journal of Clinical Medicine. Available from: [Link]

  • Osarodion, O. P. (2023). Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Amin- Ophenyl)-3-Amino- Quinazolin-4(3h)-one. Medires. Available from: [Link]

  • Biological Activities of Tetrahydroisoquinolines Derivatives. (2023). Journal of Organic and Pharmaceutical Chemistry. Available from: [Link]

  • 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. (2024). PubMed. Available from: [Link]

  • (PDF) 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. (2024). ResearchGate. Available from: [Link]

  • Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry. (2019). PubMed. Available from: [Link]

  • Properties of FDA-approved small molecule protein kinase inhibitors: A 2021 update. (2021). Pharmacological Research. Available from: [Link]

Sources

The Strategic Synthesis and Kinase Inhibitory Potential of 6-Bromoisoquinolin-4-amine Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unveiling the Potential of a Privileged Scaffold

In the landscape of medicinal chemistry, the isoquinoline core stands as a "privileged scaffold," a recurring motif in a multitude of biologically active compounds. Its inherent structural features offer a unique three-dimensional arrangement for interaction with various biological targets. This guide delves into a specific, yet highly promising, subset of this family: the 6-bromoisoquinolin-4-amine derivatives and their analogs. The strategic placement of a bromine atom at the 6-position and an amine at the 4-position provides a versatile platform for the development of potent and selective therapeutic agents, particularly in the realm of kinase inhibition. This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals, providing not only a comprehensive overview of the synthesis and biological evaluation of these compounds but also the underlying scientific rationale that drives their design and development.

The this compound Core: A Building Block for Targeted Therapies

The this compound scaffold is a synthetically accessible and highly versatile starting point for the generation of diverse chemical libraries. The bromine atom at the 6-position serves as a key functional handle for the introduction of various substituents through well-established cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions.[1][2][3] This allows for the systematic exploration of the chemical space around this position to optimize biological activity and pharmacokinetic properties. The 4-amino group, on the other hand, is a critical pharmacophoric element, known to participate in key hydrogen bonding interactions within the ATP-binding site of many protein kinases.[4]

The convergence of these two functionalities on the isoquinoline backbone creates a powerful platform for the design of targeted therapies. The ability to independently modify both the 6- and 4-positions allows for a nuanced approach to structure-activity relationship (SAR) studies, enabling the fine-tuning of potency, selectivity, and drug-like properties.

Synthetic Strategies: From Core Synthesis to Derivative Libraries

The successful development of this compound derivatives hinges on robust and efficient synthetic methodologies. A logical and field-proven approach involves a multi-step sequence that first establishes the core structure and then introduces diversity at the key positions.

Synthesis of the Key Intermediate: 6-Bromo-4-chloroisoquinoline

A critical precursor for the synthesis of this compound is 6-bromo-4-chloroquinoline. A common and effective method for its preparation begins with the cyclization of a substituted aniline, followed by chlorination.[5][6]

Protocol 1: Synthesis of 6-Bromo-4-chloroquinoline

Step 1: Synthesis of 6-Bromoquinolin-4-ol

  • To a solution of 4-bromoaniline and diethyl malonate in a suitable high-boiling solvent such as diphenyl ether, add a catalytic amount of a strong acid (e.g., polyphosphoric acid).

  • Heat the reaction mixture to a high temperature (typically 200-250 °C) to effect the Conrad-Limpach reaction.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture and triturate with a non-polar solvent (e.g., hexane) to precipitate the crude product.

  • Collect the solid by filtration, wash with the non-polar solvent, and dry to afford 6-bromoquinolin-4-ol.

Step 2: Chlorination of 6-Bromoquinolin-4-ol

  • Suspend the crude 6-bromoquinolin-4-ol in phosphorus oxychloride (POCl₃).

  • Heat the mixture to reflux (approximately 105-110 °C) for several hours.

  • Monitor the reaction for the disappearance of the starting material.

  • Carefully quench the reaction by pouring it onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution with a base (e.g., sodium carbonate or ammonium hydroxide) until the product precipitates.

  • Collect the solid by filtration, wash thoroughly with water, and dry to yield 6-bromo-4-chloroquinoline.[6]

Amination of the 4-Position: Introducing the Key Pharmacophore

With the 6-bromo-4-chloroquinoline intermediate in hand, the crucial 4-amino group can be introduced via nucleophilic aromatic substitution. This reaction is typically straightforward due to the activated nature of the 4-position.[7]

Protocol 2: Synthesis of this compound

  • Dissolve 6-bromo-4-chloroquinoline in a suitable solvent such as ethanol or isopropanol.

  • Add a source of ammonia, such as a concentrated aqueous solution of ammonium hydroxide or ammonia gas bubbled through the solution.

  • Heat the reaction mixture in a sealed vessel to elevate the pressure and drive the reaction to completion.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel to obtain the desired this compound.

Diversification at the 6-Position: Exploring the Chemical Space

The true power of the this compound scaffold lies in the ability to introduce a wide array of substituents at the 6-position using palladium-catalyzed cross-coupling reactions.

The Suzuki-Miyaura coupling is an exceptionally versatile method for forming carbon-carbon bonds by reacting the 6-bromo group with a variety of boronic acids or esters.[2][8] This allows for the introduction of aryl, heteroaryl, and alkyl groups, significantly expanding the chemical diversity of the derivative library.

Protocol 3: Suzuki-Miyaura Coupling of this compound

  • To a reaction vessel, add this compound, the desired boronic acid (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), and a base (e.g., K₂CO₃ or Cs₂CO₃).

  • Add a suitable solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water.

  • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

  • Heat the reaction mixture to 80-120 °C and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the 6-substituted isoquinolin-4-amine derivative.

The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds, allowing for the introduction of primary and secondary amines, as well as other nitrogen-containing heterocycles, at the 6-position.[1][3] This is particularly valuable for modulating solubility, basicity, and hydrogen bonding potential.

Protocol 4: Buchwald-Hartwig Amination of this compound

  • In a glovebox or under an inert atmosphere, combine this compound, the desired amine (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., Xantphos or BINAP), and a strong base (e.g., NaOtBu or Cs₂CO₃).[1][3]

  • Add a dry, degassed solvent such as toluene or dioxane.

  • Seal the reaction vessel and heat to 80-120 °C.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction, quench with a saturated aqueous solution of ammonium chloride, and extract with an organic solvent.

  • Wash the organic layer with brine, dry, and concentrate.

  • Purify the product by column chromatography.

Diagram 1: Synthetic Workflow for this compound Derivatives

Synthetic_Workflow 4-Bromoaniline 4-Bromoaniline 6-Bromoquinolin-4-ol 6-Bromoquinolin-4-ol 4-Bromoaniline->6-Bromoquinolin-4-ol Conrad-Limpach 6-Bromo-4-chloroquinoline 6-Bromo-4-chloroquinoline 6-Bromoquinolin-4-ol->6-Bromo-4-chloroquinoline POCl3 This compound This compound 6-Bromo-4-chloroquinoline->this compound NH3 6-Aryl-isoquinolin-4-amine 6-Aryl-isoquinolin-4-amine This compound->6-Aryl-isoquinolin-4-amine Suzuki Coupling 6-Amino-isoquinolin-4-amine 6-Amino-isoquinolin-4-amine This compound->6-Amino-isoquinolin-4-amine Buchwald-Hartwig SAR_Diagram cluster_0 6-Substituted-N-phenylisoquinolin-4-amine cluster_1 Kinase Hinge Region Core Isoquinoline Core N-H 4-NH (H-bond donor) Core->N-H 6-Sub 6-Substituent (Diversity Point) Core->6-Sub Aniline Aniline Ring (Hydrophobic Pocket) N-H->Aniline Hinge Hinge N-H->Hinge Key H-bond

Caption: Pharmacophoric model of a 6-substituted-N-phenylisoquinolin-4-amine interacting with a kinase hinge region.

Experimental Protocols for Biological Evaluation

To assess the therapeutic potential of newly synthesized this compound derivatives, a robust and reproducible biological evaluation workflow is essential.

In Vitro Kinase Inhibition Assay

A fundamental assay to determine the potency of a compound against a specific kinase is the in vitro kinase assay. [9][10][11][12]This assay measures the ability of the compound to inhibit the phosphorylation of a substrate by the target kinase.

Protocol 5: General In Vitro Kinase Inhibition Assay (Luminescent-Based)

  • Reagents and Materials:

    • Purified recombinant kinase

    • Kinase-specific substrate (peptide or protein)

    • ATP

    • Kinase assay buffer (containing MgCl₂, DTT, and a buffering agent)

    • Test compounds (dissolved in DMSO)

    • Luminescent kinase assay kit (e.g., ADP-Glo™ Kinase Assay)

    • White, opaque 384-well plates

    • Multimode plate reader with luminescence detection capabilities

  • Procedure: a. Prepare a serial dilution of the test compounds in DMSO. b. In the 384-well plate, add the kinase, substrate, and test compound to the kinase assay buffer. c. Initiate the kinase reaction by adding ATP. d. Incubate the plate at the optimal temperature for the kinase (typically 30 °C or 37 °C) for a predetermined time. e. Stop the reaction and measure the amount of ADP produced using the luminescent detection reagent according to the manufacturer's instructions. f. Measure the luminescence signal using a plate reader. g. Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Data Presentation and Interpretation

The systematic evaluation of a library of this compound derivatives will generate a wealth of data that must be presented in a clear and concise manner to facilitate SAR analysis.

Table 1: Hypothetical Kinase Inhibition Data for a Series of 6-Substituted-N-(3-chlorophenyl)isoquinolin-4-amines

Compound ID6-Substituent (R)EGFR IC₅₀ (nM)Src IC₅₀ (nM)
1a -Br5,200>10,000
1b -Phenyl250800
1c -4-Fluorophenyl180650
1d -4-Methoxyphenyl350950
1e -Pyridin-4-yl120400
1f -Morpholino8502,500

Conclusion and Future Directions

The this compound scaffold represents a highly promising starting point for the development of novel kinase inhibitors. The synthetic accessibility of the core and the ease of diversification at the 6-position provide a robust platform for generating extensive libraries of analogs. The well-established role of the 4-amino group in kinase binding provides a strong rationale for the design of potent inhibitors.

Future research in this area should focus on:

  • Expansion of the Derivative Library: Synthesize a broader range of derivatives with diverse substituents at both the 6- and 4-positions to further probe the SAR.

  • Kinome-wide Selectivity Profiling: Screen promising compounds against a panel of kinases to determine their selectivity profiles.

  • In-depth Cellular and In Vivo Evaluation: Advance lead compounds to cellular assays to assess their anti-proliferative activity and then to in vivo models of disease to evaluate their efficacy and pharmacokinetic properties.

  • Structural Biology: Obtain co-crystal structures of lead compounds with their target kinases to gain a deeper understanding of the binding interactions and guide further optimization.

By leveraging the principles and protocols outlined in this guide, researchers can effectively explore the therapeutic potential of this compound derivatives and contribute to the development of the next generation of targeted therapies.

References

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An In-depth Technical Guide to the Solubility of 6-Bromoisoquinolin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

6-Bromoisoquinolin-4-amine is a heterocyclic amine of significant interest in medicinal chemistry, often serving as a key intermediate in the synthesis of targeted therapeutics such as kinase inhibitors.[1] The solubility of this compound is a critical physicochemical parameter that dictates its behavior in various stages of drug discovery and development, from biological screening to formulation. This guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility of this compound in different solvents. We will delve into the molecular factors governing its solubility, present detailed, field-proven experimental protocols for its determination, and offer insights into data interpretation and application.

Introduction: The Critical Role of Solubility in Drug Development

The journey of a drug candidate from a laboratory curiosity to a clinical therapeutic is fraught with challenges, many of which are rooted in its fundamental physicochemical properties. Among these, solubility stands out as a paramount determinant of a drug's bioavailability and, consequently, its efficacy.[2][3] For a compound like this compound, which is a building block for potential pharmaceuticals, a thorough understanding of its solubility profile is not merely academic—it is a cornerstone of rational drug design and development.[1]

Poor aqueous solubility, for instance, can lead to incomplete absorption from the gastrointestinal tract, resulting in low and variable bioavailability.[2] Conversely, understanding a compound's solubility in various organic solvents is crucial for purification, crystallization, and the preparation of stock solutions for in vitro assays. This guide is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge and methodologies to accurately assess the solubility of this compound.

Theoretical Framework: Factors Governing the Solubility of this compound

The solubility of a substance is the maximum amount of that substance that can be dissolved in a given amount of solvent at a specific temperature and pressure to form a saturated solution.[2] This process is a dynamic equilibrium between the solid state and the dissolved state. For this compound, its solubility is governed by a combination of its molecular structure and the properties of the solvent.

Molecular Structure and Physicochemical Properties

The structure of this compound, with its isoquinoline core, bromine substituent, and primary amine group, presents several key features that influence its solubility:

  • Hydrogen Bonding: The primary amine group (-NH₂) can act as both a hydrogen bond donor and acceptor, while the nitrogen atom in the isoquinoline ring can act as a hydrogen bond acceptor. This capacity for hydrogen bonding is a dominant factor in its interaction with protic solvents like water and alcohols.[4]

  • Polarity and Lipophilicity: The presence of the polar amine group and the nitrogen heteroatom imparts a degree of polarity to the molecule. However, the fused aromatic ring system is inherently nonpolar and contributes to its lipophilicity. The bromine atom further increases the molecular weight and can influence crystal packing, which in turn affects solubility.

  • Basicity: As an amine, this compound is basic and can be protonated in acidic solutions.[5][6] This ionization drastically increases its aqueous solubility, a principle often exploited in drug formulation by creating salt forms of basic drugs.[6] The extent of ionization is dependent on the pKa of the compound and the pH of the solvent.

The Principle of "Like Dissolves Like"

This age-old adage remains a fundamental concept in predicting solubility.[7] Solvents with similar polarity to the solute are generally more effective at dissolving it. Therefore, it can be predicted that this compound will exhibit higher solubility in polar organic solvents and its solubility in aqueous media will be highly pH-dependent.

Experimental Determination of Solubility: Protocols and Methodologies

Accurate determination of solubility requires robust experimental methods. The choice of method often depends on the stage of drug development, the amount of compound available, and the desired throughput.

The Shake-Flask Method for Equilibrium Solubility

The shake-flask method is the gold standard for determining thermodynamic or equilibrium solubility.[8] It involves equilibrating an excess of the solid compound with the solvent of interest over a defined period, followed by separation of the undissolved solid and quantification of the dissolved compound in the supernatant.

Experimental Protocol: Shake-Flask Method

  • Preparation:

    • Accurately weigh an excess amount of this compound into a suitable vessel (e.g., a 2 mL glass vial). An excess is visually confirmed by the presence of undissolved solid throughout the experiment.

    • Add a precise volume of the chosen solvent to the vial.

  • Equilibration:

    • Seal the vial to prevent solvent evaporation.

    • Agitate the mixture at a constant temperature for a predetermined duration (typically 18-24 hours) to ensure equilibrium is reached.[8][9] A shaker or rotator set at a consistent speed is recommended. For some compounds, longer equilibration times may be necessary, and this should be determined empirically.[10]

  • Phase Separation:

    • After equilibration, allow the suspension to settle.

    • Separate the saturated solution (supernatant) from the undissolved solid. This can be achieved by:

      • Centrifugation: Centrifuge the vials at a high speed to pellet the solid.

      • Filtration: Filter the suspension through a low-binding filter (e.g., a 0.45 µm PVDF or PTFE syringe filter). Pre-rinsing the filter with the saturated solution can minimize adsorption of the compound to the filter material.[11]

  • Quantification:

    • Analyze the concentration of this compound in the clear supernatant using a suitable analytical technique.

Analytical Techniques for Quantification

The choice of analytical method is critical for accurate solubility determination.

HPLC is a highly sensitive and specific method for determining the concentration of a compound in a saturated solution.[7][12] It can separate the compound of interest from impurities and degradation products, providing a more accurate measurement.

Step-by-Step HPLC Quantification:

  • Standard Curve Preparation: Prepare a series of standard solutions of this compound of known concentrations in the same solvent used for the solubility experiment.

  • Sample Preparation: Dilute the saturated supernatant with the mobile phase to a concentration that falls within the linear range of the standard curve.

  • Analysis: Inject the standards and the diluted sample onto the HPLC system.

  • Calculation: Determine the concentration of the diluted sample from the standard curve and then calculate the original concentration in the saturated solution, accounting for the dilution factor.

UV-Vis spectroscopy is a faster, simpler, and higher-throughput method for concentration determination.[13][14] However, it is less specific than HPLC and can be affected by UV-absorbing impurities.

Step-by-Step UV-Vis Quantification:

  • Wavelength of Maximum Absorbance (λmax) Determination: Scan a dilute solution of this compound to identify the λmax.

  • Standard Curve Preparation: Prepare a series of standard solutions of known concentrations and measure their absorbance at the λmax to create a calibration curve (Absorbance vs. Concentration).[13]

  • Sample Analysis: Dilute the saturated supernatant to an absorbance value that falls within the linear range of the calibration curve and measure its absorbance.

  • Calculation: Determine the concentration of the diluted sample from the calibration curve and calculate the original concentration in the saturated solution.

Kinetic Solubility for Early-Stage Discovery

In early drug discovery, where compound availability is limited and throughput is high, kinetic solubility is often measured.[15][16] This method involves dissolving the compound in an organic solvent (typically DMSO) and then diluting it into an aqueous buffer. The concentration at which precipitation is first observed is the kinetic solubility. While faster, this method can overestimate solubility as it starts from a supersaturated solution.[12]

Data Presentation and Interpretation

The solubility data for this compound should be presented in a clear and concise manner to facilitate comparison across different solvents.

Table 1: Predicted and Experimentally Determined Solubility of this compound

Solvent SystemPredicted SolubilityExperimentally Determined Solubility (mg/mL)Method of Quantification
Water (pH 7.4)LowTBDHPLC/UV-Vis
0.1 M HCl (aq)HighTBDHPLC/UV-Vis
EthanolModerateTBDHPLC/UV-Vis
MethanolModerateTBDHPLC/UV-Vis
Dimethyl Sulfoxide (DMSO)HighTBDHPLC/UV-Vis
Dichloromethane (DCM)Moderate to HighTBDHPLC/UV-Vis
AcetoneModerateTBDHPLC/UV-Vis
N,N-Dimethylformamide (DMF)HighTBDHPLC/UV-Vis

TBD: To be determined experimentally.

Visualizing the Experimental Workflow

A clear workflow diagram can aid in understanding the experimental process.

Solubility_Workflow cluster_prep Preparation cluster_equilibrate Equilibration cluster_separation Phase Separation cluster_quantify Quantification A Weigh Excess This compound B Add Known Volume of Solvent A->B Combine C Agitate at Constant Temperature (18-24h) B->C Shake/Rotate D Centrifugation or Filtration C->D Separate Solid G Saturated Solution D->G Collect Supernatant E HPLC Analysis H Solubility Data (mg/mL) E->H F UV-Vis Spectroscopy F->H G->E Analyze G->F Analyze

Caption: Experimental workflow for determining the equilibrium solubility of this compound.

Conclusion

The solubility of this compound is a multifaceted property that is fundamental to its successful application in drug discovery and development. While specific solubility data is best determined empirically, a strong understanding of the underlying physicochemical principles allows for rational predictions and the design of robust experimental protocols. The shake-flask method, coupled with a reliable quantification technique such as HPLC or UV-Vis spectroscopy, provides a definitive measure of equilibrium solubility. By following the detailed methodologies outlined in this guide, researchers can confidently and accurately characterize the solubility profile of this important pharmaceutical intermediate, thereby enabling more informed decisions in their research endeavors.

References

  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

  • Quora. (2018, May 12). How does branching increase the solubility in amines?. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 4-Bromoisoquinolin-6-amine. Retrieved from [Link]

  • American Pharmaceutical Review. (2011, July 1). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Retrieved from [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727.
  • Improved Pharma. (2021, February 14). Solubility and Dissolution with HPLC or UV-Vis Detection. Retrieved from [Link]

  • PubChem. (n.d.). 6-Bromoquinolin-4-amine. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 24). 24.S: Amines and Heterocycles (Summary). Retrieved from [Link]

  • ResearchGate. (2025, August 5). A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. Retrieved from [Link]

  • Jouyban, A. (2010). Experimental and Computational Methods Pertaining to Drug Solubility. IntechOpen.
  • protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

  • ResearchGate. (2017, February 7). How I can determination of the solubility constant by using Uv-Vis spectrophotometer?. Retrieved from [Link]

  • Carrott, M. J., & Wai, C. M. (1997). UV−Visible Spectroscopic Measurement of Solubilities in Supercritical CO2 Using High-Pressure Fiber-Optic Cells. Analytical Chemistry, 69(15), 3042–3046.
  • American Elements. (n.d.). 6-Bromoisoquinolin-4-ol. Retrieved from [Link]

  • BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]

  • PharmaGuru. (2025, March 26). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. Retrieved from [Link]

  • McMurry, J. (2018). Organic Chemistry (9th ed.). Cengage Learning.
  • van der Watt, J. G., & Dicks, L. M. T. (2009). UV Spectrophotometric method for the identification and solubility determination of nevirapine. Die Pharmazie-An International Journal of Pharmaceutical Sciences, 64(10), 685-686.
  • LibreTexts. (2020, March 4). Amines and Heterocycles. Retrieved from [Link]

  • Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Retrieved from [Link]

  • Sciforum. (n.d.). The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD. Retrieved from [Link]

  • Reddit. (n.d.). Can you check the solubility of a drug using just a UV-vis spectrophotometer?. Retrieved from [Link]

  • Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. Retrieved from [Link]

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  • PubChem. (n.d.). 7-Bromoisoquinolin-3-amine. Retrieved from [Link]

  • PubChem. (n.d.). 6-Bromo-4-hydroxyquinoline-3-carboxylic acid. Retrieved from [Link]

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6-Bromoisoquinolin-4-amine: Mechanism of Action Speculation & Pharmacophore Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

6-Bromoisoquinolin-4-amine (CAS: 1784883-58-4) is a high-value heteroaromatic intermediate that serves as a privileged scaffold in drug discovery.[1] While primarily utilized as a building block for complex small molecules (notably in SARS-CoV-2 Mpro inhibitors and kinase inhibitors), its structural features suggest intrinsic biological activity as a low-molecular-weight ligand (fragment) .[1]

This guide provides a rigorous speculative analysis of its Mechanism of Action (MoA). Based on Structure-Activity Relationship (SAR) principles of the isoquinoline class, we posit that this compound acts as a Type I ATP-competitive kinase inhibitor fragment , targeting the hinge region of AGC and CAMK family kinases. Additionally, it functions as a critical hydrophobic anchor in protease inhibitors.

Structural Biology & Pharmacophore Analysis

To understand the MoA, we must first deconstruct the molecule into its functional pharmacophores. The molecule mimics the adenine ring of ATP, allowing it to occupy the ATP-binding pocket of protein kinases.

FeatureChemical MoietyMechanistic Function
H-Bond Acceptor Isoquinoline Nitrogen (

)
Accepts H-bond from the backbone amide of the kinase hinge region.[1]
H-Bond Donor Exocyclic Amine (

)
Donates H-bond to the backbone carbonyl of the kinase hinge region.
Hydrophobic Core Isoquinoline RingForms

-stacking interactions with the hydrophobic sandwich (e.g., P-loop and Activation Loop).[1]
Synthetic Handle 6-BromineHalogen bonding capability; directs vectors toward the solvent front or gatekeeper residue; site for Suzuki-Miyaura coupling.[1]
The Hinge-Binding Hypothesis

The 4-aminoisoquinoline core is isosteric with the 4-aminoquinazoline (e.g., Gefitinib) and adenine.

  • Interaction 1: The ring nitrogen (

    
    ) binds to the hinge residue (e.g., Met, Leu, or Val depending on the kinase).
    
  • Interaction 2: The 4-amino group forms a donor interaction with the carbonyl oxygen of the adjacent hinge residue.

Mechanistic Speculation: Dual-Mode Activity
Mode A: ATP-Competitive Kinase Inhibition (Primary Speculation)

Target Class: Rho-associated protein kinase (ROCK), Protein Kinase A (PKA), and potentially CLK family.

Mechanism:

  • Entry: The molecule diffuses into the ATP-binding cleft of the kinase in its active (DFG-in) conformation.

  • Anchoring: The

    
     and 
    
    
    
    motifs "lock" onto the hinge region, displacing ATP.
  • Selectivity Determination (The 6-Br Role): The Bromine atom at the 6-position projects towards the solvent-exposed region or the sugar pocket .[1] In some kinases, this Br atom may engage in a halogen bond with a backbone carbonyl or a specific residue (e.g., a gatekeeper Threonine), increasing residence time.

  • Inhibition: By occupying the adenine pocket, the molecule prevents the transfer of the

    
    -phosphate from ATP to the substrate, effectively silencing downstream signaling (e.g., myosin light chain phosphorylation in the ROCK pathway).
    
Mode B: Protease S1' Pocket Occupation (Secondary Context)

Target Class: Cysteine Proteases (e.g., SARS-CoV-2 Main Protease).[1]

Mechanism: In the context of recent patent literature (e.g., WO2024031089), this moiety is often coupled to a warhead.

  • Role: The isoquinoline ring acts as a P1' ligand.

  • Binding: It fits snugly into the S1' hydrophobic pocket of the protease. The 6-Br substituent fills the hydrophobic volume, increasing van der Waals contacts and improving the entropic binding penalty by displacing ordered water molecules.

Visualization of Signaling & Mechanism

The following diagram illustrates the speculative signaling blockade (Mode A) and the structural binding logic.

MoA_Speculation Compound This compound ATP_Pocket ATP Binding Pocket (Kinase Domain) Compound->ATP_Pocket Diffuses Into Hinge Hinge Region (Glu-Met-Val) Compound->Hinge H-Bonding (N2 & 4-NH2) Substrate Downstream Substrate (e.g., MLC, CREB) Compound->Substrate Prevents Phosphorylation ATP ATP Molecule ATP_Pocket->ATP Blocked by Compound ATP->ATP_Pocket Native Ligand ATP->Substrate Phosphorylation Signal Cellular Response (Proliferation/Contraction) Substrate->Signal Activation

Caption: Speculative competitive inhibition pathway. The compound outcompetes ATP for the Hinge Region, halting downstream substrate phosphorylation.

Experimental Validation Framework

To validate the speculative MoA, the following self-validating experimental protocols are recommended.

Protocol 1: Kinase Profiling (ADP-Glo Assay)

Objective: Determine


 against a panel of AGC kinases (ROCK1, ROCK2, PKA).
  • Preparation: Dissolve this compound in 100% DMSO to 10 mM stock.

  • Dilution: Prepare 3-fold serial dilutions in Kinase Buffer (50 mM HEPES pH 7.5, 10 mM

    
    , 1 mM EGTA, 0.01% Brij-35).
    
  • Reaction:

    • Add 2

      
      L of Compound to 384-well plate.[1]
      
    • Add 4

      
      L of Enzyme (e.g., ROCK1, 2 nM final).
      
    • Incubate 15 min at RT (allows compound to bind hinge).

    • Add 4

      
      L of Substrate/ATP mix (
      
      
      
      concentrations).
    • Incubate 60 min at RT.

  • Detection: Add 10

    
    L ADP-Glo™ Reagent (terminates reaction, depletes ATP). Incubate 40 min. Add 20 
    
    
    
    L Kinase Detection Reagent (converts ADP to Luciferase signal).
  • Analysis: Measure Luminescence. Plot RLU vs. log[Compound]. Fit to sigmoidal dose-response to derive

    
    .
    
Protocol 2: X-Ray Crystallography (Soak Method)

Objective: Confirm the "Hinge Binder" hypothesis structurally.

  • Crystal Growth: Grow crystals of a surrogate kinase (e.g., PKA or CK2) using hanging drop vapor diffusion.

  • Soaking: Transfer crystals to a drop containing mother liquor + 1-5 mM this compound (5% DMSO). Soak for 2-24 hours.

  • Cryo-protection: Transfer to cryo-solution (mother liquor + 25% glycerol) and flash freeze in liquid nitrogen.

  • Diffraction & Refinement: Collect data at synchrotron source. Solve structure using Molecular Replacement.

  • Validation: Look for

    
     electron density at the ATP pocket. Verify distance between Isoquinoline 
    
    
    
    and Hinge Backbone NH (< 3.2 Å).
References
  • ChemicalBook. (2024). This compound Product Specifications and Synthesis. Retrieved from

  • Vertex Pharmaceuticals. (2024). SARS-CoV-2 Main Protease Inhibitors. Patent WO2024031089A1. Retrieved from

  • BenchChem. (2025).[2] Isoquinoline Derivatives as Versatile Chemical Building Blocks. Retrieved from

  • MDPI. (2024). Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors. (Analogous Scaffold Analysis). Retrieved from

  • BLD Pharm. (2024). This compound Commercial Data. Retrieved from

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A Theoretical Exploration of 6-Bromoisoquinolin-4-amine: A Keystone for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. This technical guide provides a comprehensive theoretical analysis of a promising derivative, 6-Bromoisoquinolin-4-amine. In the absence of extensive empirical data, this document leverages high-level computational chemistry to predict its structural, spectroscopic, and electronic properties. This guide is intended for researchers, scientists, and drug development professionals, offering foundational insights to accelerate the integration of this molecule into discovery pipelines. We will explore its optimized geometry, predicted spectroscopic signatures (NMR, IR, and UV-Vis), and a detailed analysis of its frontier molecular orbitals and electrostatic potential. The causality behind the chosen computational methods is explained to ensure a self-validating and trustworthy theoretical framework.

Introduction: The Significance of the Isoquinoline Core

The isoquinoline ring system is a prevalent motif in a vast array of natural products and synthetic pharmaceuticals, exhibiting a broad spectrum of biological activities. Its rigid, planar structure provides an excellent scaffold for presenting functional groups in a well-defined spatial orientation, making it a privileged structure in drug design. The introduction of a bromine atom at the 6-position and an amine group at the 4-position of the isoquinoline core in this compound offers intriguing possibilities for molecular interactions and further functionalization. The bromine atom can serve as a handle for cross-coupling reactions, enabling the synthesis of diverse compound libraries, while the amino group can act as a key hydrogen bond donor or a site for derivatization. Understanding the intrinsic properties of this molecule is paramount for its strategic deployment in the synthesis of novel kinase inhibitors and other targeted therapeutics[1].

This guide will provide a detailed theoretical characterization of this compound, laying the groundwork for its future experimental investigation and application.

Proposed Synthetic Strategy

While a specific synthetic route for this compound is not extensively documented, a plausible pathway can be extrapolated from established syntheses of related aminoquinolines and bromoisoquinolines[2][3][4]. A common and effective approach involves the cyclization of a substituted benzaldehyde followed by functional group interconversions.

A potential synthetic workflow is outlined below:

G cluster_0 Starting Materials cluster_1 Cyclization cluster_2 Amination 4-Bromobenzaldehyde 4-Bromobenzaldehyde Formation of Schiff Base Formation of Schiff Base 4-Bromobenzaldehyde->Formation of Schiff Base Toluene, reflux Aminoacetaldehyde dimethyl acetal Aminoacetaldehyde dimethyl acetal Aminoacetaldehyde dimethyl acetal->Formation of Schiff Base Ring Closure Ring Closure Formation of Schiff Base->Ring Closure e.g., PPA, heat Aromatization Aromatization Ring Closure->Aromatization 6-Bromoisoquinoline 6-Bromoisoquinoline Aromatization->6-Bromoisoquinoline Nitration Nitration 6-Bromoisoquinoline->Nitration HNO3/H2SO4 6-Bromo-4-nitroisoquinoline 6-Bromo-4-nitroisoquinoline Nitration->6-Bromo-4-nitroisoquinoline Reduction Reduction This compound This compound Reduction->this compound 6-Bromo-4-nitroisoquinoline->Reduction e.g., Fe/HCl or H2/Pd-C

Figure 1: Proposed synthetic workflow for this compound.

This multi-step synthesis leverages common and well-understood organic reactions, providing a reliable pathway to the target molecule.

Computational Methodology: A Foundation of Trustworthiness

To ensure the scientific integrity of our theoretical predictions, we employ Density Functional Theory (DFT), a robust quantum chemical method that provides a good balance between accuracy and computational cost for molecules of this size[5][6].

Protocol for Computational Analysis:

  • Software: All calculations are performed using the Gaussian 09 software package.

  • Method: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is chosen. This functional is widely used and has been shown to provide reliable results for the structural and electronic properties of organic molecules[7][8].

  • Basis Set: The 6-311++G(d,p) basis set is employed for all atoms. This is a triple-zeta basis set that includes diffuse functions (++) to accurately describe the electron density far from the nucleus and polarization functions (d,p) to account for the non-spherical nature of electron clouds in molecules.

  • Geometry Optimization: The molecular geometry of this compound is optimized without any symmetry constraints to find the global minimum on the potential energy surface. Frequency calculations are then performed on the optimized structure to confirm that it is a true minimum (i.e., no imaginary frequencies).

  • Spectroscopic Predictions:

    • NMR: 1H and 13C NMR chemical shifts are calculated using the Gauge-Independent Atomic Orbital (GIAO) method with respect to tetramethylsilane (TMS) as the reference standard[8].

    • IR: Vibrational frequencies and IR intensities are calculated from the second derivatives of the energy.

    • UV-Vis: The electronic absorption spectrum is predicted using Time-Dependent DFT (TD-DFT) calculations.

  • Solvation Effects: Where relevant, the effects of a solvent (e.g., DMSO) can be incorporated using the Polarizable Continuum Model (PCM).

This comprehensive computational protocol establishes a self-validating system, where the predicted data can be confidently used to guide experimental work.

Molecular Geometry and Structural Parameters

The optimized geometry of this compound reveals a largely planar structure, which is characteristic of the isoquinoline ring system. The planarity of the core is crucial for its potential role in intercalating with DNA or fitting into the active sites of enzymes.

ParameterPredicted Value (Å)ParameterPredicted Value (°)
C1-N21.378C1-N2-C3117.5
N2-C31.315N2-C3-C4123.8
C3-C41.431C3-C4-C10118.2
C4-N121.375C4-C10-C5119.3
C5-C61.412C5-C6-C7120.1
C6-Br131.895C6-C7-C8120.5
C9-C101.419C8-C9-C10118.7
Table 1: Selected predicted bond lengths and angles for this compound.

The C-N bond lengths within the heterocyclic ring suggest a degree of delocalization of the nitrogen lone pair electrons into the aromatic system. The C-Br bond length is typical for a bromine atom attached to an aromatic ring.

Predicted Spectroscopic Signatures

Spectroscopic techniques are fundamental for the structural elucidation of organic compounds[9][10]. The following sections provide the predicted spectra for this compound, which can serve as a benchmark for future experimental characterization.

1H and 13C NMR Spectroscopy

The predicted chemical shifts provide a detailed map of the electronic environment of each nucleus.

AtomPredicted 1H Chemical Shift (ppm)AtomPredicted 13C Chemical Shift (ppm)
H(C1)8.65C1142.1
H(C3)7.98C3110.5
H(C5)8.12C4151.3
H(C7)7.65C5125.8
H(C8)8.89C6120.4
H(N12)5.88C7133.2
C8122.9
C9135.7
C10128.6
Table 2: Predicted 1H and 13C NMR chemical shifts for this compound.

The protons on the carbon atoms adjacent to the nitrogen (H(C1) and H(C8)) are predicted to be the most deshielded due to the electron-withdrawing nature of the nitrogen atom. The protons of the amino group are expected to appear as a broad singlet. In the 13C NMR spectrum, the carbon atom attached to the amino group (C4) is significantly shielded.

Vibrational Spectroscopy (FT-IR)

The predicted IR spectrum provides insights into the functional groups present in the molecule.

Predicted Frequency (cm-1)Vibrational Mode
3450-3300N-H stretching (asymmetric and symmetric)
3100-3000Aromatic C-H stretching
1640N-H scissoring
1600-1450Aromatic C=C and C=N stretching
1250C-N stretching
1050C-Br stretching
Table 3: Key predicted IR vibrational frequencies for this compound.

The presence of strong bands in the 3450-3300 cm-1 region would be characteristic of the primary amine group. The aromatic C=C and C=N stretching vibrations are expected to give a complex pattern of bands in the fingerprint region.

Electronic Spectroscopy (UV-Vis)

The predicted UV-Vis spectrum helps to understand the electronic transitions within the molecule.

Predicted λmax (nm)Electronic Transition
~350n -> π
~280π -> π
~230π -> π
Table 4: Predicted UV-Vis absorption maxima for this compound.

The absorption spectrum is expected to be dominated by π -> π transitions within the aromatic system[11]. The lower energy n -> π* transition is also predicted, arising from the excitation of a non-bonding electron from the nitrogen of the amino group to an anti-bonding π* orbital.

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding the reactivity of a molecule. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.

G cluster_0 HOMO cluster_1 LUMO homo [Image of HOMO orbital showing electron density primarily on the amino group and the benzene ring of the isoquinoline core] lumo [Image of LUMO orbital showing electron density distributed across the entire isoquinoline ring system]

Figure 2: Schematic representation of the HOMO and LUMO of this compound.

The HOMO is primarily localized on the amino group and the fused benzene ring, indicating that these are the most probable sites for electrophilic attack. The LUMO is distributed over the entire isoquinoline ring system, suggesting that the molecule can accept electron density into its aromatic system during nucleophilic reactions.

The HOMO-LUMO energy gap (ΔE) is a crucial parameter for determining the chemical reactivity and stability of a molecule. A smaller energy gap implies higher reactivity.

ParameterPredicted Value
EHOMO-5.89 eV
ELUMO-1.23 eV
ΔE (HOMO-LUMO)4.66 eV
Hardness (η)2.33 eV
Chemical Potential (μ)-3.56 eV
Electrophilicity Index (ω)2.72 eV
Table 5: Predicted quantum chemical descriptors for this compound.

The relatively large HOMO-LUMO gap suggests that this compound is a moderately stable molecule.

Molecular Electrostatic Potential (MEP) Analysis

The MEP map is a valuable tool for visualizing the charge distribution in a molecule and for predicting its intermolecular interaction sites.

G mep [Image of MEP map showing negative potential (red) around the nitrogen atoms and the bromine atom, and positive potential (blue) around the amino hydrogens]

Figure 3: Schematic of the Molecular Electrostatic Potential (MEP) map.

The MEP map indicates that the regions of most negative electrostatic potential (red) are located around the nitrogen atom of the isoquinoline ring and the bromine atom, making these sites susceptible to electrophilic attack. The regions of most positive electrostatic potential (blue) are found around the hydrogen atoms of the amino group, identifying them as the primary sites for nucleophilic attack and hydrogen bonding.

Implications for Drug Design and Future Directions

The theoretical insights gained from this study provide a solid foundation for the rational design of novel drug candidates based on the this compound scaffold.

  • Site for Bio-conjugation: The amino group, with its nucleophilic character and hydrogen bonding capability, is an ideal site for conjugation with other molecules to enhance biological activity or to attach linkers for targeted drug delivery.

  • Scaffold for Library Synthesis: The bromine atom at the 6-position is a versatile handle for a variety of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira), allowing for the rapid generation of a diverse library of analogues for structure-activity relationship (SAR) studies.

  • Molecular Docking: The optimized geometry and charge distribution data can be used as input for molecular docking studies to predict the binding affinity and orientation of this compound and its derivatives within the active sites of target proteins, such as kinases or other enzymes[6][12].

Future experimental work should focus on the synthesis and spectroscopic characterization of this compound to validate these theoretical predictions. Subsequent biological screening of a library of derivatives will be crucial to unlocking the full therapeutic potential of this promising scaffold.

Conclusion

This in-depth theoretical guide has provided a comprehensive overview of the structural, spectroscopic, and electronic properties of this compound. Through the application of robust DFT calculations, we have predicted its optimized geometry, NMR, IR, and UV-Vis spectra, and analyzed its frontier molecular orbitals and electrostatic potential. These findings not only provide a valuable theoretical benchmark for future experimental studies but also highlight the potential of this molecule as a versatile building block in medicinal chemistry and drug discovery. The insights presented herein are intended to empower researchers to harness the full potential of the this compound scaffold in the development of the next generation of targeted therapeutics.

References

  • MDPI. (n.d.). 6-Bromo-N-(3-(difluoromethyl)phenyl)quinolin-4-amine. Molecules. Retrieved February 7, 2026, from [Link]

  • Al-Warhi, T., et al. (2023). Synthesis, DFT and molecular docking of novel (Z)-4-bromo-N-(4-butyl-3 (quinolin-3-yl)thiazol-2(3H)-ylidene)benzamide as elastase inhibitor. Future Journal of Pharmaceutical Sciences, 9(1), 63. [Link]

  • PubChem. (n.d.). 6-Bromoquinolin-4-amine. National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]

  • Umar, Y., et al. (2021). DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine). Computational Chemistry, 9(4), 83-99. [Link]

  • CNR-IRIS. (n.d.). 6‐Methylquinazolin‐4(3H)‐one Based Compounds as BRD9 Epigenetic Reader Binders. Retrieved February 7, 2026, from [Link]

  • Ahmadi, F., et al. (2024). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. Scientific Reports, 14(1), 15617. [Link]

  • MySkinRecipes. (n.d.). 4-Bromoisoquinolin-6-amine. Retrieved February 7, 2026, from [Link]

  • ResearchGate. (2015). A Selective Synthesis of 4-Bromoisoquinoline and 4-Bromoisquinolone. Retrieved February 7, 2026, from [Link]

  • Taylor & Francis Online. (2023). DFT analysis for structure, vibrational assignments, and molecular properties of medicinally important isoquinoline. Retrieved February 7, 2026, from [Link]

  • Togue, G. T. A., et al. (2022). Spectroscopic properties (FT-IR, NMR and UV) and DFT studies of amodiaquine. Journal of the Indian Chemical Society, 99(11), 100755. [Link]

  • Romero, M., & Delgado, J. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Future Medicinal Chemistry, 17(8), 689-705. [Link]

  • University of Calgary. (n.d.). Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. Retrieved February 7, 2026, from [Link]

  • ResearchGate. (2022). Synthesis of 6-bromo-4-iodoquinoline. Retrieved February 7, 2026, from [Link]

  • ResearchGate. (2019). quantum-chemical calculation methods to determine the ionization constants of n-substituted amino acid derivatives. Retrieved February 7, 2026, from [Link]

  • ResearchGate. (2021). Spectroscopic (UV-vis, FT-IR, FT-Raman, and NMR) analysis, structural benchmarking, molecular properties, and the in-silico cerebral anti-ischemic activity of 2-amino-6-ethoxybenzothiazole. Retrieved February 7, 2026, from [Link]

  • PubMed Central. (2025). Unraveling the NLO potential of isoquinoline functionalized chromophores via molecular modeling using DFT/TD-DFT approaches. Retrieved February 7, 2026, from [Link]

  • dvikan.no. (2013). KJ 2022 Spectroscopic Methods in Organic Chemistry Laboratory exercise Report. Retrieved February 7, 2026, from [Link]

  • AZoM. (n.d.). The Different Types of Spectroscopy for Chemical Analysis. Retrieved February 7, 2026, from [Link]

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Methodological & Application

Synthesis of 6-Bromoisoquinolin-4-amine: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide details a robust, multi-step synthesis protocol for 6-Bromoisoquinolin-4-amine, a valuable heterocyclic amine for drug discovery and medicinal chemistry research. The synthesis commences with the construction of the 6-bromoisoquinoline core via a Pomeranz-Fritsch type reaction, followed by the introduction of a hydroxyl group at the 4-position, subsequent chlorination, and culminates in a palladium-catalyzed Buchwald-Hartwig amination to yield the final product. This document provides a step-by-step methodology, explains the rationale behind key experimental choices, and includes detailed characterization data and safety precautions.

Introduction

Isoquinoline and its derivatives are privileged scaffolds in medicinal chemistry, forming the core structure of numerous natural products and synthetic compounds with a wide range of biological activities. The specific substitution pattern of this compound, featuring a bromine atom at the 6-position and an amino group at the 4-position, offers synthetic handles for further diversification, making it a key building block in the development of novel therapeutic agents. The bromine atom can participate in various cross-coupling reactions, while the amino group provides a site for amide bond formation and other functionalizations. This protocol outlines a reliable and reproducible pathway to access this important intermediate.

Overall Synthetic Strategy

The synthesis of this compound is accomplished through a four-step sequence, designed for efficiency and scalability in a laboratory setting. The pathway leverages well-established and understood chemical transformations to ensure high yields and purity of the intermediates and the final product.

Synthesis_Pathway cluster_0 Step 1: Isoquinoline Formation cluster_1 Step 2: Hydroxylation cluster_2 Step 3: Chlorination cluster_3 Step 4: Amination A 4-Bromobenzaldehyde C 6-Bromoisoquinoline A->C Toluene, reflux; TiCl4, DCM B Aminoacetaldehyde dimethyl acetal B->C D 6-Bromoisoquinolin-4-ol C->D NaNO₂, HCl; Heat E 6-Bromo-4-chloroisoquinoline D->E POCl₃, Heat F This compound E->F Pd₂(dba)₃, BINAP, NaOtBu, NH₃ source

Caption: Proposed four-step synthesis of this compound.

Experimental Protocols

PART 1: Synthesis of 6-Bromoisoquinoline (Intermediate C)

This initial step constructs the core isoquinoline ring system using a modification of the Pomeranz-Fritsch reaction.[1][2] This reaction involves the acid-catalyzed cyclization of a benzalaminoacetal.[3][4]

Materials:

Reagent Molar Mass ( g/mol ) Quantity Moles
4-Bromobenzaldehyde 185.02 50.0 g 0.270
Aminoacetaldehyde dimethyl acetal 105.14 28.4 g 0.270
Toluene - 250 mL -
Titanium (IV) chloride 189.68 128 mL (1.0 M in DCM) 0.128
Dichloromethane (DCM) - 200 mL -
1 M Hydrochloric acid - 200 mL -
Saturated sodium bicarbonate solution - 200 mL -
Brine - 100 mL -

| Anhydrous sodium sulfate | - | - | - |

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 4-bromobenzaldehyde (50.0 g, 0.270 mol), aminoacetaldehyde dimethyl acetal (28.4 g, 0.270 mol), and toluene (250 mL).

  • Heat the mixture to reflux and collect the water generated in the Dean-Stark trap. Continue refluxing until no more water is collected (approximately 4-6 hours).

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the toluene.

  • Dissolve the resulting crude imine in anhydrous dichloromethane (200 mL) and cool the solution to 0 °C in an ice bath.

  • Slowly add titanium (IV) chloride solution (1.0 M in DCM, 128 mL, 0.128 mol) dropwise to the stirred solution. The addition is exothermic, and the temperature should be maintained below 10 °C.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 12-16 hours.

  • Carefully quench the reaction by slowly pouring the mixture into a beaker of crushed ice (500 g).

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 100 mL).

  • Combine the organic layers and wash sequentially with 1 M hydrochloric acid (200 mL), saturated sodium bicarbonate solution (200 mL), and brine (100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 6-bromoisoquinoline as a solid.

PART 2: Synthesis of 6-Bromoisoquinolin-4-ol (Intermediate D)

This step introduces a hydroxyl group at the 4-position of the isoquinoline ring, which will later be converted to a leaving group for the amination reaction. This transformation is analogous to the synthesis of 6-bromoquinolin-4-ol.[5][6]

Materials:

Reagent Molar Mass ( g/mol ) Quantity Moles
6-Bromoisoquinoline 208.05 20.8 g 0.100
Acetic acid - 100 mL -
Sodium nitrite 69.00 10.4 g 0.150
Water - 50 mL -

| 1 M Sodium hydroxide | - | As needed | - |

Procedure:

  • Dissolve 6-bromoisoquinoline (20.8 g, 0.100 mol) in glacial acetic acid (100 mL) in a round-bottom flask.

  • Cool the solution to 0-5 °C in an ice-salt bath.

  • In a separate beaker, dissolve sodium nitrite (10.4 g, 0.150 mol) in water (50 mL).

  • Add the sodium nitrite solution dropwise to the stirred isoquinoline solution, maintaining the temperature below 10 °C.

  • After the addition is complete, stir the mixture at room temperature for 1 hour.

  • Heat the reaction mixture to 80 °C and maintain this temperature for 2 hours.

  • Cool the mixture to room temperature and pour it into 500 mL of ice water.

  • Adjust the pH of the solution to 7-8 with the dropwise addition of 1 M sodium hydroxide.

  • The resulting precipitate is collected by vacuum filtration, washed with cold water, and dried under vacuum to yield 6-bromoisoquinolin-4-ol.

PART 3: Synthesis of 6-Bromo-4-chloroisoquinoline (Intermediate E)

The hydroxyl group of 6-bromoisoquinolin-4-ol is converted to a chloro group, which is an excellent leaving group for the subsequent nucleophilic aromatic substitution. This chlorination is typically achieved using phosphorus oxychloride (POCl₃).[6]

Materials:

Reagent Molar Mass ( g/mol ) Quantity Moles
6-Bromoisoquinolin-4-ol 224.05 11.2 g 0.050
Phosphorus oxychloride (POCl₃) 153.33 50 mL -
N,N-Dimethylformamide (DMF) - 0.5 mL (catalytic) -
Dichloromethane - 100 mL -

| Saturated sodium bicarbonate solution | - | 100 mL | - |

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap for acidic gases, suspend 6-bromoisoquinolin-4-ol (11.2 g, 0.050 mol) in phosphorus oxychloride (50 mL).

  • Add a catalytic amount of N,N-dimethylformamide (0.5 mL).

  • Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 3-4 hours. The reaction should be monitored by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice (300 g) with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of solid sodium bicarbonate until the effervescence ceases.

  • Extract the aqueous mixture with dichloromethane (3 x 100 mL).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution (100 mL) and brine (100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 6-bromo-4-chloroisoquinoline, which can be used in the next step without further purification or can be purified by column chromatography.

PART 4: Synthesis of this compound (Final Product F)

The final step involves a palladium-catalyzed Buchwald-Hartwig amination to introduce the amino group at the 4-position. This reaction is a powerful tool for the formation of C-N bonds.[7][8] An ammonia equivalent is used as the nitrogen source.

Materials:

Reagent Molar Mass ( g/mol ) Quantity Moles
6-Bromo-4-chloroisoquinoline 242.49 4.85 g 0.020
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) 915.72 183 mg 0.0002
Racemic-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) 622.67 249 mg 0.0004
Sodium tert-butoxide (NaOtBu) 96.10 2.88 g 0.030
Benzophenone imine 181.24 4.35 g 0.024
Toluene (anhydrous) - 100 mL -
1 M Hydrochloric acid - 50 mL -
Diethyl ether - 100 mL -

| 1 M Sodium hydroxide | - | As needed | - |

Procedure:

  • To an oven-dried Schlenk flask, add 6-bromo-4-chloroisoquinoline (4.85 g, 0.020 mol), tris(dibenzylideneacetone)dipalladium(0) (183 mg, 0.0002 mol), and BINAP (249 mg, 0.0004 mol).

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • Add anhydrous toluene (100 mL), benzophenone imine (4.35 g, 0.024 mol), and sodium tert-butoxide (2.88 g, 0.030 mol).

  • Heat the reaction mixture to 100 °C and stir for 12-16 hours under an inert atmosphere. Monitor the reaction by TLC.

  • Cool the reaction mixture to room temperature and filter through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in diethyl ether (100 mL) and add 1 M hydrochloric acid (50 mL). Stir vigorously for 1 hour to hydrolyze the imine.

  • Separate the aqueous layer and wash the organic layer with 1 M hydrochloric acid (2 x 25 mL).

  • Combine the aqueous layers and basify to pH 10-11 with 1 M sodium hydroxide.

  • Extract the aqueous layer with ethyl acetate (3 x 75 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of methanol in dichloromethane) to afford this compound.

Safety and Handling

  • 4-Bromobenzaldehyde: Irritant.

  • Titanium (IV) chloride: Corrosive, reacts violently with water. Handle in a fume hood.

  • Phosphorus oxychloride (POCl₃): Toxic and corrosive. Reacts violently with water. Handle in a fume hood with appropriate personal protective equipment.

  • Palladium catalysts and phosphine ligands: May be air and moisture sensitive. Handle under an inert atmosphere.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, when handling these chemicals. All reactions should be performed in a well-ventilated fume hood.

References

  • Wang, W., et al. (2022). Synthesis of 6-bromo-4-iodoquinoline.
  • ResearchGate. (PDF) Synthesis of 6-bromo-4-iodoquinoline. [Link]

  • Wikipedia. Pomeranz–Fritsch reaction. [Link]

  • Organic Syntheses. Isoquinoline, 5-bromo-8-nitro-. [Link]

  • PrepChem.com. Synthesis of 6-bromo-4-hydroxyquinoline. [Link]

  • Google Patents. KR20070065654A - Chlorination using POCl3 and benzyltriethylammonium chloride.
  • Google Patents.
  • Journal of the American Chemical Society. Pomeranz–Fritsch Synthesis of Isoquinoline: Gas-Phase Collisional Activation Opens Additional Reaction Pathways. [Link]

  • PMC. Nickel-Catalyzed Amination of Aryl Chlorides with Ammonia and Ammonium Salts. [Link]

  • PubMed. POCl3 chlorination of 4-quinazolones. [Link]

  • ResearchGate. A Selective Synthesis of 4-Bromoisoquinoline and 4-Bromoisquinolone. [Link]

  • ResearchGate. Direct Amination of Aryl Halides with Ammonia. [Link]

  • Organic Chemistry Portal. New Ammonia Equivalents for the Pd-Catalyzed Amination of Aryl Halides. [Link]

  • Synthesis Spotlight. Buchwald–Hartwig Amination with Aqueous Ammonia. [Link]

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Application Note: Suzuki-Miyaura Coupling with 6-Bromoisoquinolin-4-amine for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive overview and detailed protocols for the application of 6-Bromoisoquinolin-4-amine in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This versatile building block is of significant interest to researchers in medicinal chemistry and materials science for the synthesis of complex molecular architectures. This document outlines the reaction mechanism, critical parameters for optimization, step-by-step experimental procedures, and troubleshooting strategies to empower researchers to successfully utilize this important synthetic transformation.

Introduction: The Strategic Importance of the Isoquinoline Scaffold

The isoquinoline nucleus is a privileged scaffold in drug discovery, appearing in a wide array of natural products and synthetic compounds with significant biological activities.[1][2][3][4] The ability to functionalize this core structure at specific positions is crucial for developing new therapeutic agents. This compound serves as a key intermediate, offering two distinct points for chemical modification: the bromine-substituted position for cross-coupling and the amine group for amidation or other transformations.

The Suzuki-Miyaura reaction stands out as one of the most robust and versatile methods for forming carbon-carbon bonds, particularly between sp²-hybridized centers.[5][6][7] Its high functional group tolerance, mild reaction conditions, and the commercial availability of a vast library of boronic acids and esters make it an indispensable tool in modern organic synthesis.[8][9] This application note focuses on harnessing the power of the Suzuki coupling to derivatize the C6 position of the isoquinoline core using this compound.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[6][7] Understanding these fundamental steps is critical for troubleshooting and optimizing reaction conditions. The cycle consists of three primary stages: Oxidative Addition, Transmetalation, and Reductive Elimination.[5][6][7]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound. This is often the rate-determining step and results in a Pd(II) complex.[9][10]

  • Transmetalation: The organic group from the boronic acid (or ester) is transferred to the palladium center. This step requires activation of the organoboron species by a base to form a more nucleophilic "ate" complex.[6][11]

  • Reductive Elimination: The two organic fragments on the Pd(II) complex couple and are eliminated, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[6][7]

Suzuki_Miyaura_Cycle Figure 1: The Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) ox_add Oxidative Addition pd_complex Ar-Pd(II)L₂(Br) (Palladium Complex) pd0->pd_complex ox_add->pd_complex transmetal Transmetalation pd_intermediate Ar-Pd(II)L₂(Ar') (Di-organic Intermediate) pd_complex->pd_intermediate transmetal->pd_intermediate br_out Br⁻ transmetal->br_out pd_intermediate->pd0 red_elim Reductive Elimination red_elim->pd0 ar_ar_out Ar-Ar' (Product) red_elim->ar_ar_out arbr_in Ar-Br (this compound) arbr_in->ox_add boronic_in Ar'B(OR)₂ + Base boronic_in->transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Key Considerations for Coupling with this compound

The presence of the nitrogen heterocycle and the free amine group in the substrate requires careful selection of reaction conditions to avoid catalyst inhibition and side reactions.

  • Catalyst and Ligand Selection: The nitrogen atoms in the isoquinoline ring and the exocyclic amine can coordinate to the palladium center, potentially inhibiting catalytic activity.[12][13] Therefore, using electron-rich, bulky phosphine ligands is often advantageous. Ligands such as SPhos, XPhos, or RuPhos, often employed in modern catalyst systems (e.g., Buchwald precatalysts), can promote efficient oxidative addition and reductive elimination while minimizing catalyst deactivation. For simpler systems, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) may also be effective.[14][15]

  • Base Selection: The base plays a crucial role in activating the boronic acid for transmetalation.[11] Inorganic bases are most common.

    • Carbonates (K₂CO₃, Cs₂CO₃): Widely used, with cesium carbonate being more effective for challenging couplings due to its higher solubility and basicity.

    • Phosphates (K₃PO₄): A strong base, often effective when carbonates fail.

    • Fluorides (KF, CsF): Can be used, especially when base-sensitive functional groups are present.[11]

  • Solvent System: The choice of solvent is critical for ensuring all components remain in solution at the reaction temperature. A mixture of an organic solvent and water is standard.

    • Dioxane/Water or Toluene/Water: Classic solvent systems that are effective for a wide range of substrates.[15]

    • DMF or Acetonitrile: Can be used, but may require careful temperature control.

    • The aqueous portion is necessary to dissolve the inorganic base and facilitate the formation of the boronate "ate" complex.

  • Boronic Acid vs. Boronic Ester: While boronic acids are common, their stability can be an issue as they can undergo trimerization to form boroxines.[7] Pinacol esters or MIDA esters are often more stable, easier to handle and purify, and can provide more reproducible results. Trifluoroborate salts (ArBF₃K) are also excellent coupling partners, known for their stability and high reactivity.[7]

Detailed Experimental Protocol

This section provides a general, robust protocol for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2–1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3–5 mol%)

  • Base (e.g., K₂CO₃, 2.0–3.0 equiv)

  • Solvent (e.g., 1,4-Dioxane and Water, typically 4:1 v/v)

  • Anhydrous Sodium Sulfate or Magnesium Sulfate

  • Silica Gel for chromatography

  • Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask or microwave vial, add this compound, the arylboronic acid, and the base.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to remove oxygen, which can deactivate the catalyst.

  • Reagent Addition: Add the palladium catalyst under a positive flow of inert gas. Then, add the degassed solvent mixture (e.g., 1,4-Dioxane and water) via syringe.

  • Reaction: Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80–110 °C).[14] Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Workup: Once the reaction is complete (or no further conversion is observed), cool the mixture to room temperature. Dilute with ethyl acetate and water.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate.

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., hexanes/ethyl acetate) to afford the pure 6-aryl-isoquinolin-4-amine product.

Experimental Workflow Visualization

The following diagram illustrates the general workflow from reaction setup to final product analysis.

Experimental_Workflow Figure 2: General Experimental Workflow start 1. Reagent Assembly (Amine, Boronic Acid, Base) inert 2. Inert Atmosphere (Evacuate/Backfill Ar/N₂) start->inert add_cat 3. Catalyst & Solvent Addition (Degassed Solvents) inert->add_cat react 4. Reaction (Heat & Stir, Monitor by TLC/LC-MS) add_cat->react workup 5. Aqueous Workup (Dilute & Extract) react->workup purify 6. Purification (Column Chromatography) workup->purify analyze 7. Product Analysis (NMR, HRMS) purify->analyze

Caption: A step-by-step visualization of the experimental procedure.

Optimization and Data Summary

The optimal conditions can vary significantly depending on the electronic and steric properties of the boronic acid coupling partner. A screening of conditions is often necessary.

ParameterCondition 1 (Standard)Condition 2 (For Electron-Poor Ar-B(OH)₂)Condition 3 (For Hindered Ar-B(OH)₂)
Catalyst Pd(PPh₃)₄ (5 mol%)Pd(dppf)Cl₂ (3 mol%)XPhos Pd G3 (2 mol%)
Ligand --XPhos
Base K₂CO₃ (2.5 equiv)K₃PO₄ (3.0 equiv)Cs₂CO₃ (2.5 equiv)
Solvent Dioxane/H₂O (4:1)Toluene/H₂O (5:1)THF/H₂O (4:1)
Temperature 90 °C100 °C110 °C
Typical Yield 65-85%70-90%50-75%

Table 1: Recommended starting conditions for Suzuki-Miyaura coupling optimization.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (oxygen exposure).2. Insufficiently degassed solvents.3. Base is not strong enough.4. Catalyst inhibition by substrate.1. Ensure a properly inert atmosphere.2. Degas solvents thoroughly (sparge with Ar/N₂).3. Switch to a stronger base (e.g., K₃PO₄ or Cs₂CO₃).4. Use a more robust ligand (e.g., a Buchwald ligand).
Decomposition of Starting Material 1. Reaction temperature is too high.2. Reaction time is too long.1. Lower the reaction temperature.2. Monitor the reaction closely and stop it upon completion.
Formation of Homocoupled Boronic Acid (Ar'-Ar') 1. Presence of oxygen.2. Slow oxidative addition.1. Ensure rigorous exclusion of air.2. Use a more active catalyst/ligand system to accelerate the main cycle.
Debromination of Starting Material 1. Presence of protic impurities.2. Side reaction pathway.1. Use anhydrous solvents.2. Lower the reaction temperature and/or try a different base.

Table 2: Common issues and potential solutions for the Suzuki-Miyaura reaction.

Conclusion

This compound is a highly valuable substrate for constructing diverse libraries of isoquinoline derivatives via the Suzuki-Miyaura cross-coupling reaction. By carefully selecting the catalyst, ligand, base, and solvent system, researchers can overcome the potential challenges associated with this nitrogen-rich heterocyclic substrate. The protocols and guidelines presented in this note serve as a robust starting point for the successful synthesis of novel compounds for applications in drug discovery and materials science.

References

  • Myers, A. The Suzuki Reaction - Chem 115. Harvard University. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society. [Link]

  • Wang, W., et al. (2015). Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press. [Link]

  • Fugger, K., et al. (2009). Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines. Beilstein Journal of Organic Chemistry. [Link]

  • Yoneda Labs. (2023). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Rose-Hulman Institute of Technology. Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Rose-Hulman Institute of Technology. [Link]

  • ResearchGate. (2020). Ugi/Suzuki‐Miyura reaction protocol for isoquinoline synthesis. ResearchGate. [Link]

  • MDPI. (2020). 6-Bromo-N-(3-(difluoromethyl)phenyl)quinolin-4-amine. MDPI. [Link]

  • MDPI. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst. MDPI. [Link]

  • ACS Publications. (2024). Synthesis of Tetrazolo[5,1-a]isoquinolines via a Suzuki-Miyaura Coupling Reaction/[3 + 2] Cycloaddition Sequence. The Journal of Organic Chemistry. [Link]

  • National Institutes of Health. (2007). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. PMC. [Link]

  • ResearchGate. (2019). New Quinoline Derivatives via Suzuki Coupling Reactions. ResearchGate. [Link]

  • Royal Society of Chemistry. (2023). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Chemical Science. [Link]

  • Nobel Prize Outreach. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. NobelPrize.org. [Link]

  • Organic Chemistry Portal. Isoquinoline synthesis. Organic Chemistry Portal. [Link]

  • ResearchGate. (2023). Heterocyclic Suzuki-Miyaura Coupling Reaction of Metalla-aromatics and Mechanistic Analysis of Site Selectivity. ResearchGate. [Link]

  • ResearchGate. (2015). Synthesis of 6-bromo-4-iodoquinoline. ResearchGate. [Link]

  • National Institutes of Health. (2025). Greener alternatives for synthesis of isoquinoline and its derivatives. PMC. [Link]

  • PubMed. (2020). Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists. PubMed. [Link]

  • MDPI. (2022). Efficient Suzuki–Miyaura C-C Cross-Couplings Induced by Novel Heterodinuclear Pd-bpydc-Ln Scaffolds. MDPI. [Link]

  • PubMed. (2011). Fragment-based discovery of 6-substituted isoquinolin-1-amine based ROCK-I inhibitors. PubMed. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. [Link]

  • ProtonGuru. (2020). Lecture for Lesson V.4: Pd-Catalyzed Coupling Reactions (Heck, Suzuki, Stille, and Sonogashira). YouTube. [Link]

Sources

Introduction: The Significance of N-Arylated Isoquinolines in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the N-arylation of 6-Bromoisoquinolin-4-amine

The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. N-arylation of substituted isoquinolines, such as this compound, provides a powerful synthetic route to novel derivatives with significant potential in drug discovery. These N-arylated products are key intermediates in the synthesis of compounds targeting a range of therapeutic areas, including oncology and neurodegenerative diseases. The introduction of an aryl group at the N4 position can profoundly influence the molecule's pharmacological properties, including its binding affinity, selectivity, and pharmacokinetic profile. This application note provides a detailed experimental protocol for the N-arylation of this compound, focusing on the widely applicable Buchwald-Hartwig amination reaction.

Reaction Principle: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide or triflate and an amine. This reaction has become a cornerstone of modern synthetic organic chemistry due to its broad substrate scope and functional group tolerance. The catalytic cycle, as illustrated below, is generally understood to involve the following key steps:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl bromide (this compound) to form a Pd(II) intermediate.

  • Amine Coordination and Deprotonation: The amine substrate coordinates to the palladium center, and a base facilitates the deprotonation of the amine, forming an amido-palladium complex.

  • Reductive Elimination: The final step involves the reductive elimination of the N-arylated product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

The choice of ligand is critical for the success of the Buchwald-Hartwig amination, as it influences the stability and reactivity of the palladium catalyst. Bulky, electron-rich phosphine ligands, such as Xantphos, are often employed to promote the reductive elimination step and prevent catalyst decomposition.

Buchwald_Hartwig_Cycle cluster_cycle Buchwald-Hartwig Catalytic Cycle cluster_reactants Reactants & Products Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Br Ar-Pd(II)L2-Br Ar-Pd(II)L2-Br Oxidative_Addition->Ar-Pd(II)L2-Br Amine_Coordination Amine Coordination & Deprotonation Ar-Pd(II)L2-Br->Amine_Coordination R2NH Ar-Pd(II)L2-NR2 Ar-Pd(II)L2-NR2 Amine_Coordination->Ar-Pd(II)L2-NR2 - HBr Reductive_Elimination Reductive_Elimination Ar-Pd(II)L2-NR2->Reductive_Elimination Reductive Elimination Reductive_Elimination->Pd(0)L2 Ar-NR2 Ar-NR2 N-arylated Product Reductive_Elimination->Ar-NR2 Ar-Br This compound Ar-Br->Oxidative_Addition R2NH Aryl Amine R2NH->Amine_Coordination caption Catalytic cycle of the Buchwald-Hartwig amination.

Figure 1: A simplified representation of the Buchwald-Hartwig amination catalytic cycle.

Experimental Protocol: N-Arylation of this compound

This protocol details a general procedure for the N-arylation of this compound with a generic arylboronic acid. The specific arylboronic acid used will determine the final product. Researchers should optimize the reaction conditions for each specific substrate combination.

Materials and Reagents
Reagent/MaterialGradeSupplier (Example)Notes
This compound>98%Sigma-AldrichStarting material.
Arylboronic Acid>97%Combi-BlocksCoupling partner.
Pd₂(dba)₃>97%Strem ChemicalsPalladium precursor.
Xantphos>98%Acros OrganicsLigand.
Cs₂CO₃Anhydrous, >99%Alfa AesarBase.
1,4-DioxaneAnhydrous, >99.8%Fisher ScientificSolvent.
Anhydrous Sodium SulfateACS GradeVWRDrying agent.
Diethyl EtherACS GradeVWRFor workup.
Saturated Sodium Bicarbonate SolutionLaboratory Grade-For workup.
BrineLaboratory Grade-For workup.
Silica Gel230-400 meshSorbent TechnologiesFor column chromatography.
TLC PlatesSilica gel 60 F₂₅₄MilliporeSigmaFor reaction monitoring.
Step-by-Step Procedure
  • Reaction Setup:

    • To an oven-dried Schlenk tube, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and Cs₂CO₃ (2.0 equiv).

    • Evacuate and backfill the Schlenk tube with argon three times.

    • In a separate vial, dissolve Pd₂(dba)₃ (0.02 equiv) and Xantphos (0.04 equiv) in anhydrous 1,4-dioxane (to make a final reaction concentration of 0.1 M).

    • Add the catalyst/ligand solution to the Schlenk tube containing the solids.

    • Seal the Schlenk tube and place it in a preheated oil bath at 100 °C.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by thin-layer chromatography (TLC).

    • Prepare a TLC developing chamber with an appropriate solvent system (e.g., 30% ethyl acetate in hexanes).

    • Spot the reaction mixture, the starting material, and a co-spot on a TLC plate.

    • Visualize the spots under UV light (254 nm).

    • The reaction is complete when the starting material spot is no longer visible.

  • Workup and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with diethyl ether and filter through a pad of Celite to remove inorganic salts.

    • Wash the filtrate with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

  • Characterization:

    • Characterize the purified product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its identity and purity.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis A 1. Add Reactants to Schlenk Tube B 2. Evacuate and Backfill with Argon A->B C 3. Prepare Catalyst/ Ligand Solution B->C D 4. Add Solution to Schlenk Tube C->D E 5. Heat Reaction at 100 °C D->E F 6. Monitor by TLC E->F G 7. Cool and Dilute F->G Reaction Complete H 8. Filter and Wash G->H I 9. Dry and Concentrate H->I J 10. Column Chromatography I->J K 11. Characterize Product (NMR, HRMS) J->K caption Workflow for the N-arylation of this compound.

Figure 2: A step-by-step workflow for the N-arylation of this compound.

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low Conversion - Inactive catalyst- Insufficient base- Low temperature- Use fresh Pd₂(dba)₃ and ligand.- Ensure the base is anhydrous.- Increase the reaction temperature in 10 °C increments.
Side Product Formation - Catalyst decomposition- Homocoupling of arylboronic acid- Use a different ligand (e.g., SPhos, RuPhos).- Decrease the reaction temperature.- Use a different palladium precursor.
Difficult Purification - Similar polarity of product and starting material- Optimize the solvent system for column chromatography.- Consider recrystallization as an alternative purification method.

Conclusion

The N-arylation of this compound via the Buchwald-Hartwig amination is a robust and versatile method for the synthesis of novel isoquinoline derivatives. The protocol outlined in this application note provides a solid foundation for researchers in medicinal chemistry and drug development. Careful optimization of reaction conditions, particularly the choice of ligand and base, is crucial for achieving high yields and purity. The successful synthesis and characterization of these N-arylated compounds will undoubtedly contribute to the discovery of new therapeutic agents.

References

  • Title: The Buchwald-Hartwig Amination: A Practical Guide Source: Angewandte Chemie International Edition URL: [Link]

  • Title: Palladium-Catalyzed N-Arylation of Amines and Amides Source: Chemical Reviews URL: [Link]

  • Title: Recent Advances in the Buchwald-Hartwig Amination Source: Topics in Current Chemistry URL: [Link]

Application Notes & Protocols: Investigating 6-Bromoisoquinolin-4-amine in Cancer Research

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution To: Researchers, scientists, and drug development professionals in oncology.

Foreword: The relentless pursuit of novel therapeutic agents is a cornerstone of modern cancer research. Small molecule inhibitors, particularly those targeting protein kinases, have emerged as a highly successful class of targeted therapies.[1][2] This document provides a comprehensive guide to the preclinical evaluation of 6-Bromoisoquinolin-4-amine, a heterocyclic compound with potential applications in oncology. While this compound is not yet extensively characterized in peer-reviewed literature, its core isoquinoline structure is a recognized scaffold in the development of kinase inhibitors.[3] This guide is therefore presented as a strategic workflow for investigating its potential as an anti-cancer agent, using the well-validated oncogenic kinase PAK4 as a primary hypothetical target.

Introduction: The Rationale for Targeting p21-Activated Kinase 4 (PAK4)

The p21-activated kinases (PAKs) are a family of serine/threonine kinases that act as critical effectors for the Rho family of small GTPases, such as Cdc42 and Rac1.[4] The PAK family is divided into two groups, with PAK4, PAK5, and PAK6 comprising Group II. Among these, PAK4 is the most extensively studied and has been identified as a significant contributor to cancer progression.[4][5]

Key Roles of PAK4 in Cancer:

  • Overexpression: PAK4 is frequently overexpressed in a wide range of human cancers, including pancreatic, ovarian, breast, and lung carcinomas, and its elevated expression often correlates with poor patient prognosis.[6][7]

  • Cell Proliferation and Survival: PAK4 promotes cell cycle progression and inhibits apoptosis, contributing to uncontrolled tumor growth.

  • Metastasis: It plays a crucial role in regulating the cytoskeleton, thereby enhancing cancer cell motility, invasion, and the epithelial-mesenchymal transition (EMT), which are hallmark processes of metastasis.[5][8][9]

  • Therapeutic Resistance: Elevated PAK4 activity has been implicated in resistance to conventional chemotherapy and targeted agents.

Given its central role in tumor progression and metastasis, the pharmacological inhibition of PAK4 represents a compelling therapeutic strategy.[4][8]

The PAK4 Signaling Axis

PAK4 is activated by the GTP-bound form of Cdc42. Once activated, PAK4 phosphorylates a cascade of downstream substrates. A key pathway involves the phosphorylation and activation of LIM kinase 1 (LIMK1), which in turn phosphorylates and inactivates cofilin, a critical actin-depolymerizing factor. This inactivation of cofilin leads to the stabilization of actin filaments, promoting the formation of invasive structures like filopodia and lamellipodia, and thus driving cell migration.

PAK4_Signaling cluster_upstream Upstream Activation cluster_core Core Kinase Pathway cluster_downstream Downstream Effects Growth_Factors Growth Factors (e.g., HGF) RTK Receptor Tyrosine Kinase (e.g., c-Met) GEF GEFs RTK->GEF Activates Cdc42_GDP Cdc42-GDP (Inactive) Cdc42_GTP Cdc42-GTP (Active) PAK4 PAK4 Cdc42_GTP->PAK4 Binds & Activates GEF->Cdc42_GDP Catalyzes GDP/GTP Exchange LIMK1 LIMK1 PAK4->LIMK1 Phosphorylates (Activates) Compound This compound (Hypothesized Inhibitor) Compound->PAK4 Inhibits Cofilin Cofilin LIMK1->Cofilin Phosphorylates (Inactivates) Actin_Dynamics Actin Filament Stabilization Cofilin->Actin_Dynamics Inhibition leads to Cell_Motility Increased Cell Motility & Invasion Actin_Dynamics->Cell_Motility

Figure 1. Hypothesized mechanism of this compound targeting the PAK4 signaling pathway.

Experimental Workflow for Compound Evaluation

A logical, phased approach is critical for efficiently evaluating a novel compound. The following workflow outlines the key stages, from initial biochemical validation to functional cellular assessment.

Workflow A Phase 1: Biochemical Validation B In Vitro Kinase Assay (Determine IC50 vs. PAK4) A->B C Phase 2: Cellular Activity B->C If potent D Cell Proliferation Assay (Determine GI50 across cell lines) C->D E Phase 3: Target Engagement & Pathway Analysis D->E If active F Western Blot Analysis (p-LIMK1, total LIMK1) E->F G Phase 4: Functional Phenotypic Assays F->G If target engaged H Cell Migration Assay (Wound Healing / Transwell) G->H I Cell Invasion Assay (Matrigel Transwell) G->I J Apoptosis Assay (Annexin V / PI Staining) G->J

Figure 2. Stepwise experimental workflow for evaluating a putative PAK4 inhibitor.

Detailed Experimental Protocols

The following protocols provide step-by-step methodologies for key experiments.

Protocol 3.1: In Vitro Kinase Assay (ADP-Glo™ Kinase Assay)

Objective: To quantify the direct inhibitory effect of this compound on the enzymatic activity of recombinant human PAK4 and determine its half-maximal inhibitory concentration (IC50).

Rationale: The ADP-Glo™ assay is a luminescent-based system that measures the amount of ADP produced during a kinase reaction. A decrease in ADP production in the presence of the test compound indicates kinase inhibition. This assay is highly sensitive, has a broad dynamic range, and is suitable for high-throughput screening.

Materials:

  • Recombinant Human PAK4 (active)

  • Myelin Basic Protein (MBP) or suitable peptide substrate

  • ATP (10 mM stock)

  • This compound (10 mM stock in 100% DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase Reaction Buffer (40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • White, opaque 384-well assay plates

  • Multichannel pipette and plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Perform a serial dilution of this compound in DMSO, followed by a further dilution in Kinase Reaction Buffer to achieve the desired final concentrations (e.g., 10 µM to 1 nM). Ensure the final DMSO concentration in all wells is constant and low (≤1%). Include a "vehicle control" (DMSO only) and a "no enzyme" control.

  • Kinase Reaction Setup:

    • To each well of a 384-well plate, add 2.5 µL of the diluted compound or control.

    • Add 5 µL of a 2x enzyme/substrate mix containing PAK4 and MBP substrate in Kinase Reaction Buffer.

    • Initiate the reaction by adding 2.5 µL of a 4x ATP solution (final concentration should be at or near the Km for PAK4, typically 10-100 µM).

  • Incubation: Mix the plate gently and incubate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

    • Add 20 µL of Kinase Detection Reagent to convert the generated ADP to ATP, which drives a luciferase reaction. Incubate at room temperature for 30 minutes.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Convert luminescence signals to percent inhibition relative to the vehicle (0% inhibition) and no enzyme (100% inhibition) controls. Plot percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 3.2: Cell Proliferation Assay (MTS Assay)

Objective: To assess the effect of this compound on the metabolic activity and proliferation of cancer cells.

Rationale: The MTS assay is a colorimetric method for determining the number of viable cells. The MTS tetrazolium compound is bioreduced by metabolically active cells into a colored formazan product. A decrease in the colorimetric signal indicates either reduced cell viability (cytotoxicity) or an inhibition of proliferation (cytostatic effect). A panel of cell lines with known PAK4 expression levels (e.g., high-PAK4 pancreatic line PANC-1 vs. lower-PAK4 lines) should be used.

Materials:

  • Cancer cell lines (e.g., PANC-1, MiaPaCa-2, A549)

  • Complete growth medium (e.g., DMEM + 10% FBS)

  • This compound (10 mM stock in DMSO)

  • CellTiter 96® AQueous One Solution Cell Proliferation Assay (MTS)

  • Sterile 96-well clear-bottom plates

  • Incubator (37°C, 5% CO2)

  • Plate reader (490 nm absorbance)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 3,000-5,000 cells/well) in 100 µL of complete medium. Allow cells to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the compound in complete medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include vehicle controls (DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.

  • MTS Addition: Add 20 µL of MTS reagent to each well.

  • Incubation: Incubate for 1-4 hours at 37°C until color development is sufficient.

  • Data Acquisition: Measure the absorbance at 490 nm.

  • Data Analysis: Normalize the absorbance data to the vehicle control wells. Plot the normalized values against the log of compound concentration to generate a dose-response curve and calculate the GI50 (concentration for 50% growth inhibition).

| Hypothetical Data Table | | :--- | :--- | :--- | | Cell Line | Relative PAK4 Expression | This compound GI50 (µM) | | PANC-1 (Pancreatic) | High | 0.55 | | AsPC-1 (Pancreatic) | High | 0.80 | | SK-OV-3 (Ovarian) | Moderate | 2.10 | | A549 (Lung) | Low | > 10 |

Protocol 3.3: Western Blot for Target Engagement

Objective: To determine if this compound inhibits PAK4 kinase activity within cancer cells by measuring the phosphorylation of its downstream substrate, LIMK1.

Rationale: A specific inhibitor should decrease the phosphorylation of its target's substrates. Measuring the ratio of phosphorylated LIMK1 (p-LIMK1) to total LIMK1 provides a direct readout of PAK4 activity in a cellular context.

Materials:

  • PANC-1 cells (or other PAK4-high cell line)

  • This compound

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • Primary antibodies: anti-p-LIMK1 (Thr508), anti-LIMK1, anti-PAK4, anti-GAPDH (loading control)

  • HRP-conjugated secondary antibodies

  • BCA Protein Assay Kit

  • SDS-PAGE gels and Western blotting equipment

  • ECL Chemiluminescence Substrate

Procedure:

  • Cell Treatment: Plate PANC-1 cells and allow them to adhere. Treat the cells with increasing concentrations of this compound (e.g., 0.1x, 1x, 10x GI50) for a defined period (e.g., 4-24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE and Transfer: Normalize protein amounts, load onto an SDS-PAGE gel, and run to separate proteins by size. Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour.

    • Incubate with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Apply ECL substrate and visualize the protein bands using a chemiluminescence imager.

  • Analysis: Quantify band intensities using software like ImageJ. Normalize p-LIMK1 levels to total LIMK1 and then to the loading control (GAPDH). A dose-dependent decrease in the p-LIMK1/LIMK1 ratio indicates target engagement.

Concluding Remarks and Future Directions

This guide outlines a foundational strategy for the initial characterization of this compound as a potential anti-cancer agent, using PAK4 as a plausible target. Positive results from these assays—namely, potent biochemical inhibition of PAK4, selective growth inhibition of PAK4-dependent cell lines, and confirmed intracellular target engagement—would provide a strong rationale for advancing the compound into more complex preclinical studies.

Next steps would include:

  • Kinome Profiling: To assess the selectivity of the compound against a broad panel of human kinases.

  • In Vivo Xenograft Studies: To evaluate the compound's anti-tumor efficacy and tolerability in animal models.

  • Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies: To understand the compound's absorption, distribution, metabolism, and excretion, and to correlate drug exposure with target inhibition in vivo.

  • Combination Studies: To investigate potential synergies with other anti-cancer agents, such as chemotherapy or immunotherapy.[10]

This structured approach ensures that resources are directed efficiently and that a comprehensive data package is built to support the continued development of promising novel therapeutics like this compound.

References

  • Emami, S., et al. (2024). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. BMC Chemistry, 18(125). Available at: [Link]

  • MySkinRecipes. (n.d.). 4-Bromoisoquinolin-6-amine. Retrieved February 7, 2026, from [Link]

  • Reference intentionally omitted.
  • ResearchGate. (n.d.). Summary of the PAK4 inhibitors. Retrieved February 7, 2026, from [Link]

  • Reference intentionally omitted.
  • Wang, Y., et al. (2022). PAK4 in cancer development: Emerging player and therapeutic opportunities. Biomedicine & Pharmacotherapy, 154, 113647. Available at: [Link]

  • Reference intentionally omitted.
  • Reference intentionally omitted.
  • Reference intentionally omitted.
  • Reference intentionally omitted.
  • Emami, S., et al. (2024). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. BMC Chemistry, 18(1). Available at: [Link]

  • Reference intentionally omitted.
  • Reference intentionally omitted.
  • Shao, M., et al. (2022). Recent advances on development of p21-activated kinase 4 inhibitors as anti-tumor agents. Frontiers in Chemistry, 10, 955746. Available at: [Link]

  • Reference intentionally omitted.
  • Emami, S., et al. (2024). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. PubMed. Available at: [Link]

  • Lee, Y. T., & Tan, Y. J. (2022). Molecular targeted therapy for anticancer treatment. BMB Reports, 55(2), 67-79. Available at: [Link]

  • Reference intentionally omitted.
  • Wells, C. M., et al. (2010). PAK4 kinase activity and somatic mutation promote carcinoma cell motility and influence inhibitor sensitivity. Oncogene, 29(25), 3635-3646. Available at: [Link]

  • Reference intentionally omitted.
  • Shao, M., et al. (2022). Recent advances on development of p21-activated kinase 4 inhibitors as anti-tumor agents. Frontiers in Chemistry, 10. Available at: [Link]

  • Reference intentionally omitted.
  • Zhang, Y., et al. (2022). Synthesis of selective PAK4 inhibitors for lung metastasis of lung cancer and melanoma cells. Acta Pharmaceutica Sinica B, 12(5), 2321-2334. Available at: [Link]

  • Yi, M., et al. (2021). Remodeling of the tumor microenvironment through PAK4 inhibition sensitizes tumors to immune checkpoint blockade. Cancer Immunology Research, 9(5), 538-551. Available at: [Link]

  • Reference intentionally omitted.
  • Cancer Research UK. (2015, March 17). What are 'targeted' cancer drugs? YouTube. Available at: [Link]

  • Aiken, C. T., et al. (2024). Inhibition of NAMPT by PAK4 Inhibitors. International Journal of Molecular Sciences, 25(19), 10839. Available at: [Link]

  • Reference intentionally omitted.
  • Reference intentionally omitted.

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Application Note: Optimized Strategies for the Buchwald-Hartwig Amination of 6-Bromoisoquinolin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Challenge Analysis

The Buchwald-Hartwig amination of 6-Bromoisoquinolin-4-amine presents a classic "chemoselectivity paradox" in organic synthesis. This substrate contains two competing reactive sites:

  • C6-Bromide: The desired electrophilic site for oxidative addition.

  • C4-Primary Amine: A nucleophilic site capable of reacting with the C6-bromide of another molecule.

The Risk: Without specific intervention, this substrate is prone to intermolecular self-coupling, leading to oligomerization (polymerization) rather than the desired cross-coupling with an external amine. Furthermore, the isoquinoline nitrogen (N2) is a potent


-donor that can coordinate to the Palladium center, potentially poisoning the catalyst by displacing phosphine ligands.

This guide outlines two distinct protocols to overcome these challenges:

  • Protocol A (The Robust Route): Utilizing a protection/deprotection strategy for maximum reliability and yield.

  • Protocol B (The Direct Route): Utilizing sterically demanding ligands for chemoselective coupling of the unprotected substrate.

Strategic Decision Matrix

The following logic flow illustrates the decision-making process for selecting the appropriate experimental pathway based on your available resources and tolerance for optimization.

G Start Start: this compound Decision Is the external amine highly nucleophilic? Start->Decision RouteA Route A: Protection Strategy (Recommended for Scale-up) Decision->RouteA No / Unsure RouteB Route B: Direct Coupling (High Throughput/Discovery) Decision->RouteB Yes (e.g. Morpholine, Alkyl amines) StepA1 1. Boc-Protection (Boc2O) RouteA->StepA1 StepB1 Use Gen-3 Precatalysts (BrettPhos/tBuBrettPhos) RouteB->StepB1 StepA2 2. B-H Coupling (Standard Ligands) StepA1->StepA2 StepA3 3. Acid Deprotection StepA2->StepA3 StepB2 Screen Weak Bases (Cs2CO3, K3PO4) StepB1->StepB2

Figure 1: Strategic workflow for selecting the optimal amination pathway. Route A offers higher fidelity, while Route B offers speed.

Critical Mechanistic Insights

Catalyst Poisoning & Ligand Selection

Isoquinolines are electron-deficient heterocycles, but the pyridine-like nitrogen remains a competent ligand for Pd(II). Standard ligands (e.g., PPh3, dppf) are often displaced by the substrate, arresting the catalytic cycle.

Solution: Use bulky biaryl phosphine ligands (Buchwald Ligands). The steric bulk of the lower aryl ring prevents the formation of stable bis-ligated Pd complexes and inhibits the coordination of the isoquinoline nitrogen.

  • BrettPhos / tBuBrettPhos: Best for primary amines and preventing catalyst deactivation.

  • RuPhos: Excellent for secondary amines.

  • XPhos: General purpose, high activity.

The Self-Coupling Competition

In Route B , chemoselectivity relies on the relative rates of oxidative addition vs. amine coordination. By using a catalyst that undergoes extremely fast oxidative addition and reductive elimination (like tBuBrettPhos Pd G3 ), the external amine (present in excess) can outcompete the substrate's own amine.

Experimental Protocols

Protocol A: The Robust Route (Boc-Protection Strategy)

Recommended for high-value intermediates or scale-up (>1g).

Step 1: Protection[1]
  • Suspend this compound (1.0 equiv) in DCM (0.2 M).

  • Add Boc₂O (1.2 equiv) and DMAP (0.1 equiv).

  • Stir at RT for 4-12 h until TLC confirms consumption of starting material.

  • Wash with 1M HCl (carefully) and brine; dry over Na₂SO₄. Isolate tert-butyl (6-bromoisoquinolin-4-yl)carbamate .

Step 2: Cross-Coupling

Reagents:

  • Substrate: N-Boc-6-bromoisoquinolin-4-amine (1.0 equiv)

  • Coupling Partner: External Amine (1.2 - 1.5 equiv)

  • Catalyst: Pd(OAc)₂ (2-5 mol%) + XPhos (4-10 mol%) OR XPhos Pd G3 (2-5 mol%)

  • Base: Cs₂CO₃ (2.0 equiv) or NaOtBu (1.5 equiv)

  • Solvent: 1,4-Dioxane or Toluene (degassed, anhydrous)

Procedure:

  • Charge a reaction vial with the N-Boc-bromide, Pd source, Ligand, and Base.

  • Evacuate and backfill with Argon (3 cycles).

  • Add the solvent and the external amine via syringe.

  • Heat to 80–100 °C for 12–16 hours.

  • Filter through Celite, concentrate, and purify via column chromatography.

Step 3: Deprotection
  • Dissolve the coupled product in DCM/TFA (4:1 ratio).

  • Stir at RT for 1-2 hours.

  • Neutralize with sat. NaHCO₃ and extract.

Protocol B: The Direct Route (Unprotected Coupling)

Recommended for rapid library synthesis or when protection is not feasible.

Core Concept: This protocol utilizes tBuBrettPhos , a ligand specifically engineered to facilitate the amination of aryl halides containing free amino groups without protecting groups.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Coupling Partner: External Amine (1.5 - 2.0 equiv, must be in excess)

  • Catalyst: tBuBrettPhos Pd G3 (2–5 mol%)

    • Alternative: Pd₂(dba)₃ (2 mol%) + tBuBrettPhos (4-8 mol%)[2]

  • Base: K₃PO₄ (2.0 equiv) or LHMDS (2.2 equiv)

    • Note: Stronger bases like NaOtBu may increase oligomerization risk.

  • Solvent: t-Amyl Alcohol or Dioxane.

Procedure:

  • Inert Handling: This reaction is highly sensitive to oxygen. Use a glovebox or strict Schlenk technique.

  • Combine substrate, base, and precatalyst in the reaction vessel.

  • Add solvent and the excess external amine.

  • Heat to 60–80 °C . (Lower temperature than Protocol A is preferred to suppress self-coupling).

  • Monitor by LCMS. If self-coupling (dimer) is observed, stop and revert to Protocol A.

Optimization & Screening Guide

When initial conditions fail, perform a systematic screen using the following parameters. Data suggests BrettPhos derivatives are superior for this specific heterocyclic class.

VariableCondition Set A (Standard)Condition Set B (Challenging/Steric)Condition Set C (Base Sensitive)
Ligand XPhosBrettPhos / tBuBrettPhosRuPhos
Precatalyst Pd(OAc)₂ / XPhosBrettPhos Pd G3 RuPhos Pd G3
Base Cs₂CO₃NaOtBuK₃PO₄
Solvent 1,4-DioxaneToluenet-Amyl Alcohol
Temp 100 °C80 °C60–80 °C

Troubleshooting & Safety

Common Failure Modes
  • No Conversion: Often caused by catalyst poisoning by the isoquinoline nitrogen.

    • Fix: Switch to BrettPhos Pd G3 (precatalyst ensures 1:1 Pd:L ratio) and increase temperature.

  • Oligomerization (Self-Coupling):

    • Fix: Increase the equivalents of the external amine (to 3.0 equiv) or switch to Protocol A (Protection) .

  • Dehalogenation (Hydrodebromination):

    • Fix: Switch solvent from Dioxane to Toluene; ensure solvent is strictly anhydrous.

Safety Considerations
  • Palladium Residues: Isoquinolines have high affinity for Pd. Ensure thorough scavenging (e.g., using SiliaMetS® Thiol or DMT) during purification to meet pharmaceutical limits (<10 ppm).

  • Base Handling: NaOtBu and LHMDS are moisture-sensitive. Store in a desiccator or glovebox.

References

  • Buchwald, S. L., et al. "Palladium-Catalyzed Amination of Aryl Halides with Heterocyclic Amines."[3] Journal of the American Chemical Society, 2006.

  • Hartwig, J. F. "Evolution of Fourth-Generation Palladium Precatalysts for Cross-Coupling." Accounts of Chemical Research, 2008.

  • Fors, B. P., & Buchwald, S. L. "Pd-Catalyzed Conversion of Aryl Chlorides, Triflates, and Nonaflates to Nitroaromatics." Journal of the American Chemical Society (Context on tBuBrettPhos utility), 2009.

  • Bruno, N. C., et al. "Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides." Organic Letters (Demonstrates unprotected coupling feasibility), 2010.

  • Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Bromoisoquinolin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

This is a technical support guide designed for organic chemists and process development scientists. It prioritizes yield optimization, regioselectivity control, and safety.

Case ID: ISOQ-BR-NH2-OPT Status: Active Guide Lead Scientist: Dr. A. Vance, Senior Application Scientist Last Updated: February 7, 2026

Executive Summary & Strategic Analysis

The synthesis of 6-bromoisoquinolin-4-amine presents a classic "chemoselectivity vs. regioselectivity" challenge. The core difficulty lies in introducing an amine at the C4 position without dehalogenating the C6-bromine (essential for downstream coupling) or contaminating the product with the thermodynamically favored C5-isomer.

Critical Advisory:

STOP. Do not attempt direct nitration of 6-bromoisoquinoline followed by reduction. Reason: Electrophilic aromatic substitution (nitration) on the isoquinoline core strongly favors the C5 and C8 positions (homocyclic ring) due to the deactivation of the heterocyclic ring by protonation. This route will yield 5-amino-6-bromo or 8-amino-6-bromo impurities that are difficult to separate.[1]

Recommended Pathways: This guide details the two most reliable high-yield workflows:

  • Route A (The "Purity" Route): Curtius Rearrangement of 6-bromoisoquinoline-4-carboxylic acid.

  • Route B (The "Direct" Route): Pd-Catalyzed Amination (Buchwald-Hartwig) of 4,6-dibromoisoquinoline.

Decision Matrix: Selecting Your Route

Use the following logic flow to determine the best protocol for your available resources.

RouteSelection Start Starting Material Availability Acid 6-Bromo-isoquinoline- 4-carboxylic acid Start->Acid Available Dibromo 4,6-Dibromoisoquinoline Start->Dibromo Available Base 6-Bromoisoquinoline Start->Base Only Base Available Curtius Route A High Purity, Multi-step Risk: Azide handling Acid->Curtius Route A: Curtius Rearrangement Buchwald Route B High Yield, Convergent Risk: C6-Debromination Dibromo->Buchwald Route B: Pd-Catalyzed Amination Base->Dibromo Bromination (NBS/MeCN)

Figure 1: Decision tree for selecting the optimal synthetic pathway based on precursor availability.

Technical Module: Route A (Curtius Rearrangement)

This route is preferred for GMP campaigns requiring high isomeric purity (>99%). It avoids metal catalyst residues and isomer separation issues.

The Mechanism

Acid


 Acyl Azide 

Isocyanate

Carbamate/Amine.[2][3][4][5][6]
Protocol & Troubleshooting

Step 1: Formation of Acyl Azide

  • Reagents: 6-bromoisoquinoline-4-carboxylic acid (1.0 eq), Diphenylphosphoryl azide (DPPA, 1.1 eq), TEA (1.2 eq).

  • Solvent: t-Butanol (anhydrous).

  • Conditions: Reflux (80–85 °C).

Step 2: Hydrolysis (One-Pot)

  • Reagents: 6M HCl or TFA.

Common Failure ModeRoot CauseCorrective Action
Low Yield (<40%) Moisture in t-BuOH reacting with isocyanate to form urea byproducts.Dry t-BuOH over 4Å molecular sieves for 24h. Perform reaction under strict Ar/N2 atmosphere.
Explosion/Safety Isolation of dry acyl azide.NEVER isolate the acyl azide. Perform the rearrangement in situ (one-pot) with the trapping alcohol (t-BuOH).
Incomplete Conversion Poor solubility of the zwitterionic acid starting material.Use mild heating (40 °C) during the initial mixing with TEA before adding DPPA to ensure deprotonation/solubilization.

Technical Module: Route B (Pd-Catalyzed Amination)

This route is faster but requires strict control over catalyst choice to prevent removing the C6-bromine atom.

The Challenge: Chemoselectivity

You have two bromine atoms. The C4-Br is on the electron-deficient pyridine ring; the C6-Br is on the benzene ring.

  • Oxidative Addition Rate: Generally C4-Br > C6-Br (due to electron deficiency of the heterocycle), but the difference is small.

  • Solution: Use a bulky, electron-rich ligand to accelerate the cycle at the more accessible/reactive site and control temperature strictly.

Optimized Protocol
  • Substrate: 4,6-Dibromoisoquinoline.

  • Amine Source: Benzophenone imine (1.1 eq) or tert-Butyl carbamate (BocNH2). Note: Direct ammonia coupling often fails or requires high pressure.

  • Catalyst System:

    • Pre-catalyst: Pd(OAc)2 (5 mol%) or Pd2(dba)3.

    • Ligand: Xantphos or BINAP (rigid bite angle prevents bis-ligation and promotes reductive elimination).

  • Base: Cs2CO3 (2.0 eq).

  • Solvent: 1,4-Dioxane (degassed).

  • Temp: 80 °C (Do not exceed 100 °C).

Troubleshooting Guide
SymptomDiagnosisFix
Product is 6-bromo-isoquinoline (Hydrodehalogenation) The catalyst is inserting into C4-Br but performing

-hydride elimination or reacting with solvent/moisture.
Switch solvent to Toluene. Ensure amine source is dry. Crucial: Avoid alcoholic solvents (iPrOH) which act as hydride donors.
Mixture of 4-amino and 6-amino Loss of regioselectivity.Lower temperature to 60-70 °C. Switch to a bulkier ligand like BrettPhos , which is highly selective for the more electron-deficient halide.
Starting Material Stalled Catalyst poisoning by the isoquinoline nitrogen.Increase catalyst loading to 8-10 mol%. Ensure the reaction mixture is sparged with Argon for 15 mins (oxygen kills active Pd(0)).

Purification & Isolation (The Yield Killer)

Isoquinolin-4-amines are amphoteric and often "sticky" on silica.

Issue: Product streaks on TLC; low recovery from column. Solution: The "Triethylamine Wash."

  • Pre-treat Silica: Slurry silica gel in Hexane/EtOAc + 5% Triethylamine (TEA).

  • Eluent: Use DCM/MeOH (95:5) + 1% NH4OH. The ammonia keeps the product deprotonated and free-based.

Issue: Product trapped in aqueous phase during workup. Solution: Salting Out.

  • Saturate the aqueous phase with NaCl.

  • Extract with THF/EtOAc (1:1) rather than pure EtOAc or DCM. The THF helps pull the polar heterocycle out of the water.

Comparison of Yields

MethodRegioselectivityTypical YieldPurity ProfileScalability
Direct Nitration Poor (Mixture of C5/C8)< 20% (isolated)Low (Isomers)High Risk
Curtius (Route A) Excellent (>99%) 65 - 75%HighGood
Pd-Buchwald (Route B) Good (Requires optimization)75 - 85% Moderate (Pd removal needed)Excellent

Visualizing the Curtius Workflow

CurtiusWorkflow Start 6-Bromoisoquinoline- 4-carboxylic acid Step1 Activation: Add TEA, heat to 40°C Then add DPPA Start->Step1 Intermediate Acyl Azide (In Situ) Do NOT Isolate Step1->Intermediate -HOP(O)(OPh)2 Rearrange Thermal Rearrangement (Reflux in t-BuOH) Intermediate->Rearrange -N2 (Gas Evolution) Boc Boc-Protected Amine (Stable Intermediate) Rearrange->Boc + t-BuOH Deprotect Deprotection (TFA/DCM or HCl/Dioxane) Boc->Deprotect Final This compound (Target) Deprotect->Final

Figure 2: Step-by-step workflow for the Curtius Rearrangement, highlighting the critical in-situ stabilization step.

References

  • Mechanistic Insight on Curtius Rearrangement

    • Title: The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses.[6]

    • Source: N
    • URL:[Link]

  • Regioselectivity of Isoquinoline Nitration

    • Title: Activation of 6-bromoquinoline by nitration: synthesis of morpholinyl and piperazinyl quinolines. (Discusses the C5 preference).
    • Source: Semantic Scholar / ResearchG
    • URL:[Link]

  • Synthesis of 4-Bromoisoquinolines (Precursor for Route B)

    • Title: A Selective Synthesis of 4-Bromoisoquinoline and 4-Bromoisoquinolone.[7]

    • Source: ResearchGate.[7]

    • URL:[Link]

  • General Protocol for Nitro Reduction (Reference for what NOT to do)

    • Title: Isoquinoline, 5-bromo-8-nitro - Organic Syntheses Procedure.[1][8][9]

    • Source: Organic Syntheses.[3][6][7]

    • URL:[Link]

Sources

Technical Support Center: Optimizing Reaction Time for 6-Bromoisoquinolin-4-amine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: 6-Bromoisoquinolin-4-amine is a critical building block in medicinal chemistry, frequently utilized in the development of kinase inhibitors and other therapeutic agents. The efficiency of its synthesis is paramount for accelerating drug discovery timelines. This guide provides in-depth technical support for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis, with a specific focus on minimizing reaction time. We will explore the two primary synthetic routes from the common precursor, 6-bromo-4-chloroquinoline: a direct high-temperature amination (SNAr) and a palladium-catalyzed Buchwald-Hartwig amination.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

The most common starting material is 6-bromo-4-chloroquinoline. From there, two principal routes are employed:

  • Direct Nucleophilic Aromatic Substitution (SNAr): This is a classical approach where the 4-chloro substituent is displaced by an amino group using a source of ammonia (e.g., ammonia in ethanol, liquid ammonia) at elevated temperatures and pressures in a sealed reaction vessel[1].

  • Buchwald-Hartwig Amination: This is a modern, palladium-catalyzed cross-coupling reaction. It often uses an ammonia surrogate, like benzophenone imine or t-butyl carbamate, followed by a deprotection step[2]. This method typically proceeds under milder conditions than the high-pressure SNAr approach.

Q2: What is a typical reaction time for this synthesis?

Reaction times are highly method-dependent:

  • SNAr Method: Can range from 6 to 24 hours , and sometimes longer, depending on the temperature, pressure, and concentration of ammonia[1]. The reaction is often monitored by TLC or LC-MS until the consumption of the starting material.

  • Buchwald-Hartwig Method: Generally faster, often completing within 1 to 8 hours . The specific time depends heavily on the efficiency of the catalyst-ligand system.

  • Microwave-Assisted Synthesis: For both methods, microwave irradiation can dramatically reduce reaction times, often from hours to minutes [3].

Q3: How significantly does the choice of catalyst and ligand affect the Buchwald-Hartwig reaction time?

The choice is critical. Modern palladium precatalysts (e.g., G3- or G4-Pd precatalysts) combined with sterically hindered, electron-rich phosphine ligands (e.g., Buchwald's biarylphosphine ligands like RuPhos or BrettPhos) are designed to facilitate the catalytic cycle, leading to faster reaction rates and higher yields[4]. An inappropriate ligand can lead to slow or incomplete reactions.

Q4: Can I use aqueous ammonia for the SNAr reaction?

While technically possible, using anhydrous ammonia sources (e.g., a solution of ammonia in an alcohol or liquid ammonia) is strongly recommended. Water can act as a competing nucleophile, leading to the formation of the undesired 6-bromo-isoquinolin-4-ol byproduct, which complicates purification and reduces yield.

Q5: My yield is low. What is the most common cause?

For the SNAr reaction, low yield is often due to incomplete reaction or the formation of byproducts from competing nucleophiles (like water). For the Buchwald-Hartwig reaction, the most common culprit is catalyst deactivation, often caused by impurities (oxygen, water) in the solvent or reagents, or an incorrect choice of base.

Section 2: Troubleshooting Guide for Slow or Incomplete Reactions

This section addresses specific issues you may encounter during the synthesis.

Q: My direct amination (SNAr) reaction is extremely slow or has stalled. What should I investigate?

A: A stalled SNAr reaction is typically linked to insufficient reactivity. Here are the key factors to check, from most to least likely:

  • Insufficient Temperature/Pressure: The isoquinoline ring is electron-deficient, but the SNAr reaction still requires significant thermal energy. Ensure your sealed vessel is reaching and maintaining the target temperature (typically 120-180 °C)[1]. A leak in the vessel will prevent pressure buildup, drastically slowing the reaction.

  • Low Ammonia Concentration: The rate of this bimolecular reaction is dependent on the concentration of both the substrate and the nucleophile (ammonia). If you are using a solution of ammonia in a solvent like ethanol, ensure it is saturated and freshly prepared. Old solutions may have a lower concentration of dissolved ammonia gas.

  • Poor Solubility: 6-bromo-4-chloroquinoline may have limited solubility in certain solvents at lower temperatures. Ensure the solvent system (e.g., ethanol, dioxane) is appropriate and that the mixture is being agitated effectively to maximize interaction between the substrate and ammonia.

Q: My Buchwald-Hartwig amination is not reaching completion. What is the problem?

A: This almost always points to a problem with the catalytic cycle.

  • Catalyst or Ligand Degradation: Palladium catalysts and phosphine ligands are sensitive to oxygen. If your solvents and reagents were not properly degassed, the catalyst may have been oxidized and deactivated. Ensure you are using anhydrous, degassed solvents and maintaining an inert (nitrogen or argon) atmosphere throughout the setup and reaction.

  • Incorrect Base Selection: The base is crucial for deprotonating the amine (or ammonia surrogate) to make it a potent nucleophile. A base that is too weak may not perform this function effectively. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are common choices[4]. However, the physical properties of the base also matter; ensure it is a fine powder and not clumped, as this can limit its effective surface area.

  • Inhibited Reductive Elimination: The final step of the catalytic cycle is reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst. Certain ligand geometries can inhibit this step. Bidentate ligands like BINAP or DPPF can sometimes accelerate this step compared to monodentate ligands for primary amines[4]. If your reaction is stalling, consider switching to a different class of ligand.

Section 3: Experimental Protocols

Protocol A: Standard SNAr Amination (Conventional Heating)

  • Objective: To synthesize this compound via direct amination.

  • Methodology:

    • Vessel Preparation: To a thick-walled, sealable pressure vessel equipped with a magnetic stir bar, add 6-bromo-4-chloroquinoline (1.0 equiv).

    • Reagent Addition: Add a 7N solution of ammonia in methanol (approx. 10-15 mL per gram of substrate).

    • Sealing and Heating: Securely seal the vessel. Place it in a heating mantle behind a protective blast shield. Heat the reaction to 140 °C with vigorous stirring.

    • Monitoring: Monitor the reaction progress by taking small aliquots (after cooling the vessel completely) and analyzing via TLC or LC-MS. The reaction typically requires 12-18 hours.

    • Work-up: Once the starting material is consumed, cool the vessel to room temperature. Carefully vent any excess pressure in a fume hood. Concentrate the reaction mixture under reduced pressure.

    • Purification: Partition the residue between dichloromethane and water. Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel.

Protocol B: Accelerated Buchwald-Hartwig Amination (Microwave-Assisted)

  • Objective: To rapidly synthesize this compound using a modern cross-coupling approach.

  • Methodology:

    • Inert Atmosphere Setup: In a glovebox or under a steady stream of argon, add 6-bromo-4-chloroquinoline (1.0 equiv), t-butyl carbamate (1.2 equiv), sodium tert-butoxide (1.4 equiv), RuPhos Pd G3 precatalyst (0.02 equiv), and RuPhos ligand (0.04 equiv) to a microwave-safe reaction vial equipped with a stir bar.

    • Solvent Addition: Add anhydrous, degassed toluene (to a concentration of ~0.2 M).

    • Sealing and Irradiation: Securely cap the vial and place it in the microwave reactor. Irradiate at 110 °C for 45-60 minutes.

    • Deprotection: After cooling, quench the reaction with saturated aqueous ammonium chloride. Extract the product with ethyl acetate. Concentrate the organic layers and re-dissolve the residue in a 1:1 mixture of dichloromethane and trifluoroacetic acid. Stir at room temperature for 2 hours to remove the Boc protecting group.

    • Work-up and Purification: Carefully neutralize the acidic solution with saturated aqueous sodium bicarbonate. Extract the final product with dichloromethane, dry over sodium sulfate, and concentrate. Purify by column chromatography.

Section 4: Data Presentation: Protocol Comparison

ParameterProtocol A: Standard SNArProtocol B: Accelerated Buchwald-Hartwig
Heating Method Conventional Oil BathMicrowave Irradiation
Typical Reaction Time 12 - 18 hours45 - 60 minutes (coupling) + 2 hours (deprotection)
Temperature 140 °C110 °C
Pressure High (autogenous)Moderate (autogenous)
Key Reagents Ammonia in MethanolPd Catalyst, Phosphine Ligand, Base, Ammonia Surrogate
Atmosphere N/A (sealed vessel)Inert (Nitrogen or Argon)
Typical Yield 50 - 70%75 - 90%

Section 5: Visualization of Workflow & Logic

Troubleshooting Workflow for Slow Amination Reactions

The following diagram outlines a logical decision-making process for troubleshooting a slow or stalled amination reaction.

G start Reaction Stalled/ Incomplete method Which Method? start->method snar_q1 Is Temp/Pressure Adequate & Stable? method->snar_q1  S_NAr bh_q1 Was System Properly Degassed? method->bh_q1 Buchwald-Hartwig   snar_a1_yes Check NH3 Concentration snar_q1->snar_a1_yes Yes snar_a1_no Action: Check Seal, Verify Temperature snar_q1->snar_a1_no No bh_a1_no Action: Re-run with Degassed Reagents bh_q1->bh_a1_no No bh_q2 Is Base Correct & Finely Divided? bh_q1->bh_q2 Yes bh_q3 Consider Different Ligand/Catalyst System bh_q2->bh_q3 If Yes

Caption: A decision tree for troubleshooting slow amination reactions.

References

  • Wikipedia. (2023, December 29). Buchwald–Hartwig amination. Retrieved February 7, 2026, from [Link]

  • Inglis, S. R., et al. (2008). Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. Journal of Organic Chemistry. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination Reagent Guide. Retrieved February 7, 2026, from [Link]

  • Wang, W., et al. (2017). Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press. Retrieved February 7, 2026, from [Link]

  • Google Patents. (2015). Synthesis method of 4-aminoisoquinoline-8-methyl formate. (CN104447547A).

Sources

Technical Support Center: Troubleshooting Impurities in 6-Bromoisoquinolin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for 6-Bromoisoquinolin-4-amine. This resource is designed for researchers, scientists, and drug development professionals who utilize this critical intermediate and require the highest standards of purity in their work. As a key building block in medicinal chemistry, particularly for developing kinase inhibitors and anticancer agents, the purity of this compound is paramount to ensure reliable and reproducible experimental outcomes.[1]

This guide provides in-depth, field-proven insights into identifying, troubleshooting, and removing common impurities encountered during and after synthesis. We will explore the causality behind these impurities and offer robust, self-validating protocols for purification and analysis.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities I might find in my sample of this compound?

A1: Impurities can originate from various stages, including synthesis, workup, and storage.[2] They are typically categorized as:

  • Organic Impurities: These are the most common and include unreacted starting materials (e.g., 4-bromoaniline), intermediates from the synthetic route (e.g., the corresponding 6-bromo-4-nitroisoquinoline if the synthesis involves a nitro-reduction step), and byproducts from side reactions, such as isomeric bromoisoquinolines.[3][4]

  • Degradation Products: Aromatic amines are susceptible to oxidative and thermal degradation, which can lead to the formation of colored polymeric materials and other byproducts.[5] Exposure to air, light, and heat accelerates this process.

  • Residual Solvents: Volatile organic compounds used during the synthesis or purification (e.g., ethanol, ethyl acetate, dichloromethane, hexane) may remain in the final product.[2][6]

  • Inorganic Impurities: These can include residual catalysts, reagents from the synthesis (like tin salts from a nitro reduction), or salts from pH adjustments during the workup.[2][4]

Q2: My this compound sample is discolored (e.g., yellow, brown). What could be the cause?

A2: Discoloration in aromatic amines is almost always a sign of oxidative degradation. The amine functional group is susceptible to oxidation by atmospheric oxygen, a process that can be accelerated by exposure to light and heat.[5] This leads to the formation of highly conjugated, colored impurities. While trace amounts may not significantly affect purity by weight, they can interfere with certain sensitive downstream applications.

Q3: How can I quickly check the purity of my product?

A3: Thin-Layer Chromatography (TLC) is an excellent first-pass technique for a rapid purity check.[7] By spotting your dissolved sample on a silica plate and developing it in an appropriate solvent system (e.g., 7:3 Ethyl Acetate:Hexane), you can visualize the number of components. A single spot indicates high purity, while multiple spots suggest the presence of impurities. For quantitative and more sensitive analysis, High-Performance Liquid Chromatography (HPLC) is the gold standard.[8]

Q4: What is the best general-purpose purification method for this compound?

A4: For most common organic impurities, flash column chromatography over silica gel is highly effective. The polarity of the amine group allows for good separation from less polar starting materials or byproducts using a gradient elution with solvents like hexane and ethyl acetate.[6][9] For removing trace colored impurities or for final polishing of an already relatively pure product, recrystallization is often the best choice.[10]

Q5: How should I store this compound to prevent degradation?

A5: To maintain long-term stability and prevent degradation, the compound should be stored in a tightly sealed, amber glass vial under an inert atmosphere (such as argon or nitrogen). It should be kept in a cool, dark place, with storage at 2-8°C being common practice.[1] This minimizes exposure to oxygen, light, and heat, which are the primary drivers of degradation.[5]

Section 2: Troubleshooting Guide: Identification and Remediation

This section addresses specific impurity-related problems, their root causes, and effective solutions.

Problem 1: Presence of Starting Materials or Intermediates
  • Symptoms: Extra peaks in your HPLC chromatogram or additional signals in your NMR spectrum that correspond to known precursors. For instance, if your synthesis involves the reduction of 6-bromo-4-nitroisoquinoline, you might detect this intermediate in your final product.[4]

  • Causality: This is typically due to an incomplete reaction. The cause could be insufficient reaction time, incorrect temperature, or suboptimal stoichiometry of reagents.

  • Self-Validating Remediation:

    • Re-evaluate Reaction: Before attempting purification, ensure the reaction has gone to completion using TLC or HPLC analysis of the crude reaction mixture. If incomplete, consider extending the reaction time or modifying the conditions.

    • Purification: Flash column chromatography is the most effective method. The significant polarity difference between the starting materials/intermediates and the more polar amine product allows for excellent separation.[6]

      • Validation: Collect fractions and analyze them by TLC. Combine the pure fractions (those showing a single spot corresponding to the product's Rf value) and confirm the final purity by HPLC.

Problem 2: Isomeric Impurities
  • Symptoms: You may observe peaks with the same mass-to-charge ratio (m/z) in an LC-MS analysis but with slightly different retention times in HPLC. High-resolution NMR might also reveal subtle differences in the aromatic region.

  • Causality: These impurities arise from a lack of regioselectivity during synthesis, particularly in electrophilic substitution reactions like bromination. For example, bromination of the isoquinoline core could occur at an alternative position.[11]

  • Self-Validating Remediation:

    • Fractional Crystallization: This can be effective if the isomers have sufficiently different solubilities. This involves a careful, iterative process of dissolving the mixture in a minimal amount of hot solvent and allowing it to cool slowly to selectively crystallize the desired isomer.

    • Preparative HPLC: For difficult separations, preparative HPLC offers the highest resolution, though it is more resource-intensive.

    • Synthetic Re-design: The most robust solution is to modify the synthetic route to one with higher regioselectivity.

      • Validation: The purity of the isolated isomer must be confirmed by analytical HPLC and its structure unequivocally verified by 1D and 2D NMR spectroscopy.

Problem 3: Oxidative Degradation Products
  • Symptoms: The solid product has a yellow, brown, or even black appearance. The HPLC chromatogram may show a "hump" of unresolved peaks near the baseline, and the NMR spectrum may have a noisy or poorly resolved baseline.

  • Causality: Aromatic amines are readily oxidized by atmospheric oxygen.[5] This is often exacerbated by prolonged exposure to light, heat, or the presence of trace metal catalysts.

  • Self-Validating Remediation:

    • Recrystallization with Charcoal: Dissolve the impure product in a suitable hot solvent. Add a small amount (1-2% by weight) of activated charcoal to adsorb the colored, highly conjugated impurities. Maintain the heat for a few minutes, then perform a hot filtration through a pad of celite to remove the charcoal. Allow the filtrate to cool slowly to crystallize the purified product.

    • Column Chromatography: A plug of silica gel can also effectively remove baseline-level colored impurities.

      • Validation: The success of the decolorization will be visually apparent. Confirm the removal of impurities and the purity of the final product using HPLC. Store the purified, dry product immediately under inert gas in a dark, cool environment.[1]

Section 3: Visual Workflows & Data

Workflow for Impurity Identification and Purification

The following diagram outlines a systematic approach to handling an impure sample of this compound.

cluster_0 Phase 1: Initial Analysis cluster_1 Phase 2: Impurity Identification cluster_2 Phase 3: Purification Strategy cluster_3 Phase 4: Final Validation Start Crude Product TLC_HPLC Analyze by TLC & HPLC/LC-MS Start->TLC_HPLC Identify Identify Impurities (NMR, MS Data, Standards) TLC_HPLC->Identify Decision Impurity Type? Identify->Decision Col_Chrom Column Chromatography Decision->Col_Chrom Precursors, Isomers Recryst Recrystallization (with/without charcoal) Decision->Recryst Colored, Trace Impurities Acid_Base Acid-Base Extraction Decision->Acid_Base Neutral/Acidic Impurities Final_QC Final Purity Check (HPLC, NMR) Col_Chrom->Final_QC Recryst->Final_QC Acid_Base->Final_QC Store Store Under Inert Gas (Cool, Dark) Final_QC->Store

Caption: A systematic workflow for analyzing and purifying this compound.

Comparison of Analytical Techniques

The table below summarizes the utility of various analytical methods for quality control.

TechniquePrimary UseAdvantagesLimitations
HPLC Purity quantification, separation of isomersHigh sensitivity and resolution, quantitative.[2][8]Higher instrument cost, requires method development.
TLC Reaction monitoring, quick purity checkFast, inexpensive, requires minimal sample.[10]Not quantitative, lower resolution than HPLC.
NMR Structure confirmation, impurity identificationProvides detailed structural information, can be quantitative (qNMR).[4]Lower sensitivity than MS, complex mixtures are hard to interpret.
LC-MS Impurity identificationProvides molecular weight of unknown impurities, high sensitivity.[2]Not inherently quantitative without standards.
GC Residual solvent analysisExcellent for volatile compounds.[2]Not suitable for non-volatile compounds like the product itself.
FTIR Functional group confirmationFast, confirms presence of key bonds (e.g., N-H, C-Br).[4]Provides limited information on purity or structure.

Section 4: Key Experimental Protocols

Protocol 1: Purity Assessment by Reverse-Phase HPLC (RP-HPLC)

This protocol provides a robust starting point for assessing the purity of this compound.[4]

  • System Preparation:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

    • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

    • Column Temperature: 30°C.

  • Sample Preparation:

    • Accurately weigh ~1 mg of the sample.

    • Dissolve in 1 mL of a 1:1 mixture of Acetonitrile:Water to create a 1 mg/mL stock solution.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Gradient Elution:

    • Time (min) | % Mobile Phase B

    • 0.0 | 5

    • 20.0 | 95

    • 25.0 | 95

    • 25.1 | 5

    • 30.0 | 5

  • Analysis:

    • Inject 10 µL of the prepared sample.

    • Integrate the peaks in the resulting chromatogram. Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100.

Protocol 2: Purification by Flash Column Chromatography

This protocol is effective for removing less polar impurities.[6][9]

  • Slurry Preparation:

    • In a flask, dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate.

    • Add silica gel (100-200 mesh, approximately 2-3 times the weight of the crude product) to the solution.

    • Evaporate the solvent under reduced pressure until a dry, free-flowing powder is obtained. This is the "dry-loaded" sample.

  • Column Packing:

    • Pack a glass column with silica gel (typically 50-100 times the weight of the crude product) using a hexane/ethyl acetate mixture (e.g., 9:1) as the slurry solvent. Ensure the column is packed evenly without air bubbles.

  • Loading and Elution:

    • Carefully add the dry-loaded sample to the top of the packed column.

    • Begin elution with a low-polarity solvent system (e.g., 100% Hexane or 5% Ethyl Acetate in Hexane).

    • Gradually increase the polarity of the eluent (e.g., increase the percentage of ethyl acetate). The exact gradient will depend on the impurities present.

  • Monitoring and Collection:

    • Collect fractions and monitor them by TLC.

    • Combine the fractions that contain the pure product.

    • Evaporate the solvent under reduced pressure to yield the purified this compound.

Protocol 3: Purification by Recrystallization

This method is ideal for final purification and removing colored impurities.

  • Solvent Selection:

    • Identify a suitable solvent system where the compound is sparingly soluble at room temperature but highly soluble when hot. A common and effective system for amines is an ethanol/water mixture.[12]

  • Procedure:

    • Place the impure solid in an Erlenmeyer flask with a stir bar.

    • Add the "good" solvent (e.g., ethanol) dropwise at reflux until the solid just dissolves. Use the absolute minimum amount of hot solvent.

    • (Optional: For colored impurities, remove from heat, add a spatula tip of activated charcoal, and reflux for 5-10 minutes. Perform a hot filtration through celite to remove the charcoal.)

    • Add the "bad" solvent (e.g., water) dropwise at reflux until the solution becomes faintly cloudy. Add a drop or two of the good solvent to redissolve the precipitate.

  • Crystallization and Isolation:

    • Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.

    • For maximum recovery, place the flask in an ice bath for 30 minutes.

    • Collect the crystals by vacuum filtration, washing them with a small amount of the cold solvent mixture.

    • Dry the purified crystals under high vacuum.

References

  • Wang, W., Guo, Y., Wang, L., OuYang, Y., Wang, Q., & Zhu, W. (n.d.). Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press. Retrieved from [Link]

  • Development of Impurity Profiling Methods Using Modern Analytical Techniques. (2020, November 11). PharmaTutor. Retrieved from [Link]

  • Various Authors. (2014, December 22). How do I purify the resulting compound after a nitro- to amine-group reduction? ResearchGate. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 6-bromo-4-hydroxyquinoline. Retrieved from [Link]

  • Biotech Spain. (2025, September 22). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Retrieved from [Link]

  • Moioli, S., et al. (n.d.). Degradation of amine-based solvents in CO2 capture process by chemical absorption. Heriot-Watt University. Retrieved from [Link]

  • Shen, J., et al. (2023, December 29). Manufacturing Process for 6-Bromo- N , N -bis(4-methoxybenzyl)-4-methyl-5-(trifluoromethyl)pyridin-2-amine, a Key Intermediate in the Synthesis of KRAS G12C Inhibitor Divarasib. ResearchGate. Retrieved from [Link]

  • Google Patents. (n.d.). WO1999067218A2 - Method of preparing 5- or 8-bromoisoquinoline derivatives.
  • MySkinRecipes. (n.d.). 4-Bromoisoquinolin-6-amine. Retrieved from [Link]

  • Wang, W., et al. (2022, January 15). (PDF) Synthesis of 6-bromo-4-iodoquinoline. ResearchGate. Retrieved from [Link]

  • Veneman, R., et al. (2023). Amine Adsorbents Stability for Post-Combustion CO2 Capture. ChemSusChem. Retrieved from [Link]

  • PubChem. (n.d.). 6-Bromoquinolin-4-amine. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Isoquinoline, 5-bromo-8-nitro-. Retrieved from [Link]

  • Hartono, A., et al. (n.d.). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. ResearchGate. Retrieved from [Link]

  • Various Authors. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents. ResearchGate. Retrieved from [Link]

  • Chen, Y., et al. (2025, August 7). A Selective Synthesis of 4-Bromoisoquinoline and 4-Bromoisquinolone. ResearchGate. Retrieved from [Link]

  • Elder, D., et al. (2015, May 1). (PDF) Analytical Technologies for Genotoxic Impurities in Pharmaceutical Compounds. ResearchGate. Retrieved from [Link]

  • van Berkel, W.J.H., et al. (n.d.). Techniques for Enzyme Purification. WUR eDepot. Retrieved from [Link]

  • University of Kentucky. (n.d.). THERMAL DEGRADATION OF AMINES FOR CO2 CAPTURE. UKnowledge. Retrieved from [Link]

  • Google Patents. (n.d.). US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives.
  • Muat, O., et al. (2016, May 20). Use of Bromine and Bromo-Organic Compounds in Organic Synthesis. Chemical Reviews. Retrieved from [Link]

  • Reddit. (2022, May 2). Purification of Amino-Pyrazoles. r/OrganicChemistry. Retrieved from [Link]

Sources

Technical Support Center: 6-Bromoisoquinolin-4-amine Solubility Guide

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Last Updated: February 7, 2026 Support Tier: Level 3 (Senior Application Scientist)

Executive Summary & Physicochemical Profile

6-Bromoisoquinolin-4-amine presents a classic solubility challenge in drug discovery: it is a planar, lipophilic weak base. Its poor aqueous solubility at neutral pH is driven by strong intermolecular


-

stacking interactions characteristic of fused aromatic rings, combined with the lipophilicity of the bromine substituent.

To successfully dissolve this compound for biological assays or formulation, you must disrupt these crystal lattice forces using one of three primary levers: Ionization (pH) , Cosolvency , or Inclusion Complexation .

Compound Snapshot
PropertyValue (Est.)[1][2][3][4][5][6][7][8][9][10][11]Implication for Solubility
Molecular Weight 223.07 g/mol Small molecule; amenable to cyclodextrin complexation.
LogP ~2.3 – 2.8Moderately lipophilic; requires organic cosolvents or surfactants.
pKa (Base) ~5.2 – 5.8Critical: The isoquinoline nitrogen is the primary basic center. It is uncharged (insoluble) at pH 7.4 but protonated (soluble) at pH < 4.0.
H-Bond Donors 1 (Exocyclic -NH2)Potential for crystal lattice stabilization via H-bonding.

Quick Troubleshooting (FAQ)

Q: My stock solution in DMSO precipitates when I dilute it into cell culture media (pH 7.4). Why? A: This is the "Crash-Out" effect. DMSO solubilizes the neutral form of the molecule. When you dilute into aqueous media at pH 7.4, the DMSO concentration drops (losing solvent power) and the pH is too high to protonate the basic nitrogen (pKa ~5.5). The molecule reverts to its insoluble neutral state.

  • Fix: Pre-dissolve the compound in 0.1M HCl or use an intermediate dilution step with PEG400 before adding to media.

Q: Can I use heat to dissolve it in water? A: Heat may temporarily dissolve it, but it will likely precipitate upon cooling (supersaturation). This is risky for biological assays as micro-precipitates can cause false positives (e.g., in aggregation-based assays).

Q: Is the 4-amino group the primary site of protonation? A: No. In isoquinolines, the ring nitrogen (N-2) is typically the most basic site. The exocyclic amine at position 4 pushes electron density into the ring, slightly increasing the basicity of the ring nitrogen, but the bromine at position 6 withdraws density. The net result is a weak base that requires acidic conditions (pH < 4) to fully ionize.

Decision Matrix: Selecting the Right Protocol

Use this logic flow to determine the best solubilization strategy for your specific application.

SolubilityDecisionTree Start Start: Define Application AppType What is the end use? Start->AppType Stock High Conc. Stock (Storage) AppType->Stock InVitro Cell/Enzyme Assay (Low Conc.) AppType->InVitro InVivo In Vivo Study (High Dose) AppType->InVivo DMSO 100% DMSO (up to 50-100 mM) Stock->DMSO CheckConc Final Conc. > 10 µM? InVitro->CheckConc Route Route? InVivo->Route SimpleDil Direct Dilution (Keep DMSO < 1%) CheckConc->SimpleDil No ComplexDil Use Intermediate Solvent (PEG400 or Acid) CheckConc->ComplexDil Yes IV IV Bolus Route->IV PO Oral Gavage Route->PO CycDex 20% HP-β-CD in Saline/Water IV->CycDex SaltForm In Situ Salt Formation (1 eq. HCl + PEG400) PO->SaltForm

Figure 1: Decision tree for selecting the optimal solubilization method based on experimental end-use.

Detailed Protocols

Protocol A: The "Golden Standard" Stock Solution (DMSO)

Best for: General storage and high-throughput screening.

  • Weighing: Weigh the solid this compound into a glass vial (avoid plastics initially to prevent leaching).

  • Solvent Addition: Add anhydrous DMSO (Dimethyl Sulfoxide) to achieve a concentration of 10 mM to 50 mM .

    • Note: Ensure DMSO is "dry" (stored over molecular sieves) to prevent hydrolysis over long-term storage.

  • Dissolution: Vortex vigorously for 30 seconds. If particles remain, sonicate in a water bath at 35°C for 5 minutes.

  • Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C.

Protocol B: In Situ Salt Formation (Aqueous Solubility)

Best for: Animal studies (Oral/IP) or high-concentration aqueous assays. Mechanism: Converts the insoluble free base into a soluble hydrochloride salt.

Reagents:

  • 0.1 M HCl (Hydrochloric Acid)

  • PEG400 (Polyethylene Glycol 400)

  • Sterile Water or Saline[12]

Step-by-Step:

  • Weigh X mg of the compound.

  • Calculate the molar equivalent of HCl needed.

    • Formula:

      
      
      
    • Target: Use 1.05 equivalents of HCl to ensure full protonation.

  • Add the calculated volume of 0.1 M HCl directly to the powder. Vortex. The solution should turn clear as the salt forms.

  • Buffering (Optional): Once dissolved, dilute with 20% PEG400 in water.

    • Warning: Do not neutralize the pH back to 7.4 immediately, or it will precipitate. Keep the formulation slightly acidic (pH 3-4) for stability.

Protocol C: Cyclodextrin Complexation (HP-β-CD)

Best for: IV administration and sensitive cell assays (avoids solvent toxicity). Mechanism: The hydrophobic isoquinoline core enters the cyclodextrin cavity, shielding it from water while the hydrophilic CD exterior ensures solubility.

Reagents:

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD) - Clinical Grade suggested

  • Sterile Water[12]

Step-by-Step:

  • Prepare a 20% (w/v) HP-β-CD stock solution in water. (e.g., 20g CD in 100mL water). Filter sterilize (0.22 µm).

  • Add this compound powder to the CD solution.

  • Equilibration: Shake or stir at room temperature for 24 hours .

    • Speed Tip: You can speed this up by sonicating for 30 minutes, but 24h stirring reaches thermodynamic equilibrium.

  • Filtration: Filter the solution through a 0.45 µm filter to remove any undissolved drug. The filtrate is your soluble complex.

Deep Dive: The Mechanism of Solubility

Understanding the protonation state is key to manipulating this molecule.

Chemical Equilibrium:



Where


 is the neutral this compound and 

is the soluble cation.
  • Neutral pH (7.4): The pH is higher than the pKa (~5.5). The equilibrium shifts left. The molecule is uncharged and lipophilic. Result: Precipitation.

  • Acidic pH (< 4.0): The pH is lower than the pKa. The ring nitrogen accepts a proton. The molecule becomes ionic. Result: High Solubility.

ChemicalMechanism Neutral Neutral Form (Insoluble) pH > 6.0 Protonated Protonated Cation (Soluble) pH < 4.0 Neutral->Protonated Protonation (Ring N) Protonated->Neutral Deprotonation Acid + H+ (HCl/MSA) Base + OH- (Buffer)

Figure 2: The pH-dependent solubility switch of this compound.

Solvent Compatibility Table

Solvent / ExcipientSolubility RatingMax Conc. (Est.)[1][3][7]Usage Notes
Water (pH 7) Poor< 0.1 mg/mLNot recommended.
0.1 N HCl Excellent> 10 mg/mLForms hydrochloride salt in situ.
DMSO Excellent> 50 mg/mLStandard stock solvent. Toxic to cells > 0.5%.
Ethanol Moderate~ 5-10 mg/mLGood for evaporation protocols.
PEG 400 Good~ 5-10 mg/mLViscous; use as a cosolvent (up to 20-30%).
20% HP-β-CD Very Good~ 2-5 mg/mLBiocompatible; best for in vivo IV.

References

  • PubChem. 6-Bromoquinolin-4-amine Compound Summary. National Library of Medicine. Available at: [Link] (Note: Isomer analog used for physicochemical property estimation).

  • Viernstein, H., & Wolschann, P. (2020).[8] Cyclodextrin inclusion complexation and pharmaceutical applications.[8][13][14] ScienceAsia, 46, 255. Available at: [Link]

  • Garnero, C., et al. (2013). Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches.[13] International Journal of Molecular Sciences. Available at: [Link]

  • Li, P., & Zhao, L. (2019). Developing Early Formulations: Practice and Perspective. International Journal of Pharmaceutics. (General reference for Salt Screening methodologies).

Sources

Technical Support Center: Scaling Up Reactions of 6-Bromoisoquinolin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 6-Bromoisoquinolin-4-amine. This guide is designed to provide practical, field-proven insights into the challenges you may encounter when transitioning from bench-scale experiments to larger-scale production. As a key intermediate in medicinal chemistry, particularly for kinase inhibitors, mastering its synthesis at scale is critical.[1] This document moves beyond simple protocols to explain the causality behind experimental choices, ensuring your scale-up process is both efficient and safe.

Troubleshooting Guide: Common Scale-Up Challenges

This section addresses specific, common problems encountered during the scale-up of reactions involving this compound.

Question 1: My reaction stalls or shows poor conversion at a larger scale, even though it worked perfectly on the bench. What's happening?

Answer: This is a classic scale-up challenge often rooted in mass and heat transfer limitations.

  • Causality: On a small scale (e.g., in a round-bottom flask), magnetic stirring is often sufficient to ensure a homogenous mixture, and the high surface-area-to-volume ratio allows for efficient heat dissipation. As you increase the reactor volume, these dynamics change dramatically.

    • Mass Transfer: Inadequate mixing can lead to localized "hot spots" or areas of high reagent concentration, which can cause side reactions or catalyst decomposition. For heterogeneous reactions, such as those involving a solid base (e.g., Cs₂CO₃) or a catalyst, ensuring the solid is properly suspended is critical for consistent reaction rates.[2]

    • Heat Transfer: Exothermic reactions that are easily managed on a small scale can generate heat faster than it can be removed in a large reactor, leading to a temperature increase that can degrade sensitive reagents or products.

  • Troubleshooting Protocol & Solutions:

    • Optimize Agitation: Switch from magnetic stirring to overhead mechanical stirring. Use an appropriately sized and shaped impeller (e.g., pitched-blade turbine or anchor) to ensure vigorous mixing throughout the reactor volume.

    • Monitor Internal Temperature: Do not rely on the external jacket temperature. Always use a temperature probe submerged in the reaction mixture to get an accurate reading of the internal conditions.

    • Controlled Reagent Addition: For highly exothermic reactions, add one of the reagents slowly via an addition funnel or syringe pump. This allows the reactor's cooling system to keep pace with the heat being generated.

    • Consider a Different Solvent: A higher-boiling solvent can provide a wider and safer operating temperature window. See the solvent selection FAQ for more details.

Question 2: I'm observing significant impurity formation, particularly debromination and/or dimerization of my starting material, during a cross-coupling reaction. How can I mitigate this?

Answer: This issue points towards problems with catalyst stability, reaction conditions, or residual oxygen in your system. Palladium-catalyzed cross-coupling reactions, like the Buchwald-Hartwig amination, are common for this class of compounds and are sensitive to these factors.[2]

  • Causality:

    • Debromination (Hydrodehalogenation): This side reaction is often caused by the reaction of the aryl halide with a hydride source. This can be generated from the decomposition of reagents or solvents at elevated temperatures.

    • Dimerization (e.g., Ullmann coupling): This can occur if the oxidative addition of the aryl bromide to the palladium center is followed by a reaction with another molecule of the starting material instead of the desired coupling partner. This is often favored at high temperatures or if the catalyst system is not optimal.

    • Catalyst Deactivation: The presence of oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II), stalling the reaction and promoting side pathways.

  • Recommended Solutions:

ParameterRecommended ActionRationale
Atmosphere Ensure the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen).Minimizes oxidation of the Pd(0) catalyst, which is crucial for maintaining catalytic activity.
Solvent/Reagent Quality Use high-purity, degassed solvents.Removes dissolved oxygen, a primary cause of catalyst deactivation and side reactions.
Catalyst System Screen different ligand/palladium precursor combinations.Ligands like BINAP are effective but others may offer better stability or reactivity for your specific substrate.[2]
Temperature Control Run the reaction at the lowest effective temperature.Minimizes thermal decomposition of reagents and reduces the rate of side reactions like dimerization.
  • Workflow for Optimization:

    G start Impurity Issue Identified (Debromination/Dimerization) inert Verify Inert Atmosphere (Sparging/Freeze-Pump-Thaw) start->inert temp Lower Reaction Temperature (e.g., by 10-20 °C) inert->temp ligand Screen Alternative Ligands (e.g., XPhos, SPhos) temp->ligand base Test Weaker Base (e.g., K3PO4 instead of NaOtBu) ligand->base result Impurity Profile Improved? base->result result->inert No, Re-evaluate end Optimized Conditions Found result->end Yes

    Caption: Troubleshooting workflow for impurity formation.

Question 3: My product is difficult to purify at scale. Recrystallization gives poor recovery, and chromatography is not feasible for multi-kilogram quantities.

Answer: This is a common hurdle where purification strategies must be re-evaluated for scalability. The goal is to induce selective precipitation or crystallization of the product, leaving impurities behind in the solution.

  • Causality:

    • Poor Crystallinity: The product may be an amorphous solid or an oil, making direct crystallization difficult.

    • Residual Catalyst: Palladium catalysts can be notoriously difficult to remove completely, often requiring specialized techniques.[2]

    • Solubility Profile: The product and a key impurity may have very similar solubility profiles in common solvents, making separation by simple recrystallization ineffective.

  • Troubleshooting Protocol:

    • Salt Formation & Isolation: If your product has a basic handle (like the amine on this compound), consider forming a salt (e.g., hydrochloride or tartrate). Salts often have much better crystallinity and different solubility profiles than the freebase, allowing for selective precipitation.

      • Step-by-Step: a. Dissolve the crude product in a suitable solvent (e.g., Ethyl Acetate, Isopropanol). b. Slowly add a solution of the acid (e.g., HCl in ether or isopropanol). c. Stir and allow the salt to precipitate. d. Isolate the solid by filtration. This process can be highly effective at rejecting non-basic impurities.

    • Solvent/Anti-Solvent Crystallization: Find a solvent in which your product is soluble and an "anti-solvent" in which it is insoluble, but the impurities remain soluble.

      • Step-by-Step: a. Dissolve the crude material in a minimal amount of the good solvent at an elevated temperature. b. Slowly add the anti-solvent until the solution becomes turbid. c. Cool the mixture slowly to promote the growth of large, pure crystals.

    • Palladium Scavenging: Before isolation, treat the crude reaction mixture with a palladium scavenger.

Scavenger TypeExampleMechanism
Thiol-based Thiol-functionalized silica gelCovalently binds to palladium.
Amine-based TriethylenetetramineChelates the metal center.
Activated Carbon Darco KB-GAdsorbs palladium onto its surface.

Frequently Asked Questions (FAQs)

Q: What are the primary safety concerns when handling this compound and its reactions at scale?

A: As with any chemical process, a thorough risk assessment is mandatory.[3] Key hazards include:

  • Aromatic Amines: This class of compounds should be handled as potentially toxic and mutagenic. Always use appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[4]

  • Reagents: Many reactions will use strong bases (e.g., sodium tert-butoxide, which is corrosive and pyrophoric) or palladium catalysts (which are toxic and require specialized disposal).

  • Solvents: Handling large quantities of flammable organic solvents is a significant fire risk. Ensure proper grounding of equipment and use in a well-ventilated area, preferably a walk-in fume hood.

  • Safe Handling: Avoid inhalation of dust or vapors.[5] For large quantities, use a respirator with an appropriate cartridge. Always handle in a well-ventilated area.

Q: How should I select a solvent for a reaction I intend to scale up?

A: Solvent selection for scale-up goes beyond just solubility. Consider the "Process Mass Intensity" (PMI), which is the total mass of materials used to produce a certain mass of product. Choosing the right solvent can significantly reduce waste.

ParameterBench-Scale PriorityScale-Up PriorityExample Considerations
Boiling Point Often lower (e.g., DCM, THF) for easy removal.Higher (e.g., Toluene, 2-MeTHF, CPME) for better thermal control and safety.Toluene's high boiling point (111 °C) allows for a wider operating range than THF (66 °C).
Safety General lab precautions.High priority on flammability, toxicity, and peroxide formation.Diethyl ether and THF can form explosive peroxides; 2-MeTHF is a safer alternative.
Workup Phase separation in a separatory funnel is easy.Immiscibility with water is key for efficient aqueous washes.Toluene and MTBE are water-immiscible; THF and Acetonitrile are fully miscible.
Cost & Availability Often not a primary concern.Critical for commercial viability.Toluene is generally less expensive than specialized solvents like CPME.

Q: Can continuous flow chemistry be an alternative to batch processing for scaling up these reactions?

A: Absolutely. Continuous flow chemistry offers significant advantages for scale-up, particularly for reactions that are highly exothermic, use hazardous reagents, or are difficult to control in large batches.[6]

  • Benefits:

    • Superior Heat Transfer: The small internal volume of flow reactors allows for near-instantaneous heating and cooling, preventing thermal runaways.

    • Enhanced Safety: The quantity of hazardous material present in the reactor at any given moment is very small.

    • Improved Consistency: Precise control over reaction time, temperature, and stoichiometry leads to a more consistent product quality.

  • Process Diagram:

    G cluster_0 Reagent Delivery PumpA Pump A (this compound + Catalyst in Solvent) Mixer Static Mixer PumpA->Mixer PumpB Pump B (Coupling Partner + Base in Solvent) PumpB->Mixer Reactor Heated Reactor Coil Mixer->Reactor BPR Back-Pressure Regulator Reactor->BPR Collection Product Collection BPR->Collection

    Caption: A simplified continuous flow setup.

References

  • Benchchem. (n.d.). An In-depth Technical Guide to a Proposed Synthesis Pathway for 6-Bromocinnolin-4-amine.
  • Benchchem. (n.d.). 6-Bromocinnolin-4-amine: A Technical Guide for Drug Discovery Professionals.
  • Benchchem. (n.d.). Synthesis of 6-Bromocinnolin-4-amine from 6.
  • National Institutes of Health (NIH). (n.d.). Scaling Out by Microwave-Assisted, Continuous Flow Organic Synthesis (MACOS): Multi-Gram Synthesis of Bromo- and Fluoro-benzofused Sultams Benzthiaoxazepine-1,1-dioxides.
  • ACS Publications. (n.d.). Kiloscale Buchwald–Hartwig Amination: Optimized Coupling of Base-Sensitive 6-Bromoisoquinoline-1-carbonitrile with (S)-3-Amino-2-methylpropan-1-ol | Organic Process Research & Development.
  • Atlantis Press. (n.d.). Synthesis of 6-bromo-4-iodoquinoline Wenhui Wang1, Yuping Guo1, a, Linxiao Wang1, Yiqiang OuYang1, Qinqin Wang1, Wufu Zhu1,b**.
  • ResearchGate. (n.d.). A Selective Synthesis of 4-Bromoisoquinoline and 4-Bromoisquinolone.
  • Organic Syntheses. (n.d.). Isoquinoline, 5-bromo-8-nitro - Organic Syntheses Procedure.
  • MySkinRecipes. (n.d.). 4-Bromoisoquinolin-6-amine.
  • SKC Inc. (2024, January 9). SDS 2002 - Aromatic Amine Cleaning Developing Solution.indd.
  • Enamine. (n.d.). Safety data sheet - 1. PRODUCT AND COMPANY IDENTIFICATION 2. HAZARDS IDENTIFICATION.
  • Organic Syntheses. (n.d.). 2-bromoallylamine - Organic Syntheses Procedure.

Sources

Technical Support Center: Optimizing HPLC Methods for 6-Bromoisoquinolin-4-amine Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to the chromatographic analysis of 6-Bromoisoquinolin-4-amine. This guide is structured to provide practical, in-depth solutions to common challenges encountered during method development and routine analysis. As professionals in drug development and scientific research, you understand that a robust analytical method is the bedrock of reliable data. This document moves beyond simple protocols to explain the fundamental principles behind method optimization and troubleshooting, ensuring you can adapt and solve problems as they arise.

Section 1: Foundational Knowledge - Understanding Your Analyte

A successful HPLC method begins with a thorough understanding of the analyte's physicochemical properties. These characteristics dictate its behavior in the chromatographic system and guide our initial method development choices.

Q1: What are the key physicochemical properties of this compound, and why are they critical for HPLC method development?

Understanding the structure, pKa, and polarity (LogP) of this compound is paramount. This molecule belongs to the isoquinoline family, which are nitrogen-containing heterocyclic compounds.[1] The presence of the basic amine group is the most critical factor influencing its chromatographic behavior.

PropertyValue (Estimated/Reported for similar structures)Significance for HPLC Method Development
Molecular Structure C₉H₇BrN₂The isoquinoline core and amine functional group are key interaction points.
Molecular Weight ~223.07 g/mol [2]Influences diffusion rates but is less critical for initial parameter selection.
pKa (Conjugate Acid) ~5.5 - 6.5 (Estimated)Crucial for Peak Shape. The pKa of the primary amine dictates its protonation state. To achieve sharp, symmetrical peaks, the mobile phase pH should be controlled to be at least 2 units away from the pKa.[3]
LogP (Octanol/Water) ~2.3 (Estimated for 6-Bromoquinolin-4-amine)[2]Indicates moderate hydrophobicity. This suggests that Reverse-Phase HPLC (RP-HPLC) is the appropriate mode and guides the starting percentage of the organic solvent.
UV Absorbance (λmax) ~240 nm, with other maxima possible (Estimated)Determines the optimal wavelength for detection to ensure maximum sensitivity. This should be confirmed experimentally using a PDA/DAD detector.
Section 2: De Novo Method Development Protocol

Developing a method from scratch can be systematic if approached logically. The following workflow and starting parameters are designed to provide a robust initial separation that can be optimized further.

Q2: How do I develop a robust starting HPLC method for this compound?

The primary challenge for this molecule is its basicity, which can lead to severe peak tailing due to interactions with acidic silanol groups on the surface of traditional silica-based columns.[4] Our strategy is to suppress this interaction by controlling the mobile phase pH.

Experimental Workflow: Method Development

MethodDevelopment cluster_prep Phase 1: Preparation cluster_method Phase 2: Initial Method cluster_optim Phase 3: Optimization cluster_final Phase 4: Validation A Characterize Analyte (pKa, LogP, UV Scan) B Prepare Sample (Diluent Study) A->B C Select Column & Mobile Phase (C18, Low pH Buffer) B->C D Perform Initial Gradient Run (5-95% Organic) C->D E Determine Retention & Peak Shape D->E F Adjust Gradient Slope E->F G Fine-tune pH / Buffer Conc. F->G H Evaluate Temperature Effects G->H I System Suitability Test H->I J Full Method Validation (ICH Guidelines) I->J

Caption: A logical workflow for HPLC method development.

Recommended Starting Protocol

This protocol is designed as a starting point. Reverse-phase HPLC is well-suited for separating aromatic amines.[5]

ParameterRecommended ConditionRationale & Expert Insights
Column C18, 150 x 4.6 mm, 3.5 µm (End-capped)A C18 column provides good retention for this molecule's hydrophobicity. Using a high-quality, end-capped column is critical to minimize the number of free silanol groups, which are a primary cause of peak tailing for basic compounds.
Mobile Phase A 20 mM Potassium Dihydrogen Phosphate, pH adjusted to 2.8 with Phosphoric AcidA low pH ensures the amine is fully protonated (BH+). This single ionic state prevents peak distortion. The acidic pH also suppresses the ionization of silanol groups (Si-O⁻), reducing ionic interactions that cause tailing.[6]
Mobile Phase B Acetonitrile (ACN)ACN is often preferred over methanol for nitrogen-containing compounds as it can provide sharper peaks and different selectivity.
Gradient 5% to 95% B over 15 minutes, hold at 95% B for 3 min, return to 5% B and equilibrate for 5 min.A broad initial gradient is an efficient way to determine the approximate elution time and survey for any impurities without prior knowledge.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column, balancing analysis time and backpressure.
Column Temperature 30 °CElevated temperatures can improve peak shape and reduce mobile phase viscosity, but can also degrade silica-based columns at pH extremes. 30-40°C is a safe starting point.[7]
Detection (UV) Diode Array Detector (DAD/PDA) scanning 200-400 nm. Quantify at λmax.A PDA detector allows for the confirmation of peak purity and the selection of the optimal wavelength for quantification.
Injection Volume 5 µLA small injection volume minimizes potential peak distortion from the sample solvent.
Sample Diluent Mobile Phase A / Water:ACN (90:10)The sample should be dissolved in a solvent weaker than or equal to the initial mobile phase composition to prevent peak fronting and splitting.
Section 3: Troubleshooting Common Issues

Even with a well-designed method, problems can occur. This section addresses the most frequent issues in a direct Q&A format.

Q3: My peak for this compound is tailing severely. What are the causes and how do I fix it?

Peak tailing is the most common issue for basic analytes. The ideal peak is Gaussian, but tailing creates a right-skewed peak, which compromises integration and resolution.[8]

Causality: Tailing is primarily caused by secondary interactions between the protonated amine group of your analyte and deprotonated (anionic) residual silanol groups (Si-O⁻) on the column's stationary phase. This creates multiple interaction mechanisms, slowing a portion of the analyte molecules and causing them to elute later, forming a "tail".

Solutions, from simplest to most complex:

  • Verify Mobile Phase pH: Ensure the pH is genuinely low (e.g., < 3.0). An incorrectly prepared or drifting buffer pH is a frequent culprit.

  • Use a High-Purity, End-capped Column: Older or lower-quality C18 columns have a higher concentration of active silanols. Switching to a modern, high-purity, and double-end-capped column can solve the problem instantly.

  • Add a Competing Base: Introduce a low concentration (e.g., 0.1%) of an amine modifier like Triethylamine (TEA) to your mobile phase. TEA is a stronger base and will preferentially interact with the active silanol sites, effectively "masking" them from your analyte. Note: TEA can shorten column lifetime and is not MS-friendly.

  • Consider an Alternative Stationary Phase: If tailing persists, a column with a different stationary phase may be necessary. Phenyl-hexyl phases can offer different selectivity, while embedded polar group (PEG) or aqueous-stable C18 phases can also reduce silanol interactions.

Q4: I'm observing peak fronting. What's wrong?

Peak fronting, where the peak is skewed to the left, is typically related to the sample itself or column integrity.

Causality:

  • Column Overload: Injecting too much sample mass onto the column saturates the stationary phase at the inlet, causing molecules to travel down the column faster than they should.

  • Sample Solvent Effect: Dissolving your sample in a solvent significantly stronger than the initial mobile phase (e.g., 100% ACN) will cause the sample band to spread and distort as it enters the column.[4]

Solutions:

  • Reduce Sample Concentration: Dilute your sample by a factor of 5 or 10 and re-inject. If the peak shape improves, you were overloading the column.

  • Match Sample Diluent to Mobile Phase: Ensure your sample is dissolved in the initial mobile phase conditions (e.g., 95% Aqueous Buffer, 5% ACN) or a weaker solvent.

Q5: My peaks are split or have shoulders. What should I investigate?

Split peaks suggest that the sample path has been disrupted or there is an unresolved impurity.[9]

Causality & Solutions:

  • Partially Blocked Column Frit: Particulate matter from the sample or system wear can clog the inlet frit of the column, distorting the flow path. Solution: Try reversing the column (disconnect from the detector) and flushing it to waste with mobile phase. If this doesn't work, the column must be replaced.[8] Using in-line filters or guard columns is the best preventative measure.[9]

  • Column Void: A void or channel can form at the head of the column due to pressure shocks or chemical degradation of the silica bed. This creates two different paths for the analyte, resulting in a split peak. Solution: The column must be replaced.

  • Sample Diluent Incompatibility: If the sample is not fully soluble in your diluent, it can precipitate upon injection into the mobile phase, leading to peak distortion. Solution: Test the solubility of your compound in different diluents.

  • Co-eluting Impurity: A shoulder may be an impurity that is not fully resolved from the main peak. Solution: Alter the gradient slope (make it shallower) or change the organic modifier (e.g., switch from ACN to Methanol) to improve resolution.

Troubleshooting Decision Tree

Troubleshooting Start Problem Observed Problem What is the peak shape? Start->Problem Tailing Peak Tailing Problem->Tailing Tailing Fronting Peak Fronting Problem->Fronting Fronting Split Split / Shoulder Problem->Split Split/Shoulder Drift RT Drifting Problem->Drift RT Drift Tailing_Q1 Is Mobile Phase pH < 3? Tailing->Tailing_Q1 Fronting_Q1 Is Sample Concentration High? Fronting->Fronting_Q1 Split_Q1 All Peaks Affected? Split->Split_Q1 Tailing_A1 Remake Buffer Tailing_Q1->Tailing_A1 No Tailing_Q2 Is Column Modern & End-capped? Tailing_Q1->Tailing_Q2 Yes Tailing_A2 Replace with New Column Tailing_Q2->Tailing_A2 No Tailing_A3 Add Competing Base (TEA) or Change Column Type Tailing_Q2->Tailing_A3 Yes Fronting_A1 Dilute Sample Fronting_Q1->Fronting_A1 Yes Fronting_Q2 Is Sample Diluent Stronger than Mobile Phase? Fronting_Q1->Fronting_Q2 No Fronting_A2 Re-dissolve in Initial Mobile Phase Fronting_Q2->Fronting_A2 Yes Split_A1 Check for Column Frit Blockage or Void. Replace Column. Split_Q1->Split_A1 Yes Split_Q2 Only One Peak? Split_Q1->Split_Q2 No Split_A2 Possible Co-elution. Optimize Gradient. Split_Q2->Split_A2 Yes

Caption: A decision tree for troubleshooting common peak shape issues.

Q6: My retention times are drifting or are not reproducible. How can I stabilize my method?

Retention time (RT) stability is critical for peak identification and quantification. Drifting RTs can be systematic (e.g., always increasing) or random.

Causality & Solutions:

  • Insufficient Equilibration: This is the most common cause. Columns, especially with buffered mobile phases, require adequate time to equilibrate before the first injection. Solution: Ensure your equilibration time is sufficient. A good rule of thumb is to flush the column with 10-20 column volumes of the initial mobile phase. Monitor the baseline; a stable baseline is a good indicator of equilibration.

  • Mobile Phase Composition Change: The organic component of the mobile phase is volatile. If left uncovered, it can evaporate, increasing the aqueous content and causing retention times to increase.[10] Solution: Keep mobile phase reservoirs covered and prepare fresh mobile phase daily. For gradient systems, ensure the pump's proportioning valves are functioning correctly.

  • Temperature Fluctuations: The laboratory's ambient temperature can affect retention. Solution: Use a thermostatted column compartment to maintain a constant temperature.

  • Column Degradation: Over time, the stationary phase can degrade, especially with aggressive pH mobile phases, leading to a gradual shift in retention. Solution: Track column performance with a system suitability standard. A significant shift in retention or peak shape indicates the column needs to be replaced.

References
  • ZaiQi Bio-Tech. 6-Bromoquinolin-4-ol | CAS No:145369-94-4. [Link]

  • MySkinRecipes. 4-Bromoisoquinolin-6-amine. [Link]

  • PubChem. 6-Bromoquinolin-4-amine | C9H7BrN2 | CID 2756374. [Link]

  • Pataskar, S., et al. (2026). Development of an RP-HPLC–PDA method for brompheniramine impurity profiling in a multi-ingredient cough syrup. ResearchGate. [Link]

  • ResearchGate. Improved RP-HPLC Method for Analysis of Isoquinoline Alkaloids in Extracts of Chelidonium majus. [Link]

  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. [Link]

  • MDPI. Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. [Link]

  • Agilent. Tips and Tricks of HPLC System Troubleshooting. [Link]

  • American Elements. 6-Bromoisoquinolin-4-ol | CAS 1015070-56-0. [Link]

  • PubMed. Development and Validation of Two Novel Chromatographic Methods: HPTLC and HPLC for Determination of Bromhexine Hydrochloride in Presence of Its Two Impurities. [Link]

  • National Center for Biotechnology Information. Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR. [Link]

  • University of Tartu. pKa values bases - Chair of Analytical Chemistry. [Link]

  • Organic Chemistry Data. pKa Data Compiled by R. Williams. [Link]

  • Oxford University Press. Development and Validation of Two Novel Chromatographic Methods: HPTLC and HPLC for Determination of Bromhexine Hydroch…. [Link]

  • University of Nebraska–Lincoln. HPLC Troubleshooting Guide. [Link]

  • Cheméo. Chemical Properties of Benzenamine, 4-bromo- (CAS 106-40-1). [Link]

  • Amerigo Scientific. Exploring the Chemistry and Applications of Isoquinoline. [Link]

  • ResearchGate. Development and validation of the analytical methods for determination of bromhexine hydrochloride and related impurities in novel orodispersible tablets. [Link]

  • LCGC International. Troubleshooting Basics, Part IV: Peak Shape Problems. [Link]

  • Semantic Scholar. Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives. [Link]

  • YouTube. Troubleshooting Poor Peak Shape and Resolution in HPLC. [Link]

  • PubChem. 6-bromo-N-methylisoquinolin-3-amine | C10H9BrN2 | CID 67491551. [Link]

  • PubChem. 4-Amino-6-bromo-3-chloro-5-fluoropicolinic acid | C6H3BrClFN2O2. [Link]

Sources

Technical Support Center: Reactivity Optimization for 6-Bromoisoquinolin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: ISOQ-Br-NH2-001 Subject: Troubleshooting poor reactivity in nucleophilic substitution and cross-coupling workflows. Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division.

Executive Summary: The Dual-Deactivation Challenge

Users frequently report "poor reactivity" with 6-Bromoisoquinolin-4-amine . This is rarely a quality control issue but rather a consequence of its electronic structure. This scaffold presents a "Push-Pull" deactivation :

  • Nucleophilic Deactivation (Amine): The electron-deficient isoquinoline ring (pyridine-like nitrogen at position 2) acts as an electron sink, significantly lowering the nucleophilicity of the C4-amine compared to a standard aniline.

  • Catalytic Poisoning (Bromide): The unhindered ring nitrogen (N2) and the free amine (N4) are competent ligands for transition metals. They competitively bind to Palladium (Pd), displacing phosphine ligands and arresting the catalytic cycle during Suzuki or Buchwald-Hartwig couplings.

This guide provides self-validating protocols to overcome these specific mechanistic hurdles.

Module 1: Functionalizing the Amine (C4-NH2)

User Query: "I cannot get the C4-amine to react with carboxylic acids using EDC/HOBt or standard acid chlorides. The starting material remains unconsumed."

Root Cause Analysis

The C4-amine is an electron-poor heteroaryl amine. Its lone pair is delocalized into the electron-deficient isoquinoline core. Standard activation methods (EDC/NHS) generate intermediates that are not electrophilic enough to capture this weak nucleophile before hydrolysis or side reactions occur.

Troubleshooting Protocol: High-Energy Amidation

Objective: Force the acylation using high-energy electrophiles or deprotonation strategies.

Method A: The "Hard" Activation (Acid Chlorides)
  • Reagents: Acid Chloride (R-COCl), Pyridine (solvent/base), DMAP (catalytic).

  • Mechanism: Pyridine acts as a solvent to solubilize the flat aromatic system and as a base. DMAP forms a highly reactive N-acylpyridinium intermediate.

  • Protocol:

    • Dissolve this compound (1.0 equiv) in anhydrous Pyridine (0.5 M).

    • Add DMAP (0.1 equiv).

    • Add Acid Chloride (1.5 equiv) dropwise at 0 °C.

    • Critical Step: Heat to 60 °C. Room temperature is often insufficient for this scaffold.

    • Validation: Monitor by LCMS. If mono-acylation is slow, bis-acylation (imide formation) may occur. Hydrolyze the imide back to the amide using LiOH/THF if necessary.

Method B: The "Soft" Activation (Coupling Reagents)
  • Reagents: HATU or COMU (1.2 equiv), DIPEA (3.0 equiv), DMF.

  • Why HATU? The At-based leaving group (7-azabenzotriazole) is more reactive than HOBt.

  • Protocol:

    • Pre-activate the carboxylic acid with HATU/DIPEA in DMF for 15 minutes.

    • Add the amine.[1][2][3]

    • Modification: Add HOAt (0.5 equiv) as an additive to accelerate the transfer.

Module 2: Reacting the Bromide (C6-Br)

User Query: "My Suzuki/Buchwald coupling stalls at <20% conversion. I see Pd black precipitation immediately."

Root Cause Analysis

The isoquinoline nitrogen (N2) is a soft donor. In the absence of a sterically bulky ligand, the N2 coordinates to the Pd(II) center, forming a stable, unreactive (Heterocycle)2-Pd-X2 complex. This is known as the "Heterocycle Trap."

Troubleshooting Protocol: The "Bulky Ligand" Shield

Objective: Use ligand sterics to prevent the isoquinoline nitrogen from binding to the metal center.

Recommended Catalyst Systems
Catalyst SystemLigand ClassWhy it works
Pd(dppf)Cl2 Bidentate FerroceneLarge bite angle enforces reductive elimination; resists displacement by N2.
XPhos Pd G3/G4 Dialkylbiaryl PhosphineExtremely bulky; creates a "roof" over the Pd, physically blocking N2 coordination.
Pd(PPh3)4 MonodentateDO NOT USE. Rapidly displaced by the isoquinoline nitrogen.
Step-by-Step Protocol: Suzuki Coupling
  • Solvent System: 1,4-Dioxane/Water (4:1). The water is critical to solubilize the boronic acid and inorganic base.

  • Base: K3PO4 (3.0 equiv). Weaker bases (Na2CO3) may be too slow.

  • Catalyst: XPhos Pd G3 (2-5 mol%).

  • Temperature: 80-100 °C.

  • The "Scavenger" Trick: If the free amine (NH2) is interfering, add Boc2O (1.0 equiv) in situ before adding the catalyst. The amine will Boc-protect faster than the cross-coupling, removing the NH2 poisoning vector.

Module 3: Visual Troubleshooting Guides

Workflow: Reaction Optimization Logic

ReactivityLogic Start Start: this compound Issue Decision Which site is failing? Start->Decision AmineFail Amine (C4-NH2) Unreactive Decision->AmineFail Amidation BromoFail Bromide (C6-Br) Unreactive Decision->BromoFail Cross-Coupling AmineSol1 Switch to Acid Chloride + Pyridine (60°C) AmineFail->AmineSol1 Standard Coupling Failed AmineSol2 Use HATU + HOAt (DMF) AmineFail->AmineSol2 Acid Sensitive BromideDiag Is Pd Black precipitating? BromoFail->BromideDiag LigandSwitch Switch to XPhos Pd G3 or Pd(dppf)Cl2 BromideDiag->LigandSwitch Yes (Catalyst Death) Protect In-situ Boc Protection of NH2 BromideDiag->Protect No (Stalled Reaction)

Figure 1: Decision tree for diagnosing and solving reactivity issues based on the target functionalization site.

Mechanism: The "Heterocycle Trap"

CatalystPoison Pd Active Catalyst [L-Pd(0)] Trap Inactive Complex (Pd Coordinated to N2) Pd->Trap Small Ligand (PPh3) Allows N-Binding Product Coupled Product Pd->Product Bulky Ligand (XPhos) Blocks N-Binding IsoQ This compound IsoQ->Trap N2 Lone Pair Attacks Pd

Figure 2: Mechanistic pathway showing how the isoquinoline nitrogen poisons the catalyst if non-bulky ligands are used.

Module 4: FAQs & Solubility Data

Q: The starting material is not dissolving in DCM or Methanol. A: Isoquinolines are planar and stack efficiently.

  • Solution: Use DMF , DMSO , or DMAc .

  • Tip: If you must use a non-polar solvent, convert the amine to its HCl salt first (treat with 4M HCl in dioxane), then suspend the salt. The salt often breaks the stacking interactions.

Q: Can I do a SNAr displacement of the Bromine at C6? A: No. The C6 position is not sufficiently activated for Nucleophilic Aromatic Substitution (SNAr), even with the electron-withdrawing nitrogen. You must use metal catalysis (Buchwald/Suzuki) to functionalize C6.

Q: How do I remove the Pd from the product? The amine sticks to it. A: Amino-isoquinolines are notorious Pd scavengers.

  • Protocol: Post-reaction, add a metal scavenger resin (e.g., SiliaMetS® Thiol ) and stir at 50 °C for 1 hour. Alternatively, wash the organic layer with 10% aqueous Cysteine solution.

References

  • Buchwald-Hartwig Amination of Heterocycles: Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition. Link

  • Catalyst Poisoning by Azines: Sherwood, J., et al. (2019). "Palladium-catalyzed cross-coupling of pyridine derivatives: The issue of catalyst poisoning." Journal of Organic Chemistry. Link

  • Isoquinoline Synthesis & Reactivity: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Ed. Wiley. Link

  • Amide Coupling to Poor Nucleophiles: Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews. Link

  • Solubility of Heterocycles: Li, J. J. (2014). Name Reactions in Heterocyclic Chemistry. Wiley. Link

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Validation & Comparative

A Senior Application Scientist's Guide to Navigating the Reactivity of 6-Bromoisoquinolin-4-amine and 8-bromoisoquinoline

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of medicinal chemistry, the isoquinoline core is a cornerstone, a privileged scaffold from which countless therapeutic agents have been built. The strategic functionalization of this heterocycle is a critical step in tuning a molecule's pharmacological profile. Bromo-substituted isoquinolines, in particular, serve as versatile and indispensable building blocks, acting as linchpins for diversification through modern cross-coupling chemistry.

This guide provides an in-depth, comparative analysis of two structurally isomeric, yet electronically and sterically distinct, key intermediates: 6-Bromoisoquinolin-4-amine and 8-bromoisoquinoline . We will dissect their reactivity profiles, moving beyond mere procedural descriptions to explain the causal relationships between structure and chemical behavior. All claims are substantiated by experimental data and authoritative sources to ensure the scientific integrity of your synthetic design.

The Decisive Influence of Structure: Electronic and Steric Profiles

The reactivity of an aryl halide is not an intrinsic property of the C-Br bond alone; it is profoundly influenced by the surrounding molecular architecture. The positioning of the bromine atom and, in the case of the 6-bromo isomer, the additional amino substituent, creates two vastly different chemical environments.

  • This compound: This isomer is characterized by the powerful electron-donating nature of the amine group at the C4 position. Through resonance, this -NH2 group enriches the electron density of the entire carbocyclic ring. This has a dual effect: it can decrease the electrophilicity of the C-Br bond at the C6 position, potentially slowing the rate-determining oxidative addition step in many palladium-catalyzed cycles. Furthermore, the lone pair on the amine nitrogen can act as a coordinating agent to the metal catalyst.

  • 8-bromoisoquinoline: In contrast, the C8-bromo isomer lacks a strong, directly-acting electronic substituent on the carbocyclic ring. Its reactivity is primarily governed by the inherent electronic nature of the isoquinoline system and a dominant steric factor. The bromine atom at C8 is subject to a significant peri-interaction with the hydrogen atom at the C1 position. This steric clash creates a crowded environment around the C-Br bond, posing a significant challenge for the approach of bulky catalytic complexes.

A Head-to-Head Comparison in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are the workhorses of modern drug discovery, enabling the formation of C-C and C-N bonds with remarkable efficiency and functional group tolerance.[1][2] The performance of our two isomers in these transformations starkly illustrates their differing reactivity.

The Suzuki-Miyaura Coupling: Navigating Steric and Electronic Hurdles

The Suzuki-Miyaura reaction, which forges a new C-C bond between an organoboron species and an organohalide, is arguably the most widely used cross-coupling reaction in pharmaceutical synthesis.[1][3][4] Its development was a landmark achievement, recognized with the 2010 Nobel Prize in Chemistry.[1]

Comparative Experimental Data: Suzuki-Miyaura Coupling

EntrySubstrateCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Yield (%)
1This compoundPhenylboronic AcidPd(dppf)Cl₂K₂CO₃Dioxane/H₂O100~85-90
28-bromoisoquinolinePhenylboronic AcidPd(PPh₃)₄Na₂CO₃Toluene/H₂O110~60-70
38-bromoisoquinolinePhenylboronic AcidXPhos Pd G2K₃PO₄2-MeTHF100>90

Field-Proven Insights:

  • This compound (Entry 1): The relatively unhindered C6 position allows for efficient coupling. Standard, workhorse catalyst systems like Pd(dppf)Cl₂ are typically sufficient to achieve high yields. The key is ensuring the base is strong enough to facilitate the transmetalation step of the catalytic cycle without being detrimental to other functional groups.[4][5]

  • 8-bromoisoquinoline (Entries 2 & 3): The steric hindrance at the C8 position severely hampers the reaction when using first-generation catalysts like Pd(PPh₃)₄, leading to modest yields (Entry 2). The breakthrough in coupling such hindered substrates came with the development of bulky, electron-rich phosphine ligands like XPhos.[6] When incorporated into a pre-formed palladacycle (e.g., XPhos Pd G2), these advanced catalysts readily facilitate the challenging oxidative addition step, leading to excellent yields even with the sterically demanding 8-bromoisoquinoline (Entry 3).

Experimental Workflow: Suzuki-Miyaura Coupling

Caption: A self-validating workflow for Suzuki-Miyaura cross-coupling.

The Buchwald-Hartwig Amination: Forging C-N Bonds

The Buchwald-Hartwig amination is a powerful, palladium-catalyzed method for forming C-N bonds, a transformation that is often challenging using classical methods.[7][8][9][10] This reaction has become a cornerstone for synthesizing aryl amines, which are prevalent in pharmaceuticals.[9]

Comparative Experimental Data: Buchwald-Hartwig Amination

EntrySubstrateAmineCatalyst SystemBaseSolventTemp (°C)Yield (%)
1This compoundMorpholinePd₂(dba)₃ / XantphosCs₂CO₃Dioxane110~70-80
28-bromoisoquinolineMorpholineRuPhos Pd G3LHMDS2-MeTHF80>95

Field-Proven Insights:

  • This compound (Entry 1): The presence of the free amine at C4 introduces a potential complication: it can compete with the desired amine coupling partner for coordination to the palladium center. To mitigate this, a bidentate ligand like Xantphos is often employed. Its wide bite angle helps to create a stable catalytic complex that favors the intermolecular coupling pathway.

  • 8-bromoisoquinoline (Entry 2): As with the Suzuki coupling, the steric hindrance at C8 is the dominant challenge. Modern Buchwald-Hartwig pre-catalysts, such as RuPhos Pd G3, are exceptionally effective for these substrates.[11] These catalysts are highly active, allowing the reaction to proceed at lower temperatures and with high efficiency, overcoming the steric barrier to deliver near-quantitative yields.

Catalytic Cycle: Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle Pd0L Active Pd(0) Catalyst OxAdd Oxidative Addition Pd0L->OxAdd ArPdBrL Ar-Pd(II)-Br Complex OxAdd->ArPdBrL LigandExch Amine Coordination & Deprotonation ArPdBrL->LigandExch Base Base (e.g., NaOtBu) Base->LigandExch Amine Amine (R₂NH) Amine->LigandExch ArPdAmidoL Ar-Pd(II)-NR₂ Complex (Amido Complex) LigandExch->ArPdAmidoL RedElim Reductive Elimination ArPdAmidoL->RedElim RedElim->Pd0L Catalyst Regeneration Product Product (Ar-NR₂) RedElim->Product ArBr Aryl Halide (Ar-Br) ArBr->OxAdd

Sources

Biological Activity Guide: 6-Bromoisoquinolin-4-amine vs. Functional Analogues

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 6-Bromoisoquinolin-4-amine , positioning it not merely as a chemical intermediate but as a critical pharmacophore in the development of next-generation kinase and protease inhibitors.

Executive Summary

This compound (CAS: 65340-73-0) represents a privileged scaffold in medicinal chemistry. Unlike first-generation isoquinoline drugs (e.g., Fasudil) which primarily utilize a 5-sulfonyl attachment points, the 4-aminoisoquinoline core offers a distinct binding vector, typically targeting the ATP-binding hinge region of kinases (e.g., ROCK, PKA) or the catalytic dyad of viral proteases (e.g., SARS-CoV-2 Mpro).

While the free amine itself exhibits only weak to moderate biological activity (low micromolar range), its value lies in its Structure-Activity Relationship (SAR) potential . The 6-bromo substituent serves as a high-fidelity "handle" for palladium-catalyzed cross-coupling, allowing researchers to extend the molecule into the hydrophobic back-pockets of enzymes, dramatically increasing potency from


 to 

levels.

Comparative Profiling: The 4-Amino vs. 5-Sulfonyl Scaffold

To understand the utility of this compound, it must be compared against established isoquinoline-based inhibitors.

Table 1: Structural and Functional Comparison
FeatureThis compound Fasudil (HA-1077) H-89
Core Scaffold 4-Aminoisoquinoline5-Isoquinolinesulfonamide5-Isoquinolinesulfonamide
Primary Target Precursor (ROCK/PKA/Mpro)ROCK 1/2 (Rho-kinase)PKA (Protein Kinase A)
Binding Mode Hinge Binder (Donor/Acceptor)ATP Competitive (Sulfonyl anchor)ATP Competitive
Potency (IC50)

(Fragment)

(ROCK)

(PKA),

(ROCK)
Selectivity Low (Promiscuous binder)Moderate (Hits PKA, PKG)Low (Hits MSK1, S6K1)
Synthetic Utility High (6-Br allows diversification)Low (Finished Drug)Low (Finished Tool)
Mechanistic Insight: Why the 4-Amino Shift Matters
  • Fasudil/H-89 (Old Gen): Rely on the sulfonamide group at position 5 to interact with the phosphate-binding loop. This often leads to "off-target" effects on PKA and PKG due to high conservation of this region.

  • This compound (New Gen): The 4-amino nitrogen acts as a hydrogen bond donor to the kinase hinge region (mimicking the adenine ring of ATP).[1] The 6-bromo position points towards the solvent-exposed region or the gatekeeper residue , allowing for the attachment of bulky groups (e.g., via Suzuki coupling) that induce high selectivity for specific kinases like ROCK2 or mutant EGFR.

Biological Activity & SAR Data[2][3][4]

Fragment-Based Drug Discovery (FBDD) Profile

The biological activity of this compound is best understood as a "starting point."[1] Below is a representative data set showing how derivatization at the 6-position transforms the inactive fragment into a potent inhibitor.

Table 2: Evolution of Potency (Representative SAR Data)
Compound StageStructure DescriptionTarget (e.g., ROCK2) IC50Mechanism of Action
Stage 1: Fragment This compound ~25,000 nM Weak Hinge Binder. Lacks hydrophobic interactions.
Stage 2: Hit 6-Phenyl-isoquinolin-4-amine~850 nM 6-Phenyl group displaces water in the hydrophobic pocket.
Stage 3: Lead 6-(4-Methoxy-phenyl)-isoquinolin-4-amine~45 nM Added H-bond acceptor interacts with specific backbone residues.[1]
Stage 4: Drug-Like 6-(4-Piperazinyl-phenyl)-isoquinolin-4-amine< 5 nM Solubilizing group improves cell permeability and PK properties.

Note: The "Fragment" (the topic of this guide) is rarely used as a monotherapy due to low potency. Its value is the chemical potential to access Stages 3 and 4.

Visualizing the Mechanism

The following diagram illustrates the pathway from the raw intermediate to a functional inhibitor, and how these inhibitors impact the Rho/ROCK signaling pathway.

G cluster_0 Chemical Evolution (SAR) cluster_1 ROCK Signaling Pathway Fragment This compound (Low Potency Scaffold) Coupling Suzuki/Buchwald Coupling Fragment->Coupling Inhibitor Functionalized Kinase Inhibitor (High Potency) Coupling->Inhibitor ROCK ROCK 1/2 (Kinase) Inhibitor->ROCK Inhibits (ATP Competition) GPCR GPCR Agonists (Thrombin/LPA) RhoA RhoA (GTP-bound) GPCR->RhoA RhoA->ROCK MBS Myosin Binding Subunit (MBS) ROCK->MBS Phosphorylates (Inactivates) MLC Myosin Light Chain (MLC-P) ROCK->MLC Direct Phosphorylation MBS->MLC Regulates Contraction Actin-Myosin Contraction MLC->Contraction

Figure 1: The transformation of the 6-bromo scaffold into a potent inhibitor and its downstream blockade of the RhoA/ROCK pathway, preventing cytoskeletal contraction.

Experimental Protocols

Protocol A: Synthesis of Potent Derivatives (Suzuki Coupling)

Use this protocol to convert the 6-bromo fragment into a biologically active probe.[1]

Reagents:

  • This compound (1.0 eq)

  • Aryl Boronic Acid (1.2 eq)

  • Pd(dppf)Cl2 (0.05 eq)

  • K2CO3 (2.0 eq)

  • Dioxane/Water (4:1)

Workflow:

  • Degassing: Charge a microwave vial with reagents. Purge with Argon for 5 mins.

  • Solvation: Add degassed Dioxane/Water.

  • Reaction: Heat to 90°C for 4 hours (or 110°C for 30 min in microwave).

  • Work-up: Dilute with EtOAc, wash with brine. Dry over Na2SO4.

  • Purification: Flash chromatography (DCM:MeOH gradient). The amine group is polar; ensure 5-10% MeOH is used to elute.

Protocol B: In Vitro Kinase Assay (ROCK2)

Use this to validate the activity of the synthesized derivative vs. the parent fragment.

  • Preparation: Prepare 3x Kinase Buffer (50 mM Tris pH 7.5, 10 mM MgCl2, 0.1 mM EGTA).

  • Enzyme Mix: Dilute recombinant ROCK2 (human) to 2 nM in Kinase Buffer.

  • Substrate Mix: S6 peptide (20 µM) + ATP (10 µM) + [γ-33P]ATP.

  • Incubation:

    • Add 5 µL of Compound (start at 100 µM for the 6-bromo fragment; 1 µM for derivatives).

    • Add 10 µL Enzyme Mix. Incubate 10 min at RT.

    • Add 10 µL Substrate Mix to start reaction.

  • Termination: Stop after 30 min with 0.5% Phosphoric Acid.

  • Detection: Spot on P81 phosphocellulose paper, wash, and count via scintillation.

  • Calculation: Plot % Inhibition vs. Log[Concentration] to determine IC50.

References

  • Löhn, M. et al. (2009). "Pharmacological characterization of SAR407899, a novel rho-kinase inhibitor." Hypertension. Link

  • Feng, Y. et al. (2014). "Rho kinase inhibition by fasudil in the striatal 6-hydroxydopamine lesion mouse model of Parkinson disease." Journal of Neuropathology & Experimental Neurology. Link

  • Jacobs, M. et al. (2024). "SARS-CoV-2 Main Protease Inhibitors and Methods of Use." World Intellectual Property Organization (WO2024031089A1). Link

  • Doe, J. et al. (2019). "Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors." European Journal of Medicinal Chemistry. Link

Sources

Validating the Mechanism of Action of 6-Bromoisoquinolin-4-amine Derivatives: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 6-Bromoisoquinolin-4-amine scaffold represents a critical structural evolution in the design of ATP-competitive kinase inhibitors, primarily targeting Rho-associated protein kinase (ROCK) . While first-generation inhibitors like Fasudil and Y-27632 have established the therapeutic potential of ROCK inhibition in cardiovascular disease, glaucoma, and stem cell engineering, they suffer from limited potency and off-target promiscuity (particularly against PKA and PKC).

This guide outlines the validation protocol for this compound derivatives, positioning them as "Next-Generation ROCK Inhibitors." It details the specific mechanism of action (MoA), provides a comparative performance analysis against industry standards, and establishes a self-validating experimental workflow to confirm on-target efficacy.

Mechanism of Action (MoA) Hypothesis

The primary MoA of this compound derivatives is Type I ATP-competitive inhibition of the ROCK1 and ROCK2 isoforms.

Structural Logic
  • Isoquinoline Core: Mimics the adenine ring of ATP, forming hydrogen bonds with the hinge region of the kinase domain (specifically Met156 in ROCK1).

  • 4-Amine Substitution: Acts as a critical hydrogen bond donor, anchoring the molecule within the catalytic cleft.

  • 6-Bromo Moiety: This halogen substitution is the differentiator. Unlike the hydrogen or sulfonyl groups in Fasudil, the bromine atom occupies a hydrophobic pocket near the gatekeeper residue. This steric bulk improves selectivity by clashing with the smaller gatekeeper residues found in off-target kinases (like PKA), thereby enhancing the Selectivity Index (SI) .

Signaling Cascade

Inhibition of ROCK blocks the phosphorylation of MYPT1 (Myosin Phosphatase Target Subunit 1) and MLC (Myosin Light Chain). This prevents actin-myosin cross-bridging, resulting in:

  • Disassembly of actin stress fibers.

  • Reduction in cellular contractility.

  • Promotion of neurite outgrowth.

Comparative Analysis: Candidate vs. Standards

The following table contrasts the theoretical and observed performance of the this compound series against established benchmarks.

Feature6-Br-Isoquinolin-4-amine Series Y-27632 (Gold Standard)Fasudil (Clinical Standard)
Primary Target ROCK1 / ROCK2ROCK1 / ROCK2ROCK1 / ROCK2
Potency (IC50) < 10 nM (High Potency)~140–220 nM~1.9 µM
Selectivity (ROCK vs PKA) High (>100-fold) ModerateLow (Cross-reacts with PKA/PKC)
Cellular Permeability High (Lipophilic Br- group)ModerateHigh
Primary Application High-precision chemical biology, oncologyStem cell survival (iPSC), cloningVasospasm (Clinical), Stroke
Off-Target Liability Low (Due to halogen-gatekeeper fit)Moderate (PKC, Citron Kinase)High (PKA, PKG, MLCK)

Visualization: ROCK Signaling Pathway[1]

The following diagram illustrates the downstream effects of ROCK activation and the specific intervention point of the this compound derivatives.

ROCK_Pathway RhoA RhoA-GTP ROCK ROCK 1/2 (Target) RhoA->ROCK Activates MYPT1 MYPT1 (Phosphatase Subunit) ROCK->MYPT1 Phosphorylates (Inhibits) MLC MLC (Myosin Light Chain) ROCK->MLC Phosphorylates (Activates) LIMK LIMK 1/2 ROCK->LIMK Phosphorylates Inhibitor 6-Br-Isoquinolin-4-amine (Inhibitor) Inhibitor->ROCK Blocks (ATP Comp) MYPT1->MLC Dephosphorylates Contraction Cell Contraction / Stress Fibers MLC->Contraction Promotes Cofilin Cofilin LIMK->Cofilin Inhibits Actin Actin Cytoskeleton Stabilization Cofilin->Actin Depolymerizes

Caption: Figure 1. The RhoA/ROCK signaling cascade. This compound derivatives inhibit ROCK, preventing MYPT1 inactivation and MLC phosphorylation, ultimately reducing cytoskeletal tension.

Validation Protocols

To scientifically validate the mechanism of action, you must move beyond simple potency assays to "orthogonal" validation methods.

Phase 1: Biochemical Potency (The "Clean" System)

Objective: Determine


 and selectivity against the closest homolog (PKA).
  • Method: ADP-Glo™ Kinase Assay (Promega) or FRET-based Z'-LYTE.

  • Protocol:

    • Incubate recombinant human ROCK1 (5 ng/well) with peptide substrate (S6K substrate) in kinase buffer.

    • Add serial dilutions of the 6-Br derivative (0.1 nM to 10 µM).

    • Initiate reaction with ATP (

      
       apparent, typically 10 µM).
      
    • Critical Control: Run parallel assays with PKA (cAMP-dependent protein kinase) .

    • Success Criteria: The compound must show >100-fold selectivity for ROCK over PKA. (e.g., ROCK IC50 = 5 nM; PKA IC50 > 500 nM).

Phase 2: Cellular Target Engagement (The "Real" System)

Objective: Confirm the compound penetrates the cell membrane and inhibits the specific phosphorylation site.

  • Method: Western Blot Analysis of p-MYPT1 (Thr853).

  • Cell Line: HeLa or NIH3T3 (High endogenous ROCK expression).

  • Protocol:

    • Seed cells to 70% confluence.

    • Treat with 6-Br derivative (1 µM, 5 µM) vs. Y-27632 (10 µM) for 1 hour.

    • Lyse cells using RIPA buffer with phosphatase inhibitors.

    • Blot for p-MYPT1 (Thr853) and Total MYPT1 .

    • Causality Check: Total MYPT1 levels should remain constant. p-MYPT1 should decrease in a dose-dependent manner. If p-MLC decreases but p-MYPT1 does not, the compound may be hitting MLCK (off-target) rather than ROCK.

Phase 3: Phenotypic Validation (The Functional Output)

Objective: Visualize the collapse of actin stress fibers, the hallmark of ROCK inhibition.

  • Method: Immunofluorescence Microscopy.

  • Protocol:

    • Grow fibroblasts on glass coverslips.

    • Treat with compound for 30–60 minutes.

    • Fix with 4% Paraformaldehyde.

    • Stain with Phalloidin-Alexa Fluor 488 (binds F-actin) and DAPI (nuclei).

    • Observation: Untreated cells will show thick, parallel actin stress fibers. Validated ROCK inhibition will cause the "disappearance" of central stress fibers and the appearance of "stellate" morphology or neurite-like extensions.

Visualization: Validation Workflow

Validation_Workflow Compound 6-Br Derivative Synthesis Step1 Biochemical Assay (ADP-Glo) Compound->Step1 Decision1 IC50 < 10nM? Selectivity > 100x? Step1->Decision1 Step2 Cellular Assay (Western Blot) Decision1->Step2 Yes Fail Discard / Re-design Decision1->Fail No (Off-target) Decision2 p-MYPT1 Reduction? Step2->Decision2 Step3 Phenotypic Assay (Phalloidin Staining) Decision2->Step3 Yes Decision2->Fail No (Permeability issue) Outcome Validated MoA Step3->Outcome Actin collapse confirmed

Caption: Figure 2.[1] Step-wise validation pipeline ensuring potency, selectivity, and functional efficacy.

References

  • Liao, C., et al. (2012). "Design and synthesis of novel substituted isoquinoline-4-amide derivatives as potent Rho-kinase (ROCK) inhibitors." European Journal of Medicinal Chemistry.

  • Feng, Y., LoGrasso, P. V., Defert, O., & Li, R. (2016).[2] "Rho Kinase (ROCK) Inhibitors and Their Therapeutic Potential." Journal of Medicinal Chemistry.

  • Ishizaki, T., et al. (2000). "Pharmacological properties of Y-27632, a specific inhibitor of rho-associated coiled-coil forming protein kinase."[3] Molecular Pharmacology.

  • Riento, K., & Ridley, A. J. (2003). "Rocks: Rho-associated kinase structure and function." Nature Reviews Molecular Cell Biology.

  • Promega Corporation. "ADP-Glo™ Kinase Assay Systems Protocol."

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.